Product packaging for Pyrrolnitrin(Cat. No.:CAS No. 1018-71-9)

Pyrrolnitrin

货号: B093353
CAS 编号: 1018-71-9
分子量: 257.07 g/mol
InChI 键: QJBZDBLBQWFTPZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Pyrrolnitrin is a member of the class of pyrroles carrying chloro and 3-chloro-2-nitrophenyl substituents at positions 3 and 4 respectively. It has a role as a bacterial metabolite and an antifungal drug. It is a member of pyrroles, a member of monochlorobenzenes, a C-nitro compound and an alkaloid.
This compound has been reported in Pseudomonas, Burkholderia cepacia, and other organisms with data available.
This compound is a pyrrole antifungal agent isolated from several Pseudomonas species. This compound interrupts the terminal electron transport system and inhibits cellular respiration. This agent has activity against dermatophytic fungi, especially species of Trichophyton.
This compound is a small molecule drug with a maximum clinical trial phase of II.
3-Chloro-4-(3-chloro-2-nitrophenyl)pyrrole. Antifungal antibiotic isolated from Pseudomonas pyrrocinia. It is effective mainly against Trichophyton, Microsporium, Epidermophyton, and Penicillium.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6Cl2N2O2 B093353 Pyrrolnitrin CAS No. 1018-71-9

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-chloro-4-(3-chloro-2-nitrophenyl)-1H-pyrrole
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InChI

InChI=1S/C10H6Cl2N2O2/c11-8-3-1-2-6(10(8)14(15)16)7-4-13-5-9(7)12/h1-5,13H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QJBZDBLBQWFTPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C2=CNC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H6Cl2N2O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9046867
Record name Pyrrolnitrin
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Molecular Weight

257.07 g/mol
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CAS No.

1018-71-9
Record name Pyrrolnitrin
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Foundational & Exploratory

Pyrrolnitrin: A Technical Guide to its Discovery, Isolation, and Biosynthesis from Pseudomonas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolnitrin [3-chloro-4-(2′-nitro-3′-chlorophenyl)pyrrole] is a potent antifungal metabolite produced by various bacterial species, most notably of the genus Pseudomonas. First identified in the 1960s, this secondary metabolite has garnered significant interest due to its broad-spectrum activity against fungal pathogens. This technical guide provides an in-depth overview of the discovery, isolation, and biosynthesis of this compound from Pseudomonas, tailored for researchers and professionals in drug development. It consolidates key quantitative data, details experimental protocols, and visualizes complex pathways to serve as a comprehensive resource for the scientific community.

Discovery and Initial Characterization

This compound was first isolated from Pseudomonas pyrrocinia in 1964.[1] Early research focused on its chemical characterization and antifungal properties. Elemental analysis and molecular weight determination led to the assignment of the chemical formula C₁₀H₆Cl₂N₂O₂.[2] The presence of a pyrrole ring was suggested by the violet color produced in the Ehrlich reaction and confirmed by infrared and NMR spectroscopy.[2] The nitro group was identified through bands in the infrared spectrum.[2]

Biosynthesis of this compound

The biosynthetic pathway of this compound in Pseudomonas originates from the amino acid L-tryptophan.[3] A cluster of four genes, designated prnABCD, is responsible for the enzymatic conversion of tryptophan to this compound. The organization of these genes in the operon corresponds to the sequence of reactions in the pathway.

The key steps in the biosynthesis are as follows:

  • Chlorination of L-tryptophan: The enzyme tryptophan 7-halogenase, encoded by the prnA gene, catalyzes the chlorination of L-tryptophan to form 7-chloro-L-tryptophan.

  • Ring Rearrangement and Decarboxylation: The prnB gene product, a heme-dependent dioxygenase, facilitates a complex rearrangement and decarboxylation of 7-chloro-L-tryptophan to produce monodechloroaminothis compound.

  • Second Chlorination: The prnC gene product chlorinates monodechloroaminothis compound at the 3-position to yield aminothis compound.

  • Oxidation: Finally, the amino group of aminothis compound is oxidized to a nitro group by the prnD gene product, an aminothis compound oxygenase, to form the final product, this compound.

Pyrrolnitrin_Biosynthesis tryptophan L-Tryptophan chloro_tryptophan 7-Chloro-L-tryptophan tryptophan->chloro_tryptophan  PrnA (Tryptophan 7-halogenase)   monodechloro Monodechloroaminothis compound chloro_tryptophan->monodechloro  PrnB (Monodechloroaminothis compound synthase)   amino_prn Aminothis compound monodechloro->amino_prn  PrnC (Halogenase)   This compound This compound amino_prn->this compound  PrnD (Aminothis compound oxygenase)  

Caption: Biosynthetic pathway of this compound from L-tryptophan.

Regulation of this compound Production

The production of this compound, like many other secondary metabolites in Pseudomonas, is under the control of a global regulatory system. The GacS/GacA two-component system plays a crucial role in activating the transcription of the prn gene cluster. The GacA protein, a transcriptional activator, coordinately regulates the synthesis of multiple antifungal metabolites, including this compound. This global regulation allows the bacterium to respond to environmental cues and manage the production of these metabolically expensive compounds.

Pyrrolnitrin_Regulation environmental_signals Environmental Signals gacS GacS (Sensor Kinase) environmental_signals->gacS Activates gacA GacA (Response Regulator) gacS->gacA Phosphorylates prn_operon prnABCD Operon gacA->prn_operon Activates Transcription This compound This compound Biosynthesis prn_operon->this compound

Caption: GacS/GacA regulatory pathway for this compound production.

Experimental Protocols for Isolation and Purification

The isolation of this compound from Pseudomonas cultures typically involves solvent extraction followed by chromatographic purification. The following is a generalized workflow and a detailed protocol based on published methods.

Pyrrolnitrin_Isolation_Workflow start Pseudomonas Culture centrifugation Centrifugation start->centrifugation supernatant Supernatant centrifugation->supernatant cell_pellet Cell Pellet centrifugation->cell_pellet extraction Solvent Extraction (e.g., Acetone, Ethyl Acetate) cell_pellet->extraction crude_extract Crude Extract extraction->crude_extract concentration Concentration (e.g., Rotary Evaporation) crude_extract->concentration concentrated_extract Concentrated Extract concentration->concentrated_extract chromatography Chromatographic Purification (e.g., TLC, Column, HPLC) concentrated_extract->chromatography pure_this compound Pure this compound chromatography->pure_this compound

Caption: General workflow for the isolation and purification of this compound.
Detailed Experimental Protocol

This protocol is a composite of methodologies described in the literature.

4.1.1. Bacterial Culture

  • Culture Pseudomonas strains known to produce this compound, such as P. fluorescens or P. cepacia, in a suitable medium like Luria-Bertani (LB) broth or a specialized production medium (e.g., PPM broth).

  • Incubate the cultures at 28°C for 5 days, or until optimal production is achieved.

4.1.2. Extraction

  • Harvest the bacterial cells from the culture broth by centrifugation.

  • Extract the pelleted cells with a suitable organic solvent. A common method is to use 80% acetone. Alternatively, ethyl acetate can be used.

  • If extracting from agar plates, suspend the cells in sterile deionized water, pellet by centrifugation, and then extract with the chosen solvent. The spent agar can also be extracted with an equal volume of acetone.

  • Remove the solvent from the extract under vacuum (e.g., using a rotary evaporator).

  • Re-extract the resulting aqueous phase with ethyl acetate.

  • Dry the ethyl acetate phase under vacuum to obtain the crude this compound extract.

4.1.3. Purification

  • Dissolve the crude residue in a small volume of methanol.

  • Perform preliminary purification and separation using Thin-Layer Chromatography (TLC). Reversed-phase C18 plates developed with a solvent system like acetonitrile/ammonia/water (1:1:1) can be effective.

  • For larger scale purification, use column chromatography. Alumina chromatography with a mobile phase of n-hexane:benzene (1:3) has been successfully employed. Gel filtration on Sephadex LH-20 is another option.

  • For high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.

  • Monitor the purification process by bioautography against a sensitive fungal strain or by UV detection.

Quantitative Data

Physicochemical and Spectral Data
PropertyValueReference
Chemical FormulaC₁₀H₆Cl₂N₂O₂
Molecular Weight257.08 g/mol (Calculated)
Melting Point124.5°C
UV λmax (in ethanol)252 mμ (ε = 7500)
Infrared (IR) νmax (cm⁻¹)3480 (pyrrole N-H), 1530 & 1375 (nitro group)
¹H NMR (ppm)6.82 (m, 2H, H-2 & H-5), 7.41-7.53 (m, 3H, H-5'), 8.29 (br s, 1H, NH)
¹³C NMR (ppm)111.9 (C-3), 115.4 (C-4), 116.6 (C-5), 117.4 (C-2), 124.8 (C-3'), 127.6 (C-1'), 128.6 (C-6'), 130.1 (C-4'), 130.3 (C-5')
Mass Spectrometry (m/z)256 (Molecular Ion)
Elemental Analysis
ElementFound (%)Calculated (%)Reference
C46.5846.71
H2.422.33
O12.4112.45
N10.8210.89
Cl27.2327.68
Antifungal Activity (Minimum Inhibitory Concentration - MIC)
OrganismMIC (µg/mL)Reference
Trichophyton asteroides0.05
Trichophyton rubrum1
Candida albicans1
Aspergillus niger12.5
Staphylococcus aureus 209-P6.2
Bacillus subtilis0.78
Escherichia coli>250

Conclusion

This compound remains a significant natural product with well-established antifungal properties. The elucidation of its biosynthetic pathway and the responsible gene cluster in Pseudomonas has opened avenues for metabolic engineering and synthetic biology approaches to enhance its production. The detailed experimental protocols and comprehensive data presented in this guide offer a valuable resource for researchers aiming to explore the therapeutic potential of this compound and its derivatives. The robust methodologies for its isolation and characterization, coupled with a deeper understanding of its biosynthesis and regulation, will continue to drive innovation in the fields of natural product chemistry and drug development.

References

The History and Science of Pyrrolnitrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the discovery, biosynthesis, mechanism of action, and regulation of the potent antifungal antibiotic, pyrrolnitrin.

This technical guide provides a comprehensive overview of the antibiotic this compound for researchers, scientists, and drug development professionals. Delving into its historical discovery, the intricate details of its biosynthesis, its mode of action at the molecular level, and the complex regulatory networks that govern its production, this document serves as a foundational resource for those engaged in the study and application of this significant natural product.

Discovery and Initial Characterization

This compound, a phenylpyrrole antibiotic, was first isolated in 1964 by Arima and his colleagues from the bacterium Pseudomonas pyrrocinia.[1] This discovery marked the identification of a novel class of antifungal compounds. Subsequent research has shown that this compound is produced by a variety of bacterial species, most notably from the genera Pseudomonas and Burkholderia.[2][3]

Initial characterization of this compound revealed it to be a pale-yellow crystalline substance with the chemical formula C₁₀H₆Cl₂N₂O₂ and a molecular weight of 257.07 g/mol .[1] Its structure was elucidated as 3-chloro-4-(3-chloro-2-nitrophenyl)-1H-pyrrole.[1] this compound exhibits a broad spectrum of activity against various fungi and yeasts, as well as Gram-positive bacteria.

Biosynthesis of this compound

The biosynthesis of this compound proceeds from the amino acid L-tryptophan through a series of four enzymatic reactions encoded by the prnABCD gene cluster. This operon is highly conserved among this compound-producing bacteria.

The biosynthetic pathway is as follows:

  • Chlorination of L-tryptophan: The pathway is initiated by the flavin-dependent halogenase, PrnA (Tryptophan 7-halogenase), which catalyzes the regioselective chlorination of L-tryptophan at the 7-position of the indole ring to form 7-chloro-L-tryptophan. This reaction requires FADH₂ as a cofactor.

  • Rearrangement and Decarboxylation: The second enzyme, PrnB , a heme-dependent dioxygenase, catalyzes a complex rearrangement of 7-chloro-L-tryptophan, leading to the formation of monodechloroaminothis compound. This step involves the opening of the indole ring and subsequent recyclization to form the phenylpyrrole core structure, accompanied by decarboxylation.

  • Second Chlorination: PrnC , another flavin-dependent halogenase, then catalyzes the chlorination of monodechloroaminothis compound at the C3 position of the pyrrole ring to yield aminothis compound.

  • Oxidation: The final step is the oxidation of the amino group of aminothis compound to a nitro group, a reaction catalyzed by the mononuclear non-heme iron enzyme PrnD (aminothis compound oxygenase), to produce the final product, this compound.

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Pyrrolnitrin_Biosynthesis cluster_0 This compound Biosynthetic Pathway L-Tryptophan L-Tryptophan 7-Chloro-L-tryptophan 7-Chloro-L-tryptophan L-Tryptophan->7-Chloro-L-tryptophan PrnA (Tryptophan 7-halogenase) + Cl- Monodechloroaminothis compound Monodechloroaminothis compound 7-Chloro-L-tryptophan->Monodechloroaminothis compound PrnB (Heme-dependent dioxygenase) - CO2 Aminothis compound Aminothis compound Monodechloroaminothis compound->Aminothis compound PrnC (Halogenase) + Cl- This compound This compound Aminothis compound->this compound PrnD (Aminothis compound oxygenase) + O2

Caption: The four-step enzymatic biosynthesis of this compound from L-tryptophan.

Quantitative Data on this compound Biosynthetic Enzymes
EnzymeSubstrateKₘ (µM)kcat (min⁻¹)kcat/Kₘ (µM⁻¹min⁻¹)Source(s)
PrnC Monodechloroaminothis compound15.8 ± 0.70.460.029 ± 0.002
PrnC Monodechloroaminothis compound14.4 ± 1.21.66 ± 0.020.115 ± 0.01
PrnD Aminothis compound-6.8-
PrnD p-aminobenzyl amine-6.5-
PrnD p-aminobenzyl alcohol-1.8-
PrnD p-aminophenyl alanine-1.2-

Mechanism of Antifungal Action

This compound exerts its potent antifungal activity by disrupting the mitochondrial respiratory chain. Specifically, it inhibits the electron transport system between NADH or succinate and coenzyme Q. This blockade of electron flow leads to the cessation of ATP synthesis and ultimately cell death. Studies have shown that this compound inhibits NADH oxidase, succinate oxidase, NADH-cytochrome c reductase, and succinate-cytochrome c reductase activities in isolated mitochondria.

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Pyrrolnitrin_Mechanism_of_Action cluster_1 Mitochondrial Electron Transport Chain NADH NADH Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II Coenzyme_Q Coenzyme Q Complex_I->Coenzyme_Q e- ATP_Synthase ATP Synthase Complex_I->ATP_Synthase H+ pumping Complex_II->Coenzyme_Q e- Complex_III Complex III (Cytochrome bc1) Coenzyme_Q->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_III->ATP_Synthase H+ pumping Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- Oxygen O2 Complex_IV->Oxygen e- Complex_IV->ATP_Synthase H+ pumping ATP ATP ATP_Synthase->ATP Pyrrolnitrin_Inhibition This compound Pyrrolnitrin_Inhibition->Coenzyme_Q Inhibits electron transfer

Caption: this compound inhibits the fungal mitochondrial electron transport chain.

Antifungal Activity of this compound

The minimum inhibitory concentration (MIC) and minimum lethal concentration (MLC) of this compound have been determined for various pathogenic fungi.

Fungal SpeciesMIC (µg/mL)MLC (µg/mL)Source(s)
Blastomyces dermatitidis<0.78 - 1.56<0.78 - 1.56
Histoplasma capsulatum0.78 - 3.120.78 - 6.25
Cryptococcus neoformans1.56 - 6.251.56 - 12.5
Sporothrix schenckii3.12 - 12.53.12 - 25
Candida albicans6.25 - 10012.5 - >100
Aspergillus niger12.5-
Trichophyton rubrum1-
Xylaria spp.-57.71% inhibition
Aspergillus fumigatus-45.94% inhibition
Aspergillus niger-54.38% inhibition

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated in producing organisms, primarily through a two-component signal transduction system, GacS/GacA, and a quorum-sensing system.

The GacS/GacA System

The GacS/GacA two-component system is a global regulator of secondary metabolism in many pseudomonads. GacS is a membrane-bound sensor kinase that, upon receiving an unknown signal, autophosphorylates and subsequently transfers the phosphate group to the response regulator, GacA. Phosphorylated GacA then acts as a transcriptional activator for small regulatory RNAs (sRNAs) such as RsmX, RsmY, and RsmZ. These sRNAs, in turn, sequester translational repressor proteins like RsmA and RsmE, which would otherwise bind to the 5' untranslated region of target mRNAs, including the prn operon, and inhibit their translation. By sequestering these repressors, the sRNAs allow for the translation of the prn genes and subsequent production of this compound.

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GacS_GacA_Regulation cluster_2 GacS/GacA Regulatory Cascade Signal Signal GacS GacS (Sensor Kinase) Signal->GacS Activates GacA GacA (Response Regulator) GacS->GacA Phosphorylates GacA_P GacA-P GacA->GacA_P sRNAs sRNAs (RsmX, RsmY, RsmZ) GacA_P->sRNAs Activates transcription RsmA_E RsmA/RsmE (Translational Repressors) sRNAs->RsmA_E Sequesters prn_mRNA prn mRNA RsmA_E->prn_mRNA Inhibits translation Pyrrolnitrin_Production This compound Production prn_mRNA->Pyrrolnitrin_Production

Caption: The GacS/GacA signaling pathway regulating this compound production.

Quorum Sensing

In some bacteria, such as Serratia plymuthica, this compound production is also regulated by a quorum-sensing (QS) system. This cell-density-dependent regulatory mechanism relies on the production and detection of small signaling molecules called N-acyl-homoserine lactones (AHLs). The splI gene encodes the AHL synthase, which produces AHLs. As the bacterial population density increases, the concentration of AHLs in the environment rises. Once a threshold concentration is reached, AHLs bind to and activate the transcriptional regulator SplR. The AHL-SplR complex then activates the expression of target genes, including the prn operon, leading to the production of this compound.

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Quorum_Sensing_Regulation cluster_3 Quorum Sensing Regulation in Serratia Low_Density Low Cell Density High_Density High Cell Density splI_low splI AHL_low AHL splI_low->AHL_low Basal production splI_high splI AHL_high AHL splI_high->AHL_high Accumulation SplR_inactive SplR (Inactive) AHL_low->SplR_inactive Low concentration SplR_active AHL-SplR (Active) AHL_high->SplR_active Binds and activates prn_operon_low prn operon (Inactive) SplR_inactive->prn_operon_low prn_operon_high prn operon (Active) SplR_active->prn_operon_high Activates transcription Pyrrolnitrin_no No this compound prn_operon_low->Pyrrolnitrin_no Pyrrolnitrin_yes This compound Production prn_operon_high->Pyrrolnitrin_yes

Caption: Quorum sensing control of this compound production in Serratia.

Experimental Protocols

Extraction and Quantification of this compound

This protocol describes the extraction of this compound from bacterial cultures and its quantification using High-Performance Liquid Chromatography (HPLC).

Workflow:

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Pyrrolnitrin_Extraction_Workflow Culture Bacterial Culture Centrifuge Centrifugation Culture->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Cell_Pellet Cell Pellet Centrifuge->Cell_Pellet Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Extraction Cell_Pellet->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Resuspend Resuspend in Methanol Evaporation->Resuspend HPLC HPLC Analysis (C18 column, UV detection at 252 nm) Resuspend->HPLC Quantification Quantification (Standard Curve) HPLC->Quantification

References

Pyrrolnitrin-Producing Microorganisms in Soil: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Pyrrolnitrin [3-chloro-4-(2'-nitro-3'-chlorophenyl)pyrrole] is a potent, broad-spectrum antifungal secondary metabolite produced by various soil-dwelling microorganisms. Its efficacy in suppressing phytopathogenic fungi has established it as a key molecule in the study of biological control and as a lead compound for developing new fungicides. This technical guide provides an in-depth overview of the microorganisms responsible for this compound production, the intricate biosynthetic pathway and its regulation, its spectrum of activity, and detailed experimental protocols for its study. The information is tailored for researchers, scientists, and drug development professionals engaged in natural product discovery, microbial ecology, and agricultural biotechnology.

Introduction

This compound (PRN) is a phenylpyrrole-derived antibiotic first isolated from Pseudomonas pyrrocinia.[1] It is synthesized from the amino acid tryptophan and exhibits strong activity against a wide range of fungi, as well as some yeasts and gram-positive bacteria.[1][2] The biological activity of this compound is primarily attributed to its ability to inhibit the electron transport system in sensitive organisms.[2][3] In the soil ecosystem, this compound production provides a competitive advantage to the producing microorganisms, enabling them to antagonize fungal pathogens and contributing to the natural suppressiveness of certain soils to plant diseases. This guide delves into the core technical aspects of this compound, from the producing organisms to the molecular pathways governing its synthesis.

This compound-Producing Microorganisms

This compound is not confined to a single genus; its production is distributed across several groups of soil and rhizosphere bacteria. This broad distribution highlights its ecological significance. The primary producers include:

  • Pseudomonas species: Many fluorescent and non-fluorescent pseudomonads are prolific producers of this compound. Strains such as P. fluorescens, P. protegens, and P. aureofaciens are well-documented for their antifungal capabilities, which are often linked directly to this compound synthesis.

  • Burkholderia species: Members of this genus, including B. cepacia, B. pyrrocinia, and B. lata, are also known to produce this compound. In many of these strains, production is tightly regulated by cell-density-dependent signaling known as quorum sensing.

  • Serratia species: Strains like S. plymuthica have been identified as this compound producers, contributing to their role as effective biocontrol agents.

  • Myxococcus species: The myxobacterium Myxococcus fulvus has also been shown to possess the genetic machinery for this compound biosynthesis.

  • Enterobacter agglomerans : Certain strains of this species have been reported to produce this compound, demonstrating a broad spectrum of antagonistic activity.

These microorganisms are typically isolated from the rhizosphere, the area of soil directly influenced by plant roots, where they play a crucial role in protecting plants from fungal pathogens.

The this compound Biosynthesis Pathway

The biosynthesis of this compound from L-tryptophan is a four-step enzymatic process encoded by the highly conserved prnABCD gene operon. The organization of the genes in the operon corresponds to the sequence of reactions in the pathway.

  • First Chlorination (PrnA): The pathway begins with the flavin-dependent halogenase, PrnA (Tryptophan 7-halogenase), which catalyzes the regioselective chlorination of L-tryptophan at the 7-position of the indole ring to form 7-chloro-L-tryptophan.

  • Rearrangement and Decarboxylation (PrnB): The enzyme PrnB (Monodechloroaminothis compound synthase) then catalyzes a complex rearrangement and decarboxylation of 7-chloro-L-tryptophan to produce monodechloroaminothis compound.

  • Second Chlorination (PrnC): PrnC , another halogenase, chlorinates monodechloroaminothis compound at the 3-position of the newly formed pyrrole ring to yield aminothis compound.

  • Oxidation (PrnD): In the final step, the PrnD enzyme (Aminothis compound oxygenase) oxidizes the amino group of aminothis compound to a nitro group, completing the synthesis of this compound.

Pyrrolnitrin_Biosynthesis trp L-Tryptophan cl_trp 7-Chloro-L-tryptophan trp->cl_trp  Chlorination mdaprn Monodechloroaminothis compound cl_trp->mdaprn  Rearrangement &  Decarboxylation aprn Aminothis compound mdaprn->aprn  Chlorination prn This compound aprn->prn  Oxidation prnA prnA prnA->trp prnB prnB prnB->cl_trp prnC prnC prnC->mdaprn prnD prnD prnD->aprn

This compound Biosynthesis Pathway

Regulation of this compound Production

The expression of the prn operon is tightly controlled by complex regulatory networks that integrate environmental and physiological signals. A central player in this regulation is the GacS/GacA two-component system .

  • GacS/GacA System: GacS is a membrane-bound sensor kinase that, in response to an unknown signal, autophosphorylates and transfers the phosphoryl group to its cognate response regulator, GacA.

  • Small RNAs (sRNAs): Activated GacA positively regulates the transcription of small, non-coding RNAs (such as RsmY and RsmZ in Pseudomonas).

  • Translational Repression: These sRNAs act by sequestering translational repressor proteins (like RsmA or RsmE), which would otherwise bind to the 5' untranslated region of target mRNAs, including those for secondary metabolite production, and block their translation.

  • Downstream Effects: By alleviating this repression, the GacS/GacA cascade permits the production of secondary metabolites, including this compound. This system also influences stress responses and the production of other antifungal compounds and exoenzymes.

  • Quorum Sensing: In some bacteria, such as Burkholderia species, the Gac system is interconnected with N-acylhomoserine lactone (AHL)-based quorum sensing. The CepI/CepR quorum-sensing system can positively regulate the prnABCD operon, linking this compound production to cell population density.

Gac_Regulation cluster_membrane Cell Membrane GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) GacS->GacA Phosphorylates Signal Environmental Signal (?) Signal->GacS Activates sRNA sRNAs (e.g., RsmY, RsmZ) GacA->sRNA Activates Transcription RsmA RsmA/E (Repressor Protein) sRNA->RsmA Sequesters prn_mRNA prn mRNA RsmA->prn_mRNA Blocks Translation PRN This compound Biosynthesis prn_mRNA->PRN Translation

GacS/GacA Regulatory Cascade

Antifungal Activity and Spectrum

This compound demonstrates a broad spectrum of activity, primarily against filamentous fungi. Its mode of action involves the inhibition of the mitochondrial respiratory chain, specifically blocking electron transfer between dehydrogenases and cytochrome components. This disruption of cellular respiration leads to fungal cell death.

Table 1: Antimicrobial Spectrum of this compound

Target Organism CategorySpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)Reference(s)
Fungi Candida albicans<0.78 - 10
Aspergillus niger12.5
Trichophyton rubrum1
Cryptococcus neoformans<0.78
Blastomyces dermatitidis<0.78
Histoplasma capsulatum<0.78
Penicillium puberulumLow (Qualitative)
Paecilomyces variotiiLow (Qualitative)
Gram-Positive Bacteria Bacillus subtilis0.78 - 6.25
Staphylococcus aureus50
Streptomyces antibioticusLow (Qualitative)
Mycobacterium spp.100
Arthrobacter oxydans6.25

Experimental Protocols

Screening for this compound Producers from Soil

Objective: To isolate and identify bacteria from soil capable of producing this compound or other antifungal compounds.

Methodology:

  • Soil Sample Collection: Collect rhizosphere soil samples from healthy plants.

  • Bacterial Isolation: a. Prepare a soil suspension by vortexing 1 g of soil in 9 mL of sterile saline (0.85% NaCl). b. Perform serial dilutions and plate onto a suitable medium, such as King's B agar for pseudomonads or Luria-Bertani (LB) agar. c. Incubate plates at 28°C for 48-72 hours.

  • Primary Antifungal Bioassay (Dual Culture): a. Grow a lawn of a target fungus (e.g., Rhizoctonia solani, Fusarium sambucinum) on potato dextrose agar (PDA). b. Place a 0.5 cm agar plug of the actively growing fungus in the center of a new PDA plate. c. Streak individual bacterial isolates approximately 2-3 cm away from the fungal plug. d. Incubate at 28°C for 3-7 days. e. Observe for a zone of inhibition, where fungal growth is suppressed by the bacterial isolate.

  • Secondary Screening (Extract Bioassay): a. Grow promising isolates in a liquid medium (e.g., LB broth) for 48-72 hours with shaking. b. Extract the culture supernatant and/or cell pellet with an equal volume of ethyl acetate or acetone. c. Evaporate the solvent and redissolve the crude extract in a small volume of methanol. d. Apply the extract to a sterile filter paper disc and place it on a PDA plate inoculated with the target fungus. e. Measure the zone of inhibition after incubation.

Screening_Workflow A 1. Soil Sample Collection (Rhizosphere) B 2. Bacterial Isolation (Serial Dilution & Plating) A->B C 3. Primary Screen (Dual Culture Bioassay vs. Fungus) B->C D Isolates with Inhibition Zone? C->D E 4. Secondary Screen (Solvent Extraction & Disc Assay) D->E Yes H Discard D->H No F 5. Chemical Analysis (HPLC / TLC) E->F G This compound Confirmed F->G

Screening and Identification Workflow
This compound Extraction and Quantification

Objective: To extract, detect, and quantify this compound from a bacterial culture.

Methodology:

  • Culturing: Inoculate the producer strain into a production medium (e.g., LB broth or a defined medium containing glycerol and L-glutamic acid) and incubate at 28°C with shaking for 48-96 hours.

  • Extraction: a. Centrifuge the culture to separate the supernatant and cell pellet. This compound can be found in both fractions. b. Extract the supernatant with an equal volume of ethyl acetate. c. Extract the cell pellet by resuspending in acetone or ethyl acetate, followed by sonication. d. Pool the organic phases and evaporate to dryness under reduced pressure.

  • Thin-Layer Chromatography (TLC) Analysis: a. Dissolve the crude extract in a small volume of methanol or chloroform. b. Spot the extract onto a silica gel TLC plate (e.g., Silica Gel GHLF) alongside a pure this compound standard. c. Develop the plate using a solvent system such as chloroform-hexane (4:1, v/v). d. Visualize the spots under UV light (254 nm). This compound will appear as a distinct spot. The Rf value should match the standard.

  • High-Performance Liquid Chromatography (HPLC) Quantification: a. Dissolve the dried extract in a known volume of mobile phase (e.g., methanol/water mixture). b. Inject the sample into an HPLC system equipped with a C18 reverse-phase column and a UV detector (monitoring at ~252 nm). c. Create a standard curve using known concentrations of pure this compound. d. Quantify the this compound in the sample by comparing its peak area to the standard curve.

Quantitative Production of this compound

This compound yield is highly dependent on the producing strain, culture medium composition, and fermentation conditions. Optimization of these parameters is crucial for maximizing production for research or commercial purposes.

Table 2: Examples of this compound Production

MicroorganismCulture Conditions / MediumThis compound YieldReference(s)
Burkholderia cepacia NB-1Batch culture with glycerol and L-glutamic acid0.54 mg/L
Pseudomonas protegens JP2-4390Optimized medium (e.g., Glu10-YE10)Significantly higher than standard media (qualitative)
Metabolically Engineered Corynebacterium glutamicumFlask fermentation producing aminothis compound (precursor)29.5 mg/L (of APRN)

Conclusion and Future Perspectives

This compound-producing microorganisms are vital components of soil microbial communities, acting as natural antagonists to fungal plant pathogens. The conserved prnABCD biosynthetic pathway and its sophisticated regulation by the GacS/GacA system represent a fascinating area of microbial genetics and biochemistry. For drug development professionals, this compound and its derivatives, like aminothis compound, offer promising scaffolds for the development of novel antifungal agents. For agricultural scientists, harnessing these microorganisms as effective biocontrol agents remains a key strategy for sustainable agriculture. Future research will likely focus on elucidating the precise environmental signals that trigger the GacS/GacA cascade, engineering hyper-producing strains for industrial fermentation, and exploring the synergistic effects of this compound with other antimicrobial compounds produced by these versatile soil bacteria.

References

The Biosynthesis of Pyrrolnitrin from Tryptophan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolnitrin, a potent antifungal metabolite, has garnered significant interest in the fields of agriculture and medicine. Produced by various bacteria, most notably species of Pseudomonas and Burkholderia, this chlorinated phenylpyrrole derivative serves as a powerful biocontrol agent and a lead compound for the development of synthetic fungicides. The biosynthesis of this compound from the primary metabolite L-tryptophan is a fascinating example of enzymatic tailoring, involving a dedicated four-gene cluster (prnABCD) that orchestrates a series of halogenation, rearrangement, and oxidation reactions. This technical guide provides an in-depth exploration of the core biosynthetic pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the enzymatic cascade.

The Core Biosynthetic Pathway

The conversion of L-tryptophan to this compound is a four-step enzymatic pathway encoded by the prnABCD operon.[1][2] The genes and their corresponding enzymes work in a sequential manner to modify the tryptophan scaffold, ultimately yielding the final bioactive product.[2][3] The conservation of this gene cluster across different this compound-producing strains suggests a highly evolved and efficient biochemical route.[4]

Step 1: Chlorination of L-Tryptophan by PrnA

The pathway is initiated by the flavin-dependent halogenase, PrnA, which catalyzes the regioselective chlorination of L-tryptophan at the 7-position of the indole ring to form 7-chloro-L-tryptophan (7-Cl-Trp). This reaction requires a reduced flavin adenine dinucleotide (FADH2), which is supplied by a separate flavin reductase, and molecular oxygen. The enzyme exhibits a low turnover rate, with a reported kcat of 0.1 min⁻¹.

Step 2: Rearrangement and Decarboxylation by PrnB

The second step is a complex transformation catalyzed by the heme-dependent enzyme, PrnB. This enzyme orchestrates the rearrangement of the indole ring of 7-Cl-Trp and subsequent decarboxylation to yield monodechloroaminothis compound (MDAP). While PrnB shows robust activity in vivo, achieving activity in vitro under defined conditions has proven challenging, suggesting the possible requirement of yet-to-be-identified cellular factors.

Step 3: Second Chlorination by PrnC

Following the formation of MDAP, a second flavin-dependent halogenase, PrnC, introduces a chlorine atom at the 3-position of the pyrrole ring to produce aminothis compound (APRN). Similar to PrnA, PrnC requires FADH2 for its catalytic activity.

Step 4: Oxidation to this compound by PrnD

The final step in the biosynthesis is the oxidation of the amino group of APRN to a nitro group, a reaction catalyzed by the mononuclear non-heme iron and [2Fe-2S] cluster-containing oxygenase, PrnD. This conversion yields the final product, this compound.

Quantitative Data on this compound Biosynthetic Enzymes

The following tables summarize the available quantitative data for the enzymes of the this compound biosynthetic pathway. This information is crucial for understanding the efficiency and kinetics of each enzymatic step.

Enzyme Gene Substrate Product KM (µM) kcat (min-1) kcat/KM (µM-1min-1) Optimal pH Optimal Temperature (°C)
PrnA prnAL-Tryptophan7-chloro-L-tryptophan-0.1---
PrnB prnB7-chloro-L-tryptophanMonodechloroaminothis compoundN/AN/AN/A--
PrnC prnCMonodechloroaminothis compoundAminothis compound14.4 ± 1.21.66 ± 0.020.115 ± 0.0117.430
PrnD prnDAminothis compoundThis compound1,420 (for pABA)0.33 (for pABA)-7.830

Note: Kinetic data for PrnB is not available due to challenges in obtaining in vitro activity under defined conditions. The provided kinetic data for PrnD is for the substrate p-aminobenzoic acid (pABA), as detailed in the cited literature.

Experimental Protocols

This section provides an overview of the methodologies for key experiments in the study of this compound biosynthesis.

Heterologous Expression of the prnABCD Gene Cluster

The entire prnABCD gene cluster can be expressed heterologously in organisms like Escherichia coli to produce this compound.

Protocol Outline:

  • Cloning: The prnABCD gene cluster is cloned from a this compound-producing strain (e.g., Pseudomonas fluorescens) into a suitable expression vector, such as a broad-host-range plasmid.

  • Transformation: The recombinant plasmid is transformed into a suitable E. coli expression host strain (e.g., BL21(DE3)).

  • Culture and Induction: The transformed E. coli is cultured in a suitable medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance. Gene expression is induced, typically with IPTG if using a T7 promoter-based system.

  • Extraction and Analysis: After a suitable incubation period, the culture is extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed for the presence of this compound and its intermediates using TLC or HPLC.

Enzyme Purification

PrnA (Tryptophan 7-halogenase):

  • Expression: PrnA is typically overexpressed in a Pseudomonas fluorescens strain from which the native prn gene cluster has been deleted.

  • Cell Lysis: Harvested cells are resuspended in a suitable buffer and lysed by sonication or other mechanical means.

  • Purification: The soluble protein can be purified using standard chromatographic techniques, such as affinity chromatography (if a tag is used) followed by size-exclusion chromatography.

PrnB:

Expression of soluble and active PrnB in E. coli has been reported to be unsuccessful.

  • Expression: PrnB is expressed in a Pseudomonas fluorescens expression system. A triple cysteine-to-serine mutant has been used to improve protein stability.

  • Purification: Purification of His-tagged PrnB can be achieved using immobilized metal affinity chromatography (IMAC).

  • Reactivation: Purified PrnB often requires reactivation for in vitro activity. This can be achieved by incubating the purified enzyme with a cell-free crude extract from the P. fluorescens host strain in the presence of the substrate, 7-chloro-L-tryptophan.

PrnC and PrnD:

Purification protocols for PrnC and PrnD typically involve overexpression in E. coli followed by standard chromatographic techniques.

Enzyme Assays

PrnA Halogenase Assay:

  • Reaction Mixture: A typical reaction mixture contains the purified PrnA enzyme, L-tryptophan, FAD, NADH, and a flavin reductase in a suitable buffer (e.g., phosphate buffer, pH 7.2).

  • Incubation: The reaction is incubated at a controlled temperature (e.g., room temperature).

  • Analysis: The formation of 7-chloro-L-tryptophan is monitored by HPLC.

PrnC Halogenase Assay:

  • Reaction Mixture: The assay mixture includes purified PrnC, monodechloroaminothis compound (MDA), FAD, NADH (or an NADH regenerating system like glucose/glucose dehydrogenase), and a flavin reductase (e.g., PrnF or SsuE) in a phosphate buffer (pH 7.4).

  • Incubation: The reaction is incubated at 30°C.

  • Analysis: The conversion of MDA to aminothis compound (APRN) is quantified by GC-MS or HPLC.

PrnD Oxygenase Assay:

  • Reaction Mixture: The assay mixture contains purified PrnD, aminothis compound (APRN), NADPH, and a flavin reductase in Tris-HCl buffer (pH 7.8).

  • Incubation: The reaction is carried out at 30°C.

  • Analysis: The formation of this compound is monitored by HPLC.

Analysis of this compound and Intermediates

Thin-Layer Chromatography (TLC):

  • Extraction: Culture broth or reaction mixtures are extracted with ethyl acetate. The organic layer is concentrated.

  • Spotting and Development: The concentrated extract is spotted on a silica gel TLC plate. The plate is developed using a suitable mobile phase, such as toluene or a hexane-ethyl acetate mixture.

  • Visualization: The separated compounds can be visualized using van Urk's reagent, which produces distinct colors for the different intermediates and the final product (e.g., MDA - olive green, APRN - reddish-brown, PRN - purple).

High-Performance Liquid Chromatography (HPLC):

  • Sample Preparation: Extracts are dissolved in a suitable solvent (e.g., methanol).

  • Chromatographic Conditions: Separation is typically achieved on a C18 reverse-phase column. A variety of mobile phases can be used, often consisting of mixtures of acetonitrile, methanol, and water or a buffer solution.

  • Detection: Compounds are detected by their UV absorbance at a specific wavelength (e.g., 225 nm or 254 nm).

Visualizing the Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, provide a visual representation of the this compound biosynthetic pathway and a general experimental workflow for studying this pathway.

Pyrrolnitrin_Biosynthesis cluster_legend Legend Metabolite Metabolite Enzyme Enzyme Trp L-Tryptophan PrnA PrnA Trp->PrnA ClTrp 7-chloro-L-tryptophan PrnB PrnB ClTrp->PrnB MDAP Monodechloroaminothis compound PrnC PrnC MDAP->PrnC APRN Aminothis compound PrnD PrnD APRN->PrnD PRN This compound PrnA->ClTrp PrnB->MDAP PrnC->APRN PrnD->PRN

Caption: The enzymatic cascade of this compound biosynthesis from L-tryptophan.

Experimental_Workflow cluster_0 Gene Cloning and Expression cluster_1 Enzyme Purification cluster_2 Enzyme Assays & Product Analysis A1 Isolate prnABCD gene cluster A2 Clone into expression vector A1->A2 A3 Transform into host (E. coli / Pseudomonas) A2->A3 A4 Induce gene expression A3->A4 B1 Cell Lysis A4->B1 Proceed to purification C2 Extraction of metabolites A4->C2 Analyze whole-cell conversion B2 Centrifugation B1->B2 B3 Chromatography (e.g., Affinity, Size Exclusion) B2->B3 B4 Purity Analysis (SDS-PAGE) B3->B4 C1 In vitro enzyme reaction B4->C1 Use purified enzyme C1->C2 C3 Analytical Chemistry (TLC, HPLC, GC-MS) C2->C3 C4 Kinetic parameter determination C3->C4

Caption: A generalized workflow for studying the this compound biosynthetic pathway.

Conclusion

The biosynthesis of this compound from tryptophan is a well-defined and genetically tractable pathway, making it an excellent model system for studying enzymatic halogenation and complex molecular rearrangements. The availability of the prnABCD gene cluster opens avenues for metabolic engineering to enhance this compound production or to generate novel halogenated compounds. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to delve into the intricacies of this important biosynthetic pathway, paving the way for future discoveries and applications in drug development and agriculture.

References

The Genetic Architecture of Pyrrolnitrin Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Pyrrolnitrin is a potent antifungal secondary metabolite produced by various bacterial species, most notably from the genera Pseudomonas and Burkholderia.[1][2][3] Its broad-spectrum activity against fungal pathogens has made it a compound of significant interest for applications in agriculture and medicine.[1][2] This technical guide provides an in-depth exploration of the genetic basis of this compound production, detailing the core biosynthetic gene cluster, the enzymatic pathway, regulatory mechanisms, and key experimental methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and harness the biosynthetic potential of this important natural product.

The this compound Biosynthetic Gene Cluster (prnABCD)

The genetic foundation for this compound biosynthesis is a highly conserved operon designated prnABCD. This gene cluster, first characterized in Pseudomonas fluorescens, contains four essential genes that encode the enzymatic machinery required for the conversion of the primary metabolite L-tryptophan into this compound. The organization of the genes within the cluster directly corresponds to the sequential steps of the biosynthetic pathway. Deletion of any of the prn genes results in the complete abolishment of this compound production. The transfer of the intact prnABCD cluster into a heterologous host, such as Escherichia coli, is sufficient to confer the ability to produce this compound, demonstrating that this cluster is both necessary and sufficient for biosynthesis.

The Biosynthetic Pathway and Enzymology

The conversion of L-tryptophan to this compound is a four-step enzymatic cascade catalyzed by the protein products of the prnABCD gene cluster.

Step 1: Halogenation of L-tryptophan by PrnA The pathway is initiated by the FADH₂-dependent halogenase, PrnA (Tryptophan 7-halogenase), which catalyzes the regioselective chlorination of L-tryptophan at the 7-position of the indole ring to form 7-chloro-L-tryptophan. This enzyme exhibits remarkable specificity for the C7 position.

Step 2: Rearrangement and Decarboxylation by PrnB The second enzyme, PrnB (Monodechloroaminothis compound synthase), a heme-dependent dioxygenase, catalyzes a complex reaction involving the rearrangement of the indole ring of 7-chloro-L-tryptophan and subsequent decarboxylation to yield monodechloroaminothis compound.

Step 3: Second Halogenation by PrnC PrnC (Monodechloroaminothis compound halogenase), another FADH₂-dependent halogenase, then carries out a second chlorination event, this time on the pyrrole ring of monodechloroaminothis compound at the 3-position, to produce aminothis compound.

Step 4: Oxidation by PrnD The final step in the pathway is the oxidation of the amino group of aminothis compound to a nitro group, a reaction catalyzed by the Rieske N-oxygenase PrnD (Aminothis compound oxygenase), to yield the final product, this compound.

Regulation of this compound Production

The expression of the prnABCD operon is tightly regulated to ensure efficient production of this compound in response to specific environmental and cellular cues.

Quorum Sensing in Burkholderia

In several species of Burkholderia, the production of this compound is under the control of a quorum-sensing (QS) system. This cell-density-dependent regulatory mechanism relies on the production and detection of N-acylhomoserine lactone (AHL) signaling molecules. The CepI/CepR system, a well-characterized AHL-based QS system, positively regulates the transcription of the prnABCD operon. At high cell densities, the accumulation of AHLs leads to the activation of the transcriptional regulator CepR, which in turn promotes the expression of the this compound biosynthetic genes. Inactivation of cepI (the AHL synthase) or cepR (the AHL receptor) results in the loss of this compound production.

Global Regulation in Pseudomonas

In Pseudomonas fluorescens, the GacS/GacA two-component system, a global regulatory system, has been shown to coordinately regulate the synthesis of multiple antifungal metabolites, including this compound. This system controls the expression of small regulatory RNAs which, in turn, influence the translation of target mRNAs, including those involved in secondary metabolism.

Quantitative Data on this compound Production and Enzyme Kinetics

The following tables summarize key quantitative data related to this compound production and the kinetic parameters of the biosynthetic enzymes.

Table 1: this compound Production in Various Bacterial Strains

Bacterial StrainGenotype/ConditionMediumThis compound YieldReference
Pseudomonas aureofaciens ATCC 15926Wild-typeMinimal Medium< 0.3 µg/mL
Pseudomonas aureofaciens ATCC 15926NTG MutantMinimal Medium~9 µg/mL
Burkholderia cepaciaWild-typeMonosodium Glutamate Medium0.54 mg/L
Pseudomonas chlororaphis O6Wild-typeNutrient Broth1.7 µg/mL
Acinetobacter haemolyticus A19Wild-typeLuria Broth15 mg/L
Corynebacterium glutamicumEngineered for aminothis compound108 mg/L (7-Cl-Trp)

Table 2: Enzyme Kinetic Parameters for this compound Biosynthetic Enzymes

EnzymeSubstrateKm (µM)kcat (min-1)kcat/Km (µM-1min-1)Reference
PrnC Monodechloroaminothis compound14.4 ± 1.21.66 ± 0.020.115 ± 0.011
PrnD Aminothis compound1916.80.036
PrnD (F312S mutant)Aminothis compound-102-
PrnD (F312S mutant)p-aminobenzoic acid14200.330.00023

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of the genetic basis of this compound production.

Cloning of the prnABCD Gene Cluster

Objective: To isolate and clone the prnABCD gene cluster from a this compound-producing bacterium.

Methodology:

  • Genomic DNA Library Construction:

    • Isolate high-molecular-weight genomic DNA from the target bacterium (e.g., Pseudomonas fluorescens).

    • Partially digest the genomic DNA with a suitable restriction enzyme (e.g., Sau3AI).

    • Ligate the resulting DNA fragments into a suitable vector, such as a cosmid or fosmid (e.g., pWEB), to generate a genomic library.

  • Library Screening:

    • Design and synthesize DNA probes specific to conserved regions of the prnA and prnD genes. These can be based on known sequences from other this compound producers.

    • Label the probes with a detectable marker (e.g., digoxigenin or a radioactive isotope).

    • Screen the genomic library by colony hybridization using the labeled probes.

    • Identify and isolate positive clones that hybridize to both the prnA and prnD probes, indicating the presence of the entire gene cluster.

  • Subcloning and Sequencing:

    • Isolate the cosmid/fosmid DNA from the positive clones.

    • Subclone the insert containing the prn gene cluster into a sequencing vector.

    • Sequence the entire insert using techniques such as primer walking or next-generation sequencing to confirm the presence and organization of the prnABCD genes.

Generation of prn Gene Knockout Mutants

Objective: To create a targeted deletion of a prn gene to confirm its role in this compound biosynthesis. This protocol is adapted for Pseudomonas using homologous recombination with a suicide vector.

Methodology:

  • Construction of the Knockout Plasmid:

    • Amplify the upstream and downstream flanking regions (homologous arms, ~500-1000 bp each) of the target prn gene from the wild-type genomic DNA using PCR.

    • Clone the upstream and downstream fragments into a suicide vector (e.g., pT18mobsacB) on either side of a selectable marker (e.g., an antibiotic resistance gene). Ensure the fragments are in the correct orientation. This vector cannot replicate in the target bacterium and contains a counter-selectable marker like sacB.

  • Conjugation and First Recombination Event:

    • Transform the knockout plasmid into a suitable E. coli donor strain (e.g., S17-1).

    • Mate the E. coli donor with the wild-type Pseudomonas recipient strain.

    • Select for Pseudomonas cells that have integrated the plasmid into their genome via a single homologous recombination event. This is done by plating on a medium containing an antibiotic to which the recipient is sensitive but the plasmid confers resistance, and a counter-selective agent for the E. coli donor.

  • Second Recombination Event (Allelic Exchange):

    • Culture the single-crossover integrants in a non-selective medium to allow for a second recombination event to occur.

    • Plate the culture onto a medium containing a counter-selective agent (e.g., sucrose for the sacB gene). The SacB protein converts sucrose into a toxic product, so only cells that have lost the suicide vector backbone through a second recombination event will survive.

  • Screening and Confirmation:

    • Screen the surviving colonies by PCR using primers that flank the target gene. The wild-type will produce a larger PCR product than the knockout mutant.

    • Confirm the gene deletion by Southern blotting or sequencing of the PCR product.

    • Analyze the mutant for the loss of this compound production using methods like HPLC or bioassays.

Quantification of this compound

Objective: To extract and quantify the amount of this compound produced by a bacterial culture.

Methodology:

  • Extraction:

    • Grow the bacterial strain in a suitable liquid medium for a defined period.

    • Acidify the culture supernatant to pH 2.0 with HCl.

    • Extract the this compound from the supernatant with an equal volume of an organic solvent such as ethyl acetate.

    • Evaporate the organic solvent to dryness and resuspend the residue in a known volume of methanol.

  • Quantification by HPLC:

    • Analyze the extracted sample using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column.

    • Use a suitable mobile phase, such as a gradient of acetonitrile and water.

    • Detect this compound by its absorbance at a characteristic wavelength (e.g., 252 nm).

    • Quantify the amount of this compound by comparing the peak area to a standard curve generated with purified this compound.

Visualizations

The following diagrams illustrate the key genetic and biochemical pathways involved in this compound production.

Pyrrolnitrin_Biosynthesis cluster_pathway Biosynthetic Pathway cluster_genes prn Gene Cluster L_Tryptophan L-Tryptophan 7_Cl_Tryptophan 7-Chloro-L-Tryptophan L_Tryptophan->7_Cl_Tryptophan PrnA MDA Monodechloroaminothis compound 7_Cl_Tryptophan->MDA PrnB APRN Aminothis compound MDA->APRN PrnC This compound This compound APRN->this compound PrnD prnA prnA prnB prnB prnC prnC prnD prnD

Caption: The prnABCD gene cluster and the corresponding biosynthetic pathway of this compound.

Quorum_Sensing_Regulation cluster_QS Quorum Sensing Regulation in Burkholderia AHL AHLs (N-acyl-homoserine lactones) CepR CepR (Transcriptional Regulator) AHL->CepR Binds to CepI CepI (AHL synthase) CepI->AHL Synthesizes prn_operon prnABCD operon CepR->prn_operon Activates Transcription This compound This compound Production prn_operon->this compound CellDensity High Cell Density CellDensity->CepI Induces

Caption: Quorum sensing regulation of this compound production in Burkholderia.

Experimental_Workflow cluster_workflow Experimental Workflow for Genetic Analysis Start Identify this compound Producer Clone Clone prnABCD Gene Cluster Start->Clone Sequence Sequence and Annotate Genes Clone->Sequence Knockout Create Gene Knockout Mutants Sequence->Knockout Complementation Complementation of Mutants Knockout->Complementation Analysis Analyze this compound Production (HPLC) Knockout->Analysis Complementation->Analysis End Confirm Gene Function Analysis->End

Caption: A general experimental workflow for the genetic analysis of this compound production.

Conclusion

The genetic basis of this compound production is well-defined, centered around the conserved prnABCD gene cluster. A thorough understanding of the biosynthetic pathway, the function of each enzyme, and the regulatory networks that control their expression is crucial for the rational design of strategies to improve this compound yields and to generate novel, bioactive derivatives. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic and agricultural potential of this remarkable antifungal agent. Future work should focus on elucidating the kinetic parameters of all the biosynthetic enzymes and further unraveling the complexity of the regulatory networks in various producing organisms.

References

Pyrrolnitrin's Mechanism of Action Against Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract Pyrrolnitrin is a naturally occurring antifungal antibiotic produced by several bacterial species, including Pseudomonas, Serratia, and Burkholderia.[1][2] Its potent, broad-spectrum activity against a wide range of phytopathogenic and dermatophytic fungi has made it a significant lead compound for the development of synthetic fungicides like fludioxonil and fenpiclonil.[1][3] This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's antifungal action. The primary mode of action is the potent inhibition of the mitochondrial electron transport chain, leading to a cascade of downstream effects including the cessation of macromolecular synthesis, induction of oxidative stress, and ultimately, fungal cell death. This document consolidates quantitative data, details key experimental methodologies, and provides visual diagrams of the core pathways and workflows to serve as a comprehensive resource for research and development in the field of antifungal agents.

Core Mechanism: Disruption of Mitochondrial Respiration

The primary and most critical action of this compound is the disruption of cellular respiration in fungi.[4] It targets the mitochondrial electron transport chain (ETC), a fundamental pathway for ATP generation.

Primary Target: The Electron Transport Chain

Studies across various fungal species, including Saccharomyces cerevisiae, Neurospora crassa, and Microsporum gypseum, have consistently identified the terminal electron transport system as the primary site of this compound's action. At growth-inhibitory concentrations, this compound immediately halts both endogenous and exogenous respiration.

Specific Inhibition Sites

This compound specifically blocks the transfer of electrons between the initial dehydrogenases (Complex I and Complex II) and coenzyme Q (ubiquinone). In mitochondrial preparations, the antibiotic has been shown to inhibit a range of enzyme activities that depend on this segment of the ETC:

  • NADH Oxidase

  • Succinate Oxidase

  • NADH-Cytochrome c Reductase

  • Succinate-Cytochrome c Reductase

  • Succinate-Coenzyme Q6 Reductase

Notably, this compound does not affect the activity of cytochrome c oxidase (Complex IV), indicating its action is localized to the earlier stages of the respiratory chain. Further investigation in Microsporum gypseum concluded that the primary site of action is the blockage of electron transfer between the flavoprotein of NADH-dehydrogenase and cytochrome b.

Uncoupling of Oxidative Phosphorylation

In Neurospora crassa, the effect of this compound is concentration-dependent. At lower concentrations, it acts as an uncoupler of oxidative phosphorylation, dissipating the proton gradient necessary for ATP synthesis. At higher concentrations, its inhibitory effect on electron transport becomes dominant, impeding the flow through the flavin region.

Downstream Cellular Effects

The disruption of the ETC triggers a series of secondary effects that contribute to the compound's fungicidal activity.

Inhibition of Macromolecular Synthesis

The severe reduction in ATP production resulting from respiratory inhibition leads to a halt in energy-dependent cellular processes. This compound has been shown to inhibit the incorporation of radiolabeled precursors into DNA, RNA, and proteins in whole fungal cells. However, it does not directly inhibit in vitro protein synthesis, confirming that this effect is a downstream consequence of energy depletion rather than a direct interaction with the translational machinery.

Induction of Reactive Oxygen Species (ROS)

Inhibition of the mitochondrial respiratory chain can cause electron leakage, leading to the formation of superoxide and other reactive oxygen species (ROS). A comparative study on Botrytis cinerea demonstrated that this compound is a potent inducer of ROS. This accumulation of ROS leads to significant oxidative stress, damaging cellular components and contributing to cell death.

Effects on Cell Membrane Integrity

While the primary mechanism is not direct membrane disruption, some effects have been noted. This compound inhibits the uptake of radioactive tracers without causing a general leakage of cellular metabolites in fungi like S. cerevisiae. However, in bacteria, it has been reported to form complexes with phospholipids in the cell membrane, leading to a cessation of respiration. Phenylpyrrole fungicides derived from this compound have also been shown to increase membrane permeability in B. cinerea.

Quantitative Antifungal Activity

The efficacy of this compound varies across different fungal and bacterial species. The following table summarizes key quantitative data from in vitro studies.

OrganismAssay TypeValue (µg/mL)Reference
Candida albicansMIC10
Aspergillus nigerMIC12.5
Trichophyton rubrumMIC1
Bacillus subtilisMIC0.78
Staphylococcus aureusMIC50
Cryptococcus neoformansMIC<0.78 to >100
Blastomyces dermatitidisMIC<0.78 to >100
Histoplasma capsulatumMIC<0.78 to >100
Botrytis cinereaIC50 (72h)0.0087
Botrytis cinereaIC50 (120h)0.0224

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.

Visualizations: Pathways and Workflows

To clarify the complex interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Pyrrolnitrin_ETC_Inhibition Diagram 1: this compound's Inhibition of the Fungal Mitochondrial ETC cluster_matrix Inner Mitochondrial Membrane cluster_atp C1 Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) C1->CoQ e- ATPsynth ATP Synthase C1->ATPsynth H+ Gradient C2 Complex II (Succinate Dehydrogenase) C2->CoQ e- C3 Complex III (Cytochrome c reductase) CoQ->C3 e- CytC Cytochrome c C3->CytC e- C3->ATPsynth H+ Gradient C4 Complex IV (Cytochrome c oxidase) CytC->C4 e- C4->ATPsynth H+ Gradient O2 O₂ C4->O2 e- ATP ATP ATPsynth->ATP NADH NADH NADH->C1 e- Succinate Succinate Succinate->C2 e- H2O H₂O O2->H2O This compound This compound This compound->C1 This compound->C2

Caption: this compound inhibits the electron transport chain (ETC) between Complexes I/II and Coenzyme Q.

Mitochondrial_Respiration_Workflow Diagram 2: Experimental Workflow for Assessing Mitochondrial Respiration cluster_prep Preparation cluster_assay Sequential Injection Assay cluster_analysis Analysis A 1. Culture Fungal Cells to Desired Density B 2. Harvest and Resuspend Cells in Assay Medium A->B C 3. Load Cells into Respirometer Chamber B->C D 4. Measure Basal Respiration (Routine OCR) C->D E 5. Inject Oligomycin (ATP Synthase Inhibitor) Measures Proton Leak D->E F 6. Inject FCCP (Uncoupler) Measures Maximal Respiration (ETRS Capacity) E->F G 7. Inject Rotenone/Antimycin A (Complex I/III Inhibitors) Measures Non-Mitochondrial Respiration F->G H 8. Calculate Key Parameters: - Basal Respiration - ATP-linked Respiration - Maximal Respiration - Spare Capacity G->H

Caption: A standard workflow for analyzing mitochondrial function using sequential inhibitor injections.

Logical_Flow_of_Action Diagram 3: Logical Flow from Molecular Target to Cellular Effects A This compound B Inhibition of Electron Transport (Complex I/II → Coenzyme Q) A->B C Decreased ATP Production B->C D Electron Leakage B->D E Inhibition of DNA, RNA, & Protein Synthesis C->E F Increased ROS Production D->F H FUNGAL CELL DEATH / GROWTH INHIBITION E->H G Oxidative Stress & Cellular Damage F->G G->H

Caption: The causal chain from this compound's primary molecular action to fungal cell death.

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on several key experimental methodologies. Detailed protocols are provided below.

Fungal Growth Inhibition Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound.

  • Preparation of Inoculum: Grow the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar). Collect spores or mycelial fragments in a sterile saline solution containing a surfactant (e.g., 0.05% Tween 80). Adjust the suspension to a standardized concentration (e.g., 1 x 10⁵ cells/mL) using a hemocytometer or spectrophotometer.

  • Drug Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in a 96-well microtiter plate using a liquid growth medium (e.g., RPMI-1640 or Yeast Nitrogen Base with glucose). The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL. Include a positive control (no drug) and a negative control (no inoculum).

  • Incubation: Incubate the plate at an optimal temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species' growth rate.

  • Reading Results: The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of growth. This can be confirmed by reading the optical density at 600 nm.

Mitochondrial Respiration Assay in Intact Cells

This protocol, often performed with a Seahorse XF Analyzer or similar respirometer, measures the Oxygen Consumption Rate (OCR) to assess mitochondrial function.

  • Cell Plating: Seed fungal cells (or protoplasts) onto a specialized microplate and allow them to adhere.

  • Assay Preparation: One hour before the assay, replace the growth medium with a low-buffered assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO₂ incubator at 37°C.

  • Inhibitor Loading: Hydrate the sensor cartridge and load with concentrated solutions of mitochondrial inhibitors for sequential injection:

    • Port A: Oligomycin (ATP synthase inhibitor)

    • Port B: FCCP (a protonophore that uncouples the ETC)

    • Port C: Rotenone & Antimycin A (Complex I and III inhibitors)

  • Assay Protocol:

    • Calibrate the instrument and place the cell plate inside.

    • Measure the baseline OCR.

    • Inject Oligomycin to determine ATP-linked respiration; the remaining OCR is due to proton leak.

    • Inject FCCP to collapse the proton gradient and force the ETC to function at its maximum rate, revealing the maximal respiratory capacity.

    • Inject Rotenone & Antimycin A to shut down all mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.

  • Data Analysis: Analyze the OCR changes after each injection to calculate key parameters like basal respiration, ATP production, maximal respiration, and spare respiratory capacity. A significant reduction in basal and maximal respiration in this compound-treated cells compared to a control would confirm ETC inhibition.

Measurement of Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to detect intracellular ROS levels.

  • Cell Treatment: Treat fungal cells with this compound at the desired concentration for a specified time period. Include an untreated control.

  • Probe Loading: Harvest the cells and wash them with a suitable buffer (e.g., PBS). Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in the dark. DCFH-DA is cell-permeable and non-fluorescent but is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader (excitation ~485 nm, emission ~535 nm).

  • Analysis: Compare the fluorescence intensity of treated cells to the control. A significant increase indicates ROS production.

Conclusion

The mechanism of action of this compound against fungi is well-defined and centers on the potent inhibition of the mitochondrial respiratory chain. By blocking electron flow between the primary dehydrogenases and coenzyme Q, this compound effectively shuts down cellular energy production. This primary action leads to a cascade of fatal downstream events, including the cessation of essential biosynthetic pathways and the induction of severe oxidative stress through ROS production. The detailed understanding of this mechanism provides a solid foundation for the rational design of new antifungal agents and for developing strategies to combat potential resistance. This guide serves as a technical resource, consolidating the critical data and methodologies required for professionals engaged in antifungal research and development.

References

Pyrrolnitrin's Inhibition of Respiratory Electron Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism by which the antifungal agent pyrrolnitrin inhibits the mitochondrial respiratory electron transport chain. The information presented herein is curated for researchers, scientists, and professionals involved in drug development, providing a comprehensive overview of the core inhibitory actions, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

Core Mechanism of Action

This compound, a metabolite produced by several bacterial species, including Pseudomonas and Burkholderia, exerts its potent antifungal activity primarily by disrupting cellular respiration.[1][2] The primary site of action for this compound is the terminal electron transport system.[3][4][5] It specifically inhibits the flow of electrons between the initial dehydrogenases (Complex I - NADH dehydrogenase and Complex II - succinate dehydrogenase) and coenzyme Q. This blockage effectively halts the respiratory chain, leading to a cessation of ATP synthesis and ultimately, fungal cell death.

At lower concentrations, this compound has been observed to act as an uncoupler of oxidative phosphorylation. However, at higher, growth-inhibitory concentrations, its predominant effect is the direct inhibition of electron transport. Studies have demonstrated that this compound does not affect the activity of cytochrome oxidase (Complex IV), pinpointing its inhibitory action to the earlier stages of the respiratory chain. The inhibition of NADH or succinate oxidase by this compound can be reversed by the addition of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), an artificial electron carrier that bypasses the inhibited sites by donating electrons directly to cytochrome c.

Quantitative Data on this compound Inhibition

The inhibitory effects of this compound on various components of the respiratory chain have been quantified in several studies. The following table summarizes key quantitative data.

Target Enzyme/ProcessOrganism/SystemInhibitory ConcentrationReference
GrowthSaccharomyces cerevisiae, Penicillium atrovenetum, P. oxalicum10 µg/ml
Succinate Oxidase (State 3)Neurospora crassa mitochondria240 to 450 µM for 90% inhibition
NADH OxidaseS. cerevisiae mitochondriaInhibited
Succinate-cytochrome c reductaseS. cerevisiae mitochondriaInhibited
NADH-cytochrome c reductaseS. cerevisiae mitochondriaInhibited
Succinate-coenzyme Q6 reductaseS. cerevisiae mitochondriaInhibited

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of inhibition and the experimental approaches used to study it, the following diagrams have been generated using Graphviz.

Pyrrolnitrin_Inhibition_Pathway cluster_ETC Mitochondrial Electron Transport Chain NADH NADH ComplexI Complex I (NADH Dehydrogenase) NADH->ComplexI e- Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII e- CoQ Coenzyme Q ComplexI->CoQ e- ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- O2 O₂ ComplexIV->O2 H2O H₂O O2->H2O 2H⁺ + ½O₂ → H₂O This compound This compound This compound->ComplexI This compound->ComplexII caption This compound inhibits electron transport at Complexes I and II.

Caption: this compound inhibits electron transport at Complexes I and II.

Experimental_Workflow cluster_prep Preparation cluster_assay Oxygen Consumption Assay cluster_analysis Data Analysis isolate_mito Isolate Mitochondria from Fungal Culture setup_chamber Set up Oxygen Electrode Chamber with Respiration Buffer isolate_mito->setup_chamber add_mito Add Isolated Mitochondria setup_chamber->add_mito add_substrate Add Substrate (NADH or Succinate) add_mito->add_substrate measure_basal Measure Basal Respiration Rate add_substrate->measure_basal add_this compound Add this compound (Test Concentrations) measure_basal->add_this compound measure_inhibited Measure Inhibited Respiration Rate add_this compound->measure_inhibited add_tmpd Add TMPD (Optional) to confirm site of action measure_inhibited->add_tmpd calculate_inhibition Calculate % Inhibition measure_inhibited->calculate_inhibition measure_recovery Measure Recovered Respiration Rate add_tmpd->measure_recovery measure_recovery->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 caption Workflow for assessing this compound's respiratory inhibition.

Caption: Workflow for assessing this compound's respiratory inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's inhibitory effects on mitochondrial respiration.

Protocol 1: Isolation of Fungal Mitochondria

This protocol is a generalized procedure for the isolation of mitochondria from fungal cells, such as Saccharomyces cerevisiae or Neurospora crassa.

Materials:

  • Fungal cell culture

  • Spheroplasting buffer (e.g., sorbitol, EDTA, DTT)

  • Lytic enzyme (e.g., zymolyase, lyticase)

  • Homogenization buffer (e.g., mannitol, sucrose, HEPES, EGTA)

  • Differential centrifugation equipment

  • Protein assay reagents (e.g., Bradford or BCA)

Procedure:

  • Harvest fungal cells from liquid culture by centrifugation.

  • Wash the cell pellet with a suitable buffer.

  • Resuspend the cells in spheroplasting buffer containing a lytic enzyme to digest the cell wall. Incubate until spheroplasts are formed.

  • Harvest the spheroplasts by gentle centrifugation.

  • Resuspend the spheroplasts in ice-cold homogenization buffer.

  • Homogenize the spheroplasts using a Dounce homogenizer or similar device.

  • Centrifuge the homogenate at a low speed (e.g., 1,500 x g) to pellet cell debris and nuclei.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g) to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending in homogenization buffer and repeating the high-speed centrifugation.

  • Resuspend the final mitochondrial pellet in a minimal volume of homogenization buffer.

  • Determine the protein concentration of the mitochondrial suspension using a standard protein assay. Keep the mitochondrial preparation on ice.

Protocol 2: Measurement of Oxygen Consumption

This protocol outlines the measurement of oxygen consumption in isolated mitochondria to assess the inhibitory effects of this compound.

Materials:

  • Isolated mitochondrial suspension

  • Oxygen electrode system (e.g., Clark-type electrode)

  • Respiration buffer (e.g., mannitol, sucrose, KH2PO4, MgCl2, HEPES)

  • Substrates: NADH or succinate

  • ADP

  • This compound stock solution (dissolved in a suitable solvent like ethanol)

  • Other inhibitors/uncouplers as controls (e.g., rotenone, antimycin A, oligomycin, FCCP)

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add respiration buffer to the reaction chamber and allow it to equilibrate to the desired temperature (e.g., 25-30°C).

  • Add the isolated mitochondrial suspension to the chamber to achieve a final protein concentration of approximately 0.5-1.0 mg/mL.

  • Record the basal rate of oxygen consumption (State 2 respiration).

  • Add the respiratory substrate (e.g., succinate or NADH) to initiate electron transport and record the respiratory rate.

  • Add ADP to induce State 3 respiration (active phosphorylation) and record the increased rate of oxygen consumption.

  • Once a stable State 3 rate is established, add a known concentration of this compound to the chamber.

  • Record the change in oxygen consumption to determine the extent of inhibition.

  • To further characterize the inhibition, other respiratory chain inhibitors can be added in a sequential manner. For example, after observing this compound inhibition with succinate as the substrate, the addition of antimycin A should produce no further significant inhibition if this compound's effect is upstream.

  • At the end of the experiment, the addition of a reducing agent like sodium dithionite can be used to consume all remaining oxygen and set the zero point.

Protocol 3: Spectrophotometric Enzyme Assays

These assays measure the activity of specific segments of the electron transport chain by monitoring the change in absorbance of an artificial electron acceptor.

A. NADH-Cytochrome c Reductase Activity

Materials:

  • Isolated mitochondrial suspension

  • Assay buffer (e.g., phosphate buffer)

  • NADH

  • Cytochrome c (oxidized)

  • This compound

  • Spectrophotometer

Procedure:

  • In a cuvette, combine the assay buffer, cytochrome c, and the mitochondrial suspension.

  • Add this compound at the desired concentration (or solvent control).

  • Initiate the reaction by adding NADH.

  • Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm.

  • Calculate the rate of reaction from the linear portion of the absorbance curve.

B. Succinate-Cytochrome c Reductase Activity

Materials:

  • Isolated mitochondrial suspension

  • Assay buffer

  • Succinate

  • Cytochrome c (oxidized)

  • Antimycin A (to inhibit Complex III and measure the non-enzymatic reduction)

  • This compound

  • Spectrophotometer

Procedure:

  • Follow the same procedure as for NADH-cytochrome c reductase, but use succinate as the substrate instead of NADH.

  • A parallel assay including antimycin A should be run to determine the background rate, which is then subtracted from the total rate.

By employing these detailed protocols and understanding the core mechanism of action, researchers can effectively investigate the inhibitory properties of this compound and its analogs on the mitochondrial respiratory electron transport chain.

References

Pyrrolnitrin: A Technical Guide to its Antifungal Activity Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolnitrin is a potent antifungal antibiotic derived from various bacteria, most notably Pseudomonas and Burkholderia species.[1][2] As a phenylpyrrole derivative, it has garnered significant interest for its broad-spectrum activity against a range of pathogenic fungi, particularly dermatophytes.[1][3] This technical guide provides an in-depth overview of the antifungal activity spectrum of this compound, its mechanism of action, and the experimental protocols used to evaluate its efficacy.

Antifungal Activity Spectrum

This compound exhibits a wide range of inhibitory activity against various fungal species. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the reported MIC values of this compound against key fungal pathogens.

Table 1: Antifungal Activity of this compound against Dermatophytes
Fungal SpeciesMIC Range (µg/mL)Reference(s)
Trichophyton rubrum1[4]
Trichophyton mentagrophytesNot Specified
Trichophyton verrucosum4 (MIC90 for Aminothis compound)
Microsporum spp.Not Specified
Epidermophyton spp.Not Specified
Table 2: Antifungal Activity of this compound against Candida Species
Fungal SpeciesMIC Range (µg/mL)Reference(s)
Candida albicans<0.78 - 10
Table 3: Antifungal Activity of this compound against Other Pathogenic Fungi
Fungal SpeciesMIC Range (µg/mL)Reference(s)
Aspergillus niger12.5
Cryptococcus neoformans<0.78
Blastomyces dermatitidis<0.78
Histoplasma capsulatum<0.78
Sporothrix schenckii<0.78
Penicillium atrovenetumInhibited at 10
Penicillium oxalicumInhibited at 10
Rhizoctonia solaniNot Specified
Alternaria spp.Not Specified
Fusarium spp.Not Specified

Mechanism of Action

The primary mechanism of action of this compound is the disruption of the fungal mitochondrial respiratory chain. Specifically, it inhibits the electron transport system, blocking the transfer of electrons. This inhibition leads to a cascade of downstream effects, ultimately resulting in fungal cell death.

Signaling Pathway: Disruption of Fungal Respiration by this compound

Pyrrolnitrin_Mechanism cluster_mitochondrion Mitochondrial Inner Membrane This compound This compound ETC Electron Transport Chain (ETC) This compound->ETC Inhibits Proton_Gradient Proton Gradient ETC->Proton_Gradient Pumps H+ ATP ATP Production ETC->ATP Disrupts ROS Reactive Oxygen Species (ROS) Production ETC->ROS Leads to Increased ATP_Synthase ATP Synthase ATP_Synthase->ATP Produces Proton_Gradient->ATP_Synthase Drives Cell_Wall Cell Wall Biogenesis ATP->Cell_Wall Required for Virulence Virulence Factors ATP->Virulence Required for Fungal_Cell_Death Fungal Cell Death ATP->Fungal_Cell_Death Depletion leads to ROS->Fungal_Cell_Death Induces Cell_Wall->Fungal_Cell_Death Defects contribute to Virulence->Fungal_Cell_Death Inhibition contributes to

Caption: Mechanism of action of this compound, illustrating the inhibition of the electron transport chain and its downstream consequences.

Biosynthesis of this compound

This compound is synthesized from the amino acid L-tryptophan through a four-step enzymatic pathway encoded by the prnABCD operon.

This compound Biosynthetic Pathway

Pyrrolnitrin_Biosynthesis Tryptophan L-Tryptophan Cl_Tryptophan 7-Chloro-L-Tryptophan Tryptophan->Cl_Tryptophan prnA (Tryptophan 7-halogenase) MDA Monodechloroaminothis compound Cl_Tryptophan->MDA prnB (Monodechloroaminothis compound synthase) APRN Aminothis compound MDA->APRN prnC (Monodechloroaminothis compound halogenase) This compound This compound APRN->this compound prnD (Aminothis compound oxygenase)

Caption: The four-step enzymatic biosynthesis of this compound from L-tryptophan.

Experimental Protocols

The determination of the antifungal activity of this compound is primarily achieved through standardized susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for both yeast and filamentous fungi.

Broth Microdilution Method (Adapted from CLSI M27/M38)

This method determines the MIC of an antifungal agent in a liquid medium.

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL for yeasts) (0.4-5 x 10^4 CFU/mL for molds) start->prep_inoculum inoculate Inoculate plates with fungal suspension prep_inoculum->inoculate prep_plates Prepare 96-well microtiter plates with serial two-fold dilutions of this compound in RPMI-1640 medium prep_plates->inoculate incubate Incubate plates at 35°C inoculate->incubate read_results Read MIC after 24-48h (yeasts) or specified time for molds incubate->read_results end End read_results->end

Caption: A generalized workflow for the broth microdilution antifungal susceptibility test.

  • Preparation of Antifungal Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide). Perform serial two-fold dilutions in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates.

  • Inoculum Preparation:

    • Yeasts (e.g., Candida spp.): Culture the yeast on Sabouraud Dextrose Agar for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of 0.5 to 2.5 x 10³ CFU/mL.

    • Filamentous Fungi (e.g., Aspergillus spp.): Grow the fungus on potato dextrose agar until sporulation occurs. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific optical density and then dilute to a final concentration of 0.4 to 5 x 10⁴ CFU/mL.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates at 35°C.

  • Reading Results: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, but complete inhibition is often used for polyenes and can be applied here) compared to the growth control. Reading times vary depending on the organism, typically 24-48 hours for yeasts and longer for some molds.

Agar Disk Diffusion Method (Kirby-Bauer)

This method provides a qualitative assessment of antifungal susceptibility.

Disk_Diffusion_Workflow start Start prep_inoculum Prepare standardized fungal inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Evenly inoculate the surface of a Mueller-Hinton agar plate prep_inoculum->inoculate_plate apply_disk Apply a paper disk impregnated with a known concentration of this compound inoculate_plate->apply_disk incubate Incubate the plate at 35°C apply_disk->incubate measure_zone Measure the diameter of the zone of inhibition incubate->measure_zone end End measure_zone->end

Caption: The procedural flow for the Kirby-Bauer disk diffusion susceptibility test.

  • Media Preparation: Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue for optimal fungal growth and zone definition.

  • Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak the entire surface of the agar plate to ensure a uniform lawn of growth.

  • Disk Application: Aseptically place a paper disk containing a standardized amount of this compound onto the inoculated agar surface.

  • Incubation: Incubate the plate at 35°C for the appropriate duration.

  • Interpretation: Measure the diameter of the zone of growth inhibition around the disk. The size of the zone is indicative of the organism's susceptibility to this compound.

Conclusion

This compound is a well-established antifungal agent with a broad spectrum of activity, particularly against dermatophytes. Its mechanism of action, the inhibition of the mitochondrial electron transport chain, is a validated target for antifungal therapy. The standardized protocols outlined in this guide provide a framework for the consistent and reliable evaluation of its in vitro efficacy. Further research into the downstream signaling effects of mitochondrial dysfunction induced by this compound could reveal additional therapeutic targets and enhance our understanding of its potent antifungal properties.

References

Pyrrolnitrin: A Comprehensive Technical Guide on its Biological Role as a Secondary Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Pyrrolnitrin (PRN) is a potent, broad-spectrum antimicrobial secondary metabolite produced by various bacteria, including species of Pseudomonas, Burkholderia, and Serratia.[1][2] Derived from tryptophan, its biosynthesis is encoded by the conserved prnABCD gene operon.[3][4] The primary mechanism of action involves the potent inhibition of the fungal respiratory electron transport chain, specifically blocking electron transfer between dehydrogenases and cytochrome components.[5] This disruption of cellular energy production leads to the cessation of growth and inhibition of macromolecular synthesis. This compound exhibits significant activity against a wide range of fungi, particularly dermatophytes, as well as Gram-positive bacteria. Its production is often tightly regulated by quorum sensing mechanisms, linking its synthesis to bacterial population density. This guide provides an in-depth analysis of the biosynthesis, mechanism of action, biological activity, and key experimental protocols relevant to the study of this compound for researchers, scientists, and professionals in drug development.

Introduction

This compound [3-chloro-4-(2'-nitro-3'-chlorophenyl)pyrrole] is a halogenated phenylpyrrole antibiotic first isolated from Pseudomonas pyrrocinia. As a secondary metabolite, it is not essential for the primary growth of the producing organism but provides a significant competitive advantage by antagonizing other microorganisms in its ecological niche. Its potent antifungal properties have made it a lead compound for the development of agricultural fungicides, such as fenpiclonil and fludioxonil. The unique biosynthetic pathway, potent mechanism of action, and broad activity spectrum make this compound a subject of ongoing research for applications in agriculture and medicine.

Biosynthesis of this compound

The biosynthesis of this compound from the precursor L-tryptophan is a four-step enzymatic process encoded by a highly conserved gene operon, prnABCD. The organization of the genes in the operon directly corresponds to the sequence of reactions in the pathway.

The prn Gene Cluster and Enzymatic Cascade

The synthesis is initiated by the chlorination of L-tryptophan and proceeds through a series of modifications including ring rearrangement, a second chlorination, and a final oxidation.

  • prnA (Tryptophan 7-halogenase): This FADH₂-dependent enzyme catalyzes the regioselective chlorination of L-tryptophan at the 7-position of the indole ring to form 7-chloro-L-tryptophan (7-CLT).

  • prnB (Monodechloroaminothis compound synthase): The PrnB enzyme catalyzes a complex ring rearrangement and decarboxylation of 7-CLT to produce monodechloroaminothis compound (MDA).

  • prnC (MDAP halogenase): PrnC performs the second chlorination step, converting MDA to aminothis compound (APRN).

  • prnD (Aminothis compound oxygenase): In the final step, this Rieske N-oxygenase catalyzes the oxidation of the amino group of APRN to a nitro group, yielding the final product, this compound.

G cluster_pathway This compound Biosynthetic Pathway tryp L-Tryptophan clt 7-Chloro-L-tryptophan tryp->clt  prnA (Halogenase) mda Monodechloro- aminothis compound (MDA) clt->mda  prnB (Synthase) aprn Aminothis compound (APRN) mda->aprn  prnC (Halogenase) prn This compound aprn->prn  prnD (Oxygenase)

Caption: The four-step biosynthetic pathway of this compound from L-tryptophan.
Regulation of Biosynthesis

In many producing organisms, such as Burkholderia and Serratia, this compound production is not constitutive but is regulated by a cell-density-dependent mechanism known as quorum sensing (QS). This regulation is typically mediated by N-acylhomoserine lactone (AHL) autoinducers. In Burkholderia lata, the AHL synthase CepI produces AHLs, which bind to the transcriptional regulator CepR. The activated CepR-AHL complex then binds to the promoter region of the prnABCD operon, initiating its transcription and leading to this compound synthesis.

G cluster_regulation Quorum Sensing Regulation of this compound Synthesis cepI cepI gene CepI_protein CepI (AHL Synthase) cepI->CepI_protein translates AHL AHL (Signal) CepI_protein->AHL synthesizes CepR_protein CepR (Regulator) AHL->CepR_protein Complex CepR-AHL Complex AHL->Complex cepR cepR gene cepR->CepR_protein translates CepR_protein->Complex binds prn_promoter prn promoter Complex->prn_promoter activates prn_operon prnABCD operon

Caption: Quorum sensing control of the prnABCD operon via the CepI/CepR system.

Mechanism of Action

This compound's potent antifungal activity stems from its ability to disrupt fundamental cellular processes, primarily cellular respiration.

Primary Target: Inhibition of the Electron Transport Chain (ETC)

The primary site of action for this compound is the mitochondrial electron transport system. It functions by inhibiting electron flow between the initial dehydrogenases (Complex I - NADH dehydrogenase and Complex II - succinate dehydrogenase) and the later cytochrome components of the chain. This blockade occurs at or before the level of coenzyme Q. Specifically, this compound has been shown to inhibit NADH oxidase, succinate oxidase, NADH-cytochrome c reductase, and succinate-cytochrome c reductase. Crucially, it does not inhibit cytochrome oxidase (Complex IV), pinpointing its site of action to the earlier stages of the chain. This inhibition uncouples oxidative phosphorylation, leading to a rapid depletion of cellular ATP.

G cluster_etc Inhibition of Fungal Electron Transport Chain by this compound NADH NADH C1 Complex I NADH->C1 Succinate Succinate C2 Complex II Succinate->C2 CoQ Coenzyme Q C1->CoQ C2->CoQ C3 Complex III CoQ->C3 CytC Cytochrome c C3->CytC C4 Complex IV CytC->C4 O2 O₂ C4->O2 PRN This compound PRN->CoQ INHIBITS

Caption: this compound blocks the respiratory ETC before or at Coenzyme Q.
Secondary Effects

The severe disruption of energy metabolism leads to several downstream consequences. At growth-inhibitory concentrations, this compound has been observed to inhibit the incorporation of radiolabeled precursors into essential macromolecules like DNA, RNA, and proteins. It also inhibits the uptake of nutrients. However, these effects are considered secondary consequences of ATP depletion rather than direct inhibition of the respective biosynthetic pathways. Unlike some antifungal agents, this compound does not cause generalized membrane damage that would lead to the leakage of cellular contents.

Biological Activity Spectrum

This compound has a broad range of biological activities, with its most pronounced effects against fungi and Gram-positive bacteria.

Antifungal Activity

This compound is highly effective against a wide array of fungi, especially dermatophytes like Trichophyton species. It also shows activity against yeasts and filamentous fungi that are pathogenic to plants and humans.

Table 1: Antifungal Activity of this compound (MIC Values)

Fungal Species MIC (µg/mL) Reference
Trichophyton rubrum 1
Candida albicans 10
Aspergillus niger 12.5
Cryptococcus neoformans <0.78 to 100
Blastomyces dermatitidis <0.78 to 100

| Histoplasma capsulatum| <0.78 to 100 | |

Antibacterial Activity

While less effective against Gram-negative bacteria, this compound demonstrates significant activity against many Gram-positive bacteria.

Table 2: Antibacterial Activity of this compound (MIC Values)

Bacterial Species MIC (µg/mL) Reference
Bacillus subtilis 0.78
Bacillus species (various) 6.25
Staphylococcus aureus 50

| Mycobacterium species | 100 | |

Other Biological Activities

Recent studies have explored other potential therapeutic applications for this compound, including anticancer activity. It has demonstrated cytotoxic effects against human cancer cell lines.

Table 3: Antiproliferative Activity of this compound

Cell Line IC₅₀ (µg/mL) Reference
HepG-2 (Liver Carcinoma) 15

| SF767 (Glioblastoma) | 25 | |

Key Experimental Methodologies

The study of this compound's biological activity involves a range of established protocols.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The microtiter plate-based broth microdilution method is standard.

  • Preparation: A two-fold serial dilution of this compound is prepared in a suitable liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi) in the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism to a final concentration of ~5 x 10⁵ CFU/mL. A positive control (microbe, no drug) and negative control (medium, no microbe) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 30°C for 24-48 hours for yeast).

  • Analysis: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth).

G cluster_workflow Experimental Workflow: MIC Determination start Start step1 Prepare 2-fold serial dilutions of this compound in 96-well plate start->step1 step2 Inoculate wells with standardized microbial suspension step1->step2 step3 Include positive (no drug) and negative (no microbe) controls step2->step3 step4 Incubate plate under optimal growth conditions step3->step4 step5 Visually inspect for turbidity (microbial growth) step4->step5 end Determine MIC: Lowest concentration with no growth step5->end

Caption: A standardized workflow for determining Minimum Inhibitory Concentration.
Protocol: Mitochondrial Respiration Assay

This assay measures the effect of this compound on oxygen consumption in isolated mitochondria or whole cells.

  • Preparation of Mitochondria: Fungal cells (e.g., Saccharomyces cerevisiae) are grown, harvested, and spheroplasted. Mitochondria are then isolated by differential centrifugation.

  • Oxygen Consumption Measurement: Isolated mitochondria are suspended in a reaction buffer within a sealed chamber equipped with a Clark-type oxygen electrode.

  • Assay: A respiratory substrate (e.g., succinate or NADH) is added to initiate oxygen consumption. After a baseline rate is established, a known concentration of this compound (dissolved in a suitable solvent like ethanol) is injected into the chamber.

  • Analysis: The rate of oxygen consumption before and after the addition of this compound is recorded and compared. A significant decrease in the rate indicates inhibition of the respiratory chain.

Protocol: Analysis of Macromolecular Synthesis

This protocol assesses the impact of this compound on the synthesis of DNA, RNA, and protein using radiolabeled precursors.

  • Cell Culture and Treatment: A logarithmic phase culture of the test organism is divided into aliquots. This compound is added at its MIC or a multiple thereof to the experimental cultures, with a solvent control for comparison.

  • Radiolabeling: Specific radiolabeled precursors are added to the cultures: ³H-thymidine for DNA, ¹⁴C-uracil for RNA, and ¹⁴C-labeled amino acids for protein.

  • Incubation and Sampling: The cultures are incubated, and samples are taken at various time points.

  • Precipitation and Measurement: The reactions are stopped by adding cold trichloroacetic acid (TCA), which precipitates macromolecules. The precipitate is collected on filters, washed, and the radioactivity is measured using a scintillation counter.

  • Analysis: The amount of radioactivity incorporated into the TCA-insoluble fraction over time is compared between treated and control cultures to determine the percent inhibition of synthesis.

Conclusion and Future Directions

This compound stands out as a highly effective natural antimicrobial metabolite with a well-defined biosynthetic pathway and a specific, potent mechanism of action. Its primary role as an inhibitor of the fungal respiratory chain makes it a valuable molecule for both agricultural applications and as a scaffold for the development of new therapeutic agents. Future research should focus on several key areas: understanding the mechanisms of resistance to this compound and its derivatives, exploring the full potential of its anticancer and other bioactivities, and utilizing synthetic biology approaches to engineer the prn gene cluster for the production of novel, more potent analogues. A deeper understanding of its regulatory networks could also lead to strategies for overproducing the compound for commercial applications.

References

A Deep Dive into Bacterial Pyrrolnitrin and Its Natural Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 25, 2025

Abstract

Pyrrolnitrin, a potent antifungal metabolite produced by various bacteria, has long been a subject of interest in the scientific community for its broad-spectrum activity and potential applications in agriculture and medicine. This technical guide provides an in-depth exploration of the natural derivatives of this compound, their biosynthesis, mechanism of action, and the methodologies for their isolation and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of natural products.

Introduction

This compound [3-chloro-4-(2'-nitro-3'-chlorophenyl)pyrrole] is a secondary metabolite primarily produced by fluorescent Pseudomonas species and other bacteria such as Burkholderia.[1] Its discovery opened avenues for the development of novel antifungal agents. The unique chemical structure of this compound, featuring a chlorinated phenylpyrrole scaffold, is responsible for its significant biological activity. This guide will delve into the naturally occurring analogs of this compound, offering a comparative analysis of their bioactivities and the underlying biochemical pathways.

Biosynthesis of this compound and its Derivatives

The biosynthesis of this compound from the primary metabolite L-tryptophan is a four-step enzymatic pathway encoded by the prn operon, which consists of four genes: prnA, prnB, prnC, and prnD.[2]

  • Chlorination of Tryptophan: The pathway is initiated by the flavin-dependent halogenase PrnA, which catalyzes the regioselective chlorination of L-tryptophan at the 7-position of the indole ring to form 7-chloro-L-tryptophan.

  • Rearrangement and Decarboxylation: The enzyme PrnB then catalyzes a complex rearrangement and decarboxylation of 7-chloro-L-tryptophan to produce monodechloroaminothis compound.

  • Second Chlorination: PrnC, another halogenase, chlorinates monodechloroaminothis compound to yield aminothis compound.

  • Oxidation: The final step is the oxidation of the amino group of aminothis compound by the monooxygenase PrnD to form the final product, this compound.[2]

Natural derivatives of this compound can arise from variations in this biosynthetic pathway, such as incomplete processing by the enzymatic machinery or the incorporation of alternative substrates.

Pyrrolnitrin_Biosynthesis tryptophan L-Tryptophan chloro_tryptophan 7-Chloro-L-tryptophan tryptophan->chloro_tryptophan Chlorination monodechloro Monodechloroaminothis compound chloro_tryptophan->monodechloro Rearrangement & Decarboxylation amino_this compound Aminothis compound monodechloro->amino_this compound Chlorination This compound This compound amino_this compound->this compound Oxidation prnA PrnA prnA->tryptophan:n prnB PrnB prnB->chloro_tryptophan:n prnC PrnC prnC->monodechloro:n prnD PrnD prnD->amino_this compound:n

This compound Biosynthetic Pathway

Natural Derivatives of this compound

Several natural derivatives of this compound have been isolated from bacterial cultures. These compounds often differ in the degree or position of chlorination, or the nature of the functional groups on the pyrrole or phenyl rings. Notable examples include aminothis compound, isothis compound, 2-chlorothis compound, and various oxidized derivatives.[3][4]

Quantitative Biological Activity

The biological activity of this compound and its derivatives varies significantly. While this compound exhibits broad and potent antifungal activity, its derivatives often show a modified spectrum or reduced potency. The following table summarizes the available minimum inhibitory concentration (MIC) data for this compound and some of its natural derivatives against selected microorganisms.

CompoundOrganismMIC (µg/mL)Reference
This compound Candida albicans<0.78 - 12.5
Cryptococcus neoformans<0.78
Aspergillus niger-
Rhizoctonia solani-
Trichophyton verrucosum-
Blastomyces dermatitidis<0.78
Histoplasma capsulatum0.156
Sporothrix schenckii<0.78
Aminothis compound Trichophyton verrucosum4 (MIC90)
2-Chlorothis compound Fungi~10x less active than this compound
Oxidized Derivatives Rhizoctonia solaniMarginally active

Note: A dash (-) indicates that specific quantitative data was not found in the surveyed literature.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the mitochondrial respiratory chain. It disrupts the electron flow between dehydrogenases (like NADH dehydrogenase and succinate dehydrogenase) and the cytochrome components, specifically targeting the electron transfer to cytochrome c. This uncoupling of oxidative phosphorylation leads to a depletion of cellular ATP, ultimately causing fungal cell death.

Respiratory_Chain_Inhibition substrates NADH / Succinate complex_I_II Complex I (NADH Dehydrogenase) Complex II (Succinate Dehydrogenase) substrates->complex_I_II coenzyme_q Coenzyme Q complex_I_II->coenzyme_q e⁻ complex_III Complex III (Cytochrome bc1) coenzyme_q->complex_III e⁻ cytochrome_c Cytochrome c complex_III->cytochrome_c e⁻ complex_IV Complex IV (Cytochrome c Oxidase) cytochrome_c->complex_IV e⁻ oxygen O₂ complex_IV->oxygen water H₂O oxygen->water 4e⁻ + 4H⁺ This compound This compound This compound->complex_I_II:e Inhibition This compound->complex_III:w

Inhibition of Mitochondrial Respiratory Chain by this compound

Experimental Protocols

Fermentation and Extraction

A general protocol for the production and extraction of this compound and its derivatives from bacterial cultures is as follows:

  • Bacterial Culture: Inoculate a suitable liquid medium (e.g., a minimal salt medium supplemented with tryptophan) with a this compound-producing bacterial strain, such as Pseudomonas fluorescens. Incubate the culture with shaking at 28-30°C for 48-72 hours.

  • Extraction: Acidify the cell-free supernatant to approximately pH 2.0 with HCl. Extract the acidified supernatant three times with an equal volume of ethyl acetate.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

Purification

The crude extract can be subjected to various chromatographic techniques for the purification of this compound and its derivatives.

  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A mixture of chloroform and acetone (e.g., 9:1 v/v) is commonly used.

    • Visualization: Compounds can be visualized under UV light (254 nm) and by staining with reagents like van Urk's reagent, which gives a purple color with this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A C18 reversed-phase column is typically employed.

    • Mobile Phase: A gradient of acetonitrile and water is often used for separation. An isocratic system of 45% water, 30% acetonitrile, and 25% methanol has also been reported for the preparative HPLC of this compound.

    • Detection: UV detection at 254 nm.

Characterization

The purified compounds are characterized using spectroscopic methods.

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the detailed chemical structure of the derivatives. The characteristic chemical shifts for the protons and carbons of the pyrrole and phenyl rings are used for structural assignment.

Experimental_Workflow fermentation Bacterial Fermentation extraction Solvent Extraction (Ethyl Acetate) fermentation->extraction crude_extract Crude Extract extraction->crude_extract tlc Thin-Layer Chromatography (TLC) crude_extract->tlc hplc High-Performance Liquid Chromatography (HPLC) crude_extract->hplc purified_compounds Purified Derivatives tlc->purified_compounds hplc->purified_compounds ms Mass Spectrometry (MS) purified_compounds->ms nmr NMR Spectroscopy (¹H, ¹³C) purified_compounds->nmr structure_elucidation Structure Elucidation ms->structure_elucidation nmr->structure_elucidation

References

Methodological & Application

Pyrrolnitrin Antifungal Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolnitrin is a broad-spectrum antifungal antibiotic naturally produced by several species of bacteria, most notably Pseudomonas pyrrocinia.[1] It is a phenylpyrrole derivative that has demonstrated significant activity against a variety of fungi, including dermatophytes and plant pathogenic fungi.[2][3] The primary mechanism of action of this compound involves the inhibition of the fungal respiratory electron transport system, distinguishing it from many other antifungal agents.[3][4] This document provides detailed protocols for assessing the antifungal activity of this compound using common in vitro assays: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for evaluating the zone of inhibition.

Mechanism of Action

This compound exerts its antifungal effect by disrupting cellular respiration. Specifically, it inhibits the terminal electron transport system. Studies have shown that at growth-inhibitory concentrations, this compound immediately inhibits both endogenous and exogenous respiration in fungi. This inhibition occurs between succinate or NADH and coenzyme Q. While it effectively halts key processes like the incorporation of glucose into nucleic acids and proteins, it does not cause general damage to the cell membrane.

Data Presentation: In Vitro Antifungal Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against a range of fungal and bacterial species as reported in the literature. These values provide a quantitative measure of its potency.

MicroorganismMIC (µg/mL)Reference
Trichophyton rubrum1
Candida albicans10
Aspergillus niger12.5
Blastomyces dermatitidis<0.78
Histoplasma capsulatum<0.78 - 0.156
Cryptococcus neoformans<0.78
Sporotrichum schenckii<0.78 - 3.12
Penicillium atrovenetum10
Penicillium oxalicum10
Staphylococcus aureus50
Bacillus subtilis0.78
Mycobacterium100

Experimental Protocols

Two primary methods for evaluating the antifungal activity of this compound are detailed below. The choice of method may depend on the specific research question, with the broth microdilution assay providing quantitative MIC values and the disk diffusion assay offering a qualitative to semi-quantitative assessment of antifungal activity.

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is based on standardized methods for antifungal susceptibility testing and is adapted for the evaluation of this compound.

1. Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Test fungi (e.g., Candida albicans, Aspergillus niger)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Sabouraud Dextrose Broth, RPMI-1640)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

2. Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the test fungus on an appropriate agar medium.

    • Harvest fungal spores or yeast cells and suspend them in sterile saline.

    • Adjust the suspension to a concentration of approximately 1-5 x 10^5 CFU/mL using a spectrophotometer to measure optical density.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the serially diluted this compound.

    • Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 24-48 hours, or until sufficient growth is observed in the positive control wells.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Agar Disk Diffusion Assay (Zone of Inhibition)

This method provides a qualitative assessment of the antifungal activity of this compound.

1. Materials:

  • This compound solution of known concentration

  • Sterile filter paper disks (6 mm diameter)

  • Test fungi

  • Appropriate agar medium (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar)

  • Sterile swabs

  • Incubator

2. Procedure:

  • Preparation of Fungal Lawn:

    • Prepare a fungal inoculum as described in the broth microdilution protocol.

    • Using a sterile swab, evenly spread the fungal suspension over the entire surface of the agar plate to create a uniform lawn.

  • Application of this compound Disks:

    • Impregnate sterile filter paper disks with a known volume and concentration of the this compound solution.

    • Allow the solvent to evaporate completely in a sterile environment.

    • Place the this compound-impregnated disks onto the center of the inoculated agar plates.

    • A disk impregnated with the solvent alone should be used as a negative control.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours, or until a confluent lawn of growth is visible.

  • Measurement of Zone of Inhibition:

    • Measure the diameter of the clear zone around the disk where fungal growth has been inhibited. The diameter is measured in millimeters. A larger zone of inhibition indicates greater antifungal activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_mic Broth Microdilution (MIC) cluster_zoi Disk Diffusion (Zone of Inhibition) cluster_results Results prep_fungi Prepare Fungal Inoculum inoculate_mic Inoculate Microplate prep_fungi->inoculate_mic prepare_lawn Prepare Fungal Lawn prep_fungi->prepare_lawn prep_prn Prepare this compound Stock serial_dilution Serial Dilution of this compound prep_prn->serial_dilution apply_disk Apply this compound Disk prep_prn->apply_disk serial_dilution->inoculate_mic incubate_mic Incubate Plate inoculate_mic->incubate_mic read_mic Determine MIC incubate_mic->read_mic quant_data Quantitative Data (MIC) read_mic->quant_data prepare_lawn->apply_disk incubate_zoi Incubate Plate apply_disk->incubate_zoi measure_zoi Measure Zone of Inhibition incubate_zoi->measure_zoi qual_data Qualitative Data (Zone Diameter) measure_zoi->qual_data

Caption: Workflow for this compound Antifungal Assays.

Caption: Mechanism of Action of this compound.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Pyrrolnitrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolnitrin is a broad-spectrum antifungal and antibacterial compound originally isolated from Pseudomonas pyrrocinia. It is effective against a variety of fungi, yeasts, and gram-positive bacteria.[1][2] Determining the Minimum Inhibitory Concentration (MIC) of this compound is a critical step in assessing its antimicrobial potency, understanding its spectrum of activity, and for the development of new antimicrobial agents. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[3][4]

These application notes provide detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[5] Additionally, this document includes a summary of reported MIC values for this compound against various microorganisms and a diagram illustrating its mechanism of action.

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound

The following table summarizes the reported MIC values of this compound against a range of microorganisms. These values have been compiled from various scientific sources.

MicroorganismTypeMIC (µg/mL)Reference
Trichophyton rubrumFungus1
Bacillus subtilisBacterium0.78
Candida albicansYeast10
Aspergillus nigerFungus12.5
Staphylococcus aureusBacterium50
MycobacteriumBacterium100
Arthrobacter oxydans ATCC 14358Bacterium6.25
Bacillus coagulans ATCC 7050Bacterium6.25
Bacillus licheniformis ATCC 14580Bacterium6.25
Bacillus thuringiensis ATCC 10792Bacterium6.25
Agrobacterium tumefaciensBacterium≥1
Corynebacterium insidiousumBacterium≥1
Pseudomonas syringae pv. syringaeBacterium≥1
Xanthomonas campestrisBacterium≥1
Clavibacterium michiganenseBacterium≥10
Serratia marcescensBacterium≥10
Blastomyces dermatitidisFungus<0.78 - 100
Histoplasma capsulatumFungus<0.78 - 100
Cryptococcus neoformansYeast<0.78 - 100
Sporothrix schenckiiFungus<0.78 - 100

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents in a liquid medium. This protocol is based on CLSI guidelines.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and filter-sterilized)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microorganism to be tested

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

  • Multichannel pipette

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a series of two-fold dilutions of the this compound stock solution in the appropriate sterile broth medium in the 96-well microtiter plate. The final volume in each well should be 100 µL.

    • Typically, a concentration range of 0.06 to 128 µg/mL is tested.

    • Include a growth control well (broth and inoculum, no this compound) and a sterility control well (broth only).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours for bacteria, 24-48 hours for yeast) on a suitable agar plate, pick several colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized inoculum in the sterile broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plates:

    • Add 100 µL of the diluted inoculum to each well of the microtiter plate (except the sterility control well). The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria; 30-35°C for 24-48 hours for yeasts).

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. Growth can be assessed visually as turbidity or by using a microplate reader to measure the optical density at 600 nm.

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test microorganism. This method is particularly useful for certain bacteria and for testing multiple isolates simultaneously.

Materials:

  • This compound stock solution

  • Sterile molten agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) maintained at 45-50°C

  • Sterile petri dishes

  • Microorganism to be tested

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (e.g., multipoint inoculator)

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of two-fold dilutions of the this compound stock solution.

    • Add a defined volume of each this compound dilution to a specific volume of molten agar to achieve the desired final concentrations. Mix well by gentle inversion.

    • Pour the agar-pyrrolnitrin mixture into sterile petri dishes and allow them to solidify.

    • Include a growth control plate (agar without this compound).

  • Inoculum Preparation:

    • Prepare the inoculum as described in the broth microdilution method (Step 2).

    • The final inoculum density on the agar surface should be approximately 10⁴ CFU per spot.

  • Inoculation of Agar Plates:

    • Using an inoculum replicating device, spot the prepared inoculum onto the surface of each agar plate, including the control plate.

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the microorganism. This is observed as the absence of colonies at the inoculation spot.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_method Method cluster_analysis Analysis start Start prep_agent Prepare this compound Stock Solution start->prep_agent prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions (Broth or Agar) prep_agent->serial_dilution inoculate Inoculate Plates prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathway: Mechanism of Action of this compound

This compound inhibits fungal growth by targeting the respiratory electron transport system. It specifically acts between succinate or NADH and coenzyme Q, effectively blocking electron flow and cellular respiration.

Pyrrolnitrin_Pathway cluster_etc Mitochondrial Electron Transport Chain succinate Succinate complex_II Complex II (Succinate Dehydrogenase) succinate->complex_II nadh NADH complex_I Complex I (NADH Dehydrogenase) nadh->complex_I coq Coenzyme Q complex_I->coq atp_synthase ATP Synthase complex_I->atp_synthase complex_II->coq complex_II->atp_synthase complex_III Complex III coq->complex_III cytochrome_c Cytochrome c complex_III->cytochrome_c complex_III->atp_synthase complex_IV Complex IV cytochrome_c->complex_IV oxygen O₂ complex_IV->oxygen complex_IV->atp_synthase atp ATP atp_synthase->atp This compound This compound This compound->inhibition inhibition->coq Inhibition

Caption: this compound inhibits the electron transport chain.

References

Application Notes and Protocols for Pyrrolnitrin Solutions in Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of pyrrolnitrin solutions in a laboratory setting. This compound is a potent antifungal agent that functions by disrupting the mitochondrial respiratory chain.[1] Accurate preparation and handling of this compound solutions are critical for reproducible experimental results.

Data Presentation

Solubility and Storage of this compound

This compound is sparingly soluble in aqueous solutions but shows good solubility in various organic solvents.[2] Proper storage is crucial to maintain its stability and efficacy.

ParameterValueReference
Molecular Weight 257.07 g/mol [1]
Appearance Pale yellow to green-yellow solid[3]
Solubility in DMSO ≥ 2.57 mg/mL (≥ 10 mM)[3]
Qualitative Solubility Soluble in ethanol, butanol, ethyl acetate, acetone, ethyl ether, and chloroform. Slightly soluble in water, petroleum ether, and cyclohexane.
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month.
Stability Sensitive to light (photodegradation).
Antifungal Activity of this compound

This compound exhibits a broad spectrum of activity against various fungi. The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify its antifungal potency.

OrganismMIC Range (µg/mL)Reference
Candida albicans1
Trichophyton asteroides0.05
Staphylococcus aureus6.2
Escherichia coli>250

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing this compound: Accurately weigh out 2.57 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Adding Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but prolonged heating should be avoided.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against Candida albicans using the broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Candida albicans strain (e.g., ATCC 90028 as a quality control strain)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24 hours at 35°C.

    • Suspend several colonies in sterile saline or PBS.

    • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute the adjusted fungal suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a working solution of this compound by diluting the 10 mM stock solution in RPMI-1640 medium. A typical starting concentration for the serial dilution could be 64 µg/mL.

    • In a 96-well plate, add 100 µL of RPMI-1640 medium to wells 2 through 12 of a designated row.

    • Add 200 µL of the 64 µg/mL this compound working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This will create a concentration range from 32 µg/mL to 0.0625 µg/mL.

    • Well 11 should contain 100 µL of RPMI-1640 medium with no drug (growth control).

    • Well 12 should contain 200 µL of RPMI-1640 medium with no drug and no inoculum (sterility control).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control well. The turbidity can be assessed visually or by using a microplate reader at 600 nm.

Visualizations

Signaling Pathway of this compound's Antifungal Action

Pyrrolnitrin_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane This compound This compound ETC Electron Transport Chain (ETC) This compound->ETC Enters Mitochondrion ComplexIII Complex III (Cytochrome bc1) This compound->ComplexIII Inhibition Mitochondrion Fungal Mitochondrion Fungal_Growth Fungal Growth ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP Production ATP_Synthase->ATP ATP->Fungal_Growth Energy for

Caption: this compound inhibits fungal growth by disrupting the mitochondrial electron transport chain.

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare Fungal Inoculum (0.5 McFarland) B Dilute Inoculum in RPMI-1640 A->B D Inoculate Plate with Fungal Suspension B->D C Prepare this compound Serial Dilutions in 96-well Plate C->D E Incubate at 35°C for 24-48 hours D->E F Read MIC (Lowest concentration with ≥50% growth inhibition) E->F

References

Pyrrolnitrin: Application Notes and Protocols for Agricultural Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolnitrin [3-chloro-4-(3-chloro-2-nitrophenyl)-1H-pyrrole] is a potent antifungal antibiotic produced by several species of bacteria, most notably from the genera Pseudomonas and Burkholderia.[1][2][3] Its broad-spectrum activity against a wide range of phytopathogenic fungi has made it a subject of significant interest in agricultural research as a potential biocontrol agent.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.

Antifungal Spectrum and Efficacy

This compound has demonstrated significant in vitro and in vivo activity against numerous fungal plant pathogens. Its efficacy is notable, often showing remarkable inhibition of mycelial growth and conidial germination at low concentrations.

Quantitative Antifungal Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) and other measures of antifungal activity of this compound against various plant pathogenic fungi.

Fungal SpeciesPathogen OfEfficacy MeasureConcentration (µg/mL)Reference
Rhizoctonia solaniVarious crops (root rot, damping-off)MIC0.2 - 1.56
Fusarium oxysporumVarious crops (wilt)Zone of Inhibition25 - 27 mm
Botrytis cinereaVarious crops (grey mold)EC50 (spore germination)~0.08 - 0.26
Alternaria brassicaeBrassicasStrong Inhibition0.4
Gaeumannomyces graminisWheat (take-all)InhibitionNot specified
Sclerotinia sclerotiorumVarious cropsSignificant InhibitionNot specified
Fusarium culmorumCerealsSignificant InhibitionNot specified
Pyrenophora tritici-repentisWheatInhibitionNot specified
Verticillium dahliaeVarious cropsInhibitionNot specified
Candida albicans(Human pathogen, for reference)MIC10
Aspergillus niger(Common mold, for reference)MIC12.5

Mechanism of Action

The primary mode of action of this compound is the disruption of the fungal mitochondrial respiratory chain. It specifically inhibits the electron transport system, leading to the uncoupling of oxidative phosphorylation and cessation of cellular respiration. This ultimately results in the inhibition of key biomolecule synthesis (DNA, RNA, and protein) and mitotic division.

Signaling Pathway of this compound's Antifungal Action

G cluster_ETC Electron Transport Chain This compound This compound Mitochondrion Fungal Mitochondrion This compound->Mitochondrion ComplexII Complex II (Succinate Dehydrogenase) This compound->ComplexII Inhibits ComplexIII Complex III (Cytochrome bc1) This compound->ComplexIII Inhibits ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ ComplexII->CoQ CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV

Caption: this compound inhibits the fungal electron transport chain, primarily at Complexes II and III.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Agar Well Diffusion Assay

This protocol determines the susceptibility of a fungal pathogen to this compound by measuring the zone of inhibition on an agar plate.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO or ethanol)

  • Sterile Potato Dextrose Agar (PDA) plates

  • Fungal pathogen culture

  • Sterile saline solution (0.85% NaCl) or sterile distilled water

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a spore suspension or mycelial suspension of the test fungus in sterile saline or water. Adjust the concentration to approximately 10^6 spores/mL or a visually turbid mycelial suspension.

  • Plate Inoculation: Pipette 100 µL of the fungal suspension onto the surface of a PDA plate. Spread the inoculum evenly over the entire surface using a sterile cotton swab to create a lawn.

  • Well Creation: Aseptically create wells in the inoculated agar plate using a sterile cork borer.

  • Application of this compound: Add a known volume (e.g., 50-100 µL) of the this compound stock solution or its dilutions into the wells. A negative control (solvent alone) should also be included.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the test fungus (typically 25-28°C) for 48-72 hours, or until sufficient growth is observed in the control.

  • Data Collection: Measure the diameter of the zone of inhibition (clear zone around the well where fungal growth is inhibited) in millimeters.

In Vivo Biocontrol Assay: Seed Treatment

This protocol evaluates the efficacy of this compound as a seed treatment to protect against seed-borne or soil-borne fungal pathogens.

Materials:

  • This compound solution of desired concentration

  • Viable seeds of a susceptible plant species

  • Pathogen inoculum (e.g., spore suspension or infested soil)

  • Sterile soil mix

  • Pots or trays for planting

  • Growth chamber or greenhouse with controlled conditions

Procedure:

  • Seed Treatment: Immerse seeds in the this compound solution for a specified period (e.g., 30 minutes) or coat the seeds with a this compound formulation. Air-dry the treated seeds in a sterile environment. Control seeds should be treated with the solvent alone.

  • Pathogen Inoculation (if not using infested soil): Inoculate the sterile soil mix with the fungal pathogen. The method of inoculation will depend on the pathogen (e.g., mixing a spore suspension into the soil).

  • Sowing: Sow the treated and control seeds in the pathogen-infested soil.

  • Growth Conditions: Place the pots in a growth chamber or greenhouse with appropriate conditions for the plant species (light, temperature, humidity).

  • Data Collection: After a predetermined period (e.g., 14-21 days), assess the following parameters:

    • Seed germination percentage

    • Disease incidence (% of plants showing disease symptoms)

    • Disease severity (on a rated scale)

    • Plant height and biomass (fresh and dry weight)

Experimental and Screening Workflows

Biocontrol Agent Screening Workflow

The following diagram illustrates a typical workflow for screening potential biocontrol agents like this compound-producing bacteria.

G A Isolation of Microorganisms (e.g., from rhizosphere soil) B Primary Screening (In vitro dual culture assay) A->B C Secondary Screening (Identification of antifungal compounds, e.g., this compound) B->C D Quantitative In Vitro Assays (MIC, MFC determination) C->D E In Vivo Assays (Greenhouse/Growth Chamber trials) D->E F Field Trials E->F G Formulation and Commercialization F->G G cluster_pathway This compound Biosynthesis A L-Tryptophan B 7-Chloro-L-tryptophan A->B prnA (Tryptophan 7-halogenase) C Monodechloroaminothis compound B->C prnB (Monodechloroaminothis compound synthase) D Aminothis compound C->D prnC (Monodechloroaminothis compound halogenase) E This compound D->E prnD (Aminothis compound oxidase)

References

Pyrrolnitrin: A Potent Biocontrol Agent for Sustainable Plant Disease Management

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolnitrin [3-chloro-4-(2'-nitro-3'-chlorophenyl)pyrrole] is a potent antifungal metabolite produced by various soil- and plant-associated bacteria, most notably species of Pseudomonas and Burkholderia.[1][2][3] Its broad-spectrum activity against a wide range of phytopathogenic fungi has established it as a significant agent for the biological control of plant diseases.[3][4] This document provides detailed application notes, experimental protocols, and an overview of the mechanisms of action of this compound for researchers, scientists, and professionals involved in drug development and sustainable agriculture.

Mechanism of Action

This compound's primary mode of action is the disruption of the fungal respiratory electron transport chain. It specifically inhibits the electron flow between succinate or NADH and coenzyme Q, effectively halting cellular respiration and leading to fungal cell death. This targeted action on a fundamental cellular process contributes to its broad-spectrum efficacy. While its primary role is direct antagonism against fungal pathogens, there is evidence that this compound-producing rhizobacteria can also trigger Induced Systemic Resistance (ISR) in plants, a state of heightened defense readiness. This ISR is typically mediated through the jasmonic acid (JA) and ethylene (ET) signaling pathways. However, the direct role of this compound as the elicitor molecule for ISR is still under investigation, and it is likely that other bacterial factors contribute to this plant-mediated defense response.

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound (MIC Values)
Fungal/Bacterial SpeciesMIC (µg/mL)Reference
Aspergillus niger12.5
Candida albicans10
Trichophyton rubrum1
Bacillus subtilis0.78
Staphylococcus aureus50
Mycobacterium spp.100
Arthrobacter oxydans6.25
Bacillus coagulans6.25
Bacillus licheniformis6.25
Bacillus thuringiensis6.25
Candida albicans<0.78 - 100
Cryptococcus neoformans<0.78 - 100
Blastomyces dermatitidis<0.78 - 100
Sporotrichum schenckii<0.78 - 100
Histoplasma capsulatum<0.78 - 100
Table 2: In Vitro Antifungal Activity of this compound against Botrytis cinerea (EC50 Values)
Number of IsolatesMean EC50 (µg/L)Standard DeviationRange of EC50 (µg/L)Reference
20414.86.24.2 - 35.3

EC50: The effective concentration required to inhibit 50% of spore germination.

Experimental Protocols

Protocol 1: In Vitro Antifungal Activity Assay - Agar Diffusion Method

This protocol is designed to qualitatively assess the antifungal activity of this compound or this compound-producing bacterial isolates.

Materials:

  • Pure this compound standard or bacterial culture of a known this compound producer.

  • Pathogenic fungal culture.

  • Potato Dextrose Agar (PDA) plates.

  • Sterile paper discs (6 mm diameter).

  • Sterile cork borer (6 mm diameter).

  • Solvent for dissolving this compound (e.g., methanol, acetone).

  • Incubator.

Procedure:

  • Fungal Inoculum Preparation: Prepare a spore suspension or mycelial slurry of the target fungus in sterile distilled water. Adjust the concentration to approximately 1 x 10^6 spores/mL.

  • Plate Inoculation: Spread 100 µL of the fungal inoculum evenly over the surface of a PDA plate using a sterile spreader.

  • Application of this compound:

    • For pure compound: Dissolve this compound in a suitable solvent to a known concentration (e.g., 1 mg/mL). Aseptically apply a known volume (e.g., 10 µL) onto a sterile paper disc. Allow the solvent to evaporate completely.

    • For bacterial culture: Grow the this compound-producing bacterium in a suitable liquid medium. Place a sterile paper disc on the surface of the inoculated PDA plate and apply a known volume (e.g., 10 µL) of the bacterial culture onto the disc. Alternatively, a 6 mm agar plug can be taken from a bacterial culture grown on an agar plate and placed on the inoculated PDA plate.

  • Controls: Use a paper disc treated with the solvent alone as a negative control.

  • Incubation: Place the prepared plates in an incubator at the optimal temperature for the growth of the target fungus (typically 25-28°C).

  • Observation: After 3-7 days of incubation, measure the diameter of the zone of inhibition (clear zone around the disc where fungal growth is inhibited).

Protocol 2: In Vivo Biocontrol Efficacy Assay - Seed Treatment

This protocol evaluates the ability of this compound or a this compound-producing bacterium to protect plants from a seed-borne or soil-borne fungal pathogen.

Materials:

  • Seeds of a susceptible plant species (e.g., cotton, cucumber).

  • Pure this compound or a culture of a this compound-producing bacterium.

  • Pathogenic fungal inoculum (e.g., spores, sclerotia).

  • Sterile soil or potting mix.

  • Pots or trays for planting.

  • Growth chamber or greenhouse.

Procedure:

  • Seed Treatment:

    • Pure Compound: Dissolve this compound in a suitable solvent and prepare a solution of the desired concentration. Coat the seeds with the solution and allow the solvent to evaporate. A sticker agent can be used to ensure adherence.

    • Bacterial Culture: Grow the this compound-producing bacterium to a high cell density. Coat the seeds with the bacterial suspension. A carrier material like talc can be used to create a solid formulation.

  • Pathogen Inoculation: The pathogen can be introduced in several ways, depending on the disease model:

    • Seed Inoculation: Coat the seeds with the fungal inoculum after the biocontrol agent treatment.

    • Soil Inoculation: Mix the fungal inoculum thoroughly with the soil before planting.

  • Planting: Plant the treated and control seeds in pots containing the prepared soil. Include the following controls:

    • Untreated, uninoculated seeds (Negative control).

    • Untreated, inoculated seeds (Positive disease control).

    • Seeds treated with the biocontrol agent but not inoculated (To check for phytotoxicity).

  • Growth Conditions: Maintain the plants in a growth chamber or greenhouse with appropriate conditions of light, temperature, and humidity.

  • Disease Assessment: After a predetermined period (e.g., 14-21 days), assess the disease severity. This can be done by:

    • Counting the percentage of germinated seeds.

    • Measuring plant height, root length, and fresh/dry weight.

    • Visually scoring disease symptoms on a scale (e.g., 0-5, where 0 is no disease and 5 is severe disease).

  • Data Analysis: Calculate the percentage of disease reduction compared to the positive disease control.

Protocol 3: Extraction and Quantification of this compound from Bacterial Culture

This protocol describes the extraction of this compound from a bacterial culture and its quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Culture of a this compound-producing bacterium grown in a suitable medium (e.g., King's B broth supplemented with L-tryptophan).

  • Ethyl acetate or acetone.

  • Centrifuge.

  • Rotary evaporator.

  • HPLC system with a UV detector and a C18 column.

  • This compound standard.

  • Methanol (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

Procedure:

  • Culture Growth: Inoculate the this compound-producing bacterium into a suitable liquid medium and incubate with shaking for 48-72 hours.

  • Extraction:

    • Centrifuge the bacterial culture to pellet the cells.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • The cell pellet can also be extracted with acetone to recover intracellular this compound.

  • Concentration: Combine the organic extracts and evaporate to dryness using a rotary evaporator.

  • Sample Preparation: Re-dissolve the dried extract in a known volume of methanol. Filter the sample through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, or an isocratic mixture of methanol, acetonitrile, and water.

    • Column: A C18 reversed-phase column is typically used.

    • Detection: Monitor the absorbance at 252 nm.

    • Quantification: Prepare a standard curve using a pure this compound standard of known concentrations. Compare the peak area of the sample to the standard curve to determine the concentration of this compound in the extract.

Visualization of Pathways and Workflows

Pyrrolnitrin_Biosynthesis tryptophan L-Tryptophan cl_tryptophan 7-Chloro-L-Tryptophan tryptophan->cl_tryptophan Chlorination mdap Monodechloroaminothis compound cl_tryptophan->mdap Ring rearrangement & Decarboxylation aprn Aminothis compound mdap->aprn Chlorination prn This compound aprn->prn Oxidation prnA prnA (Tryptophan 7-halogenase) prnB prnB (MDAP synthase) prnC prnC (MDAP halogenase) prnD prnD (APRN oxygenase)

Caption: Biosynthetic pathway of this compound from L-tryptophan.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_extraction Extraction & Quantification agar_diffusion Agar Diffusion Assay mic_determination MIC Determination agar_diffusion->mic_determination Quantitative Assessment seed_treatment Seed Treatment with this compound pathogen_challenge Pathogen Challenge seed_treatment->pathogen_challenge disease_assessment Disease Assessment pathogen_challenge->disease_assessment bacterial_culture Bacterial Culture extraction Solvent Extraction bacterial_culture->extraction hplc HPLC Quantification extraction->hplc

Caption: General experimental workflow for evaluating this compound.

ISR_Pathway pgpr This compound-Producing Rhizobacteria root Plant Root pgpr->root Colonization ja_et Jasmonic Acid (JA) & Ethylene (ET) Signaling root->ja_et Signal Transduction isr Induced Systemic Resistance (ISR) ja_et->isr Activation of defense Enhanced Defense Response isr->defense Leads to pathogen Pathogen Attack pathogen->isr Triggers

Caption: Putative role of this compound-producing bacteria in inducing systemic resistance.

References

Application Notes and Protocols for Pyrrolnitrin in the Control of Rhizoctonia solani

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pyrrolnitrin, a potent antifungal metabolite, for the control of the plant pathogenic fungus Rhizoctonia solani. This document includes a summary of its antifungal activity, detailed experimental protocols for in vitro and in vivo evaluation, and an exploration of its mechanism of action.

Introduction to this compound

This compound [3-chloro-4-(2'-nitro-3'-chlorophenyl)pyrrole] is a secondary metabolite produced by several species of bacteria, most notably from the genera Pseudomonas and Burkholderia.[1][2] It exhibits broad-spectrum antifungal activity against a variety of phytopathogenic fungi and has been identified as a key factor in the biological control of several plant diseases.[3][4] This document focuses on its application in controlling Rhizoctonia solani, a soil-borne pathogen responsible for significant crop losses worldwide.

Antifungal Activity of this compound against Rhizoctonia solani

Table 1: In Vitro Antifungal Activity of this compound against Rhizoctonia solani

Assay TypeConcentrationResultReference
Disc Diffusion Assay50 µ g/disc Inhibition of mycelial growth[1]

Note: The provided data is based on a disc diffusion assay and indicates the presence of antifungal activity. For more precise quantitative analysis, determination of Minimum Inhibitory Concentration (MIC) and Effective Concentration 50 (EC50) values through broth or agar dilution methods is recommended.

Experimental Protocols

The following protocols are provided as a guide for researchers to evaluate the efficacy of this compound against Rhizoctonia solani in a laboratory and greenhouse setting.

In Vitro Antifungal Susceptibility Testing

3.1.1. Broth Microdilution Method (Adapted from CLSI M38-A2 Guidelines)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against Rhizoctonia solani.

Materials:

  • Rhizoctonia solani culture

  • Potato Dextrose Agar (PDA) plates

  • Sterile distilled water

  • Spectrophotometer

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture R. solani on PDA plates at 25-28°C for 5-7 days.

    • Harvest mycelia by gently scraping the surface of the agar with a sterile loop.

    • Suspend the mycelial fragments in sterile distilled water and vortex to break up clumps.

    • Adjust the inoculum suspension to a concentration of 1-5 x 10^4 CFU/mL using a spectrophotometer or hemocytometer.

  • Preparation of this compound Dilutions:

    • Prepare a series of two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plates. The final concentration range should be sufficient to determine the MIC.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared R. solani inoculum to each well of the microtiter plate containing 100 µL of the this compound dilutions.

    • Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

    • Incubate the plates at 25-28°C for 48-72 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.

3.1.2. Agar Dilution Method

This method can also be used to determine the MIC of this compound.

Materials:

  • Same as for the broth microdilution method, but with the addition of sterile molten PDA.

Procedure:

  • Preparation of this compound-Amended Agar:

    • Prepare a series of two-fold dilutions of the this compound stock solution.

    • Add a defined volume of each this compound dilution to sterile molten PDA (cooled to 45-50°C) to achieve the desired final concentrations.

    • Pour the agar into sterile Petri dishes and allow to solidify.

    • Include a control plate with no this compound.

  • Inoculation and Incubation:

    • Spot-inoculate the prepared R. solani inoculum onto the surface of the agar plates.

    • Incubate the plates at 25-28°C for 3-5 days.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that prevents visible mycelial growth.

In Vivo Evaluation in a Greenhouse Setting

This protocol outlines a method to assess the efficacy of this compound in controlling Rhizoctonia solani infection on a host plant (e.g., cotton, bean, or tomato).

Materials:

  • Host plant seeds

  • Sterile potting mix (soil, sand, and peat mixture)

  • Pots or trays

  • Rhizoctonia solani inoculum (e.g., colonized grain or mycelial slurry)

  • This compound solution at various concentrations

  • Greenhouse with controlled temperature and humidity

Procedure:

  • Inoculum Preparation:

    • Grow R. solani on a suitable substrate like sterilized wheat or oat grains for 2-3 weeks.

  • Soil Infestation:

    • Mix the R. solani inoculum thoroughly with the sterile potting mix at a predetermined ratio (e.g., 1:100 w/w).

    • Fill pots or trays with the infested soil.

  • Seed Treatment and Sowing:

    • Treat seeds with different concentrations of this compound solution. An untreated control and a positive control (commercial fungicide) should be included.

    • Sow the treated and untreated seeds in the infested soil.

  • Growth Conditions:

    • Maintain the pots in a greenhouse at approximately 25-28°C with adequate moisture.

  • Disease Assessment:

    • After a suitable incubation period (e.g., 14-21 days), assess disease severity using a rating scale (e.g., 0 = no symptoms, 5 = severe damping-off or root rot).

    • Calculate the disease incidence (%) and disease severity index.

    • Measure plant growth parameters such as seedling emergence, plant height, and root and shoot dry weight.

Mechanism of Action and Signaling Pathways

The primary mode of action of this compound is the inhibition of the fungal respiratory chain. While the specific signaling pathways in R. solani affected by this compound are not yet fully elucidated, the general mechanism involves the disruption of electron transport.

Diagram 1: Proposed General Mechanism of this compound Action

G This compound This compound Mitochondrion Fungal Mitochondrion This compound->Mitochondrion Enters ETC Electron Transport Chain (ETC) Respiration Cellular Respiration ETC->Respiration Disrupts ATP ATP Production Respiration->ATP Reduces Growth Fungal Growth Inhibition ATP->Growth Leads to

Caption: General overview of this compound's inhibitory action on fungal respiration.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inoculum Prepare R. solani Inoculum Inoculate Inoculate Microtiter Plates or Agar Plates Inoculum->Inoculate Dilutions Prepare this compound Serial Dilutions Dilutions->Inoculate Incubate Incubate at 25-28°C Inoculate->Incubate Observe Observe Mycelial Growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC

Caption: Logical progression of an in vivo experiment to test this compound's efficacy.

Conclusion

This compound demonstrates significant potential as a biocontrol agent against Rhizoctonia solani. The provided protocols offer a framework for researchers to further quantify its efficacy and explore its mode of action. Further research is warranted to elucidate the specific signaling pathways in R. solani targeted by this compound to develop more effective and targeted disease control strategies.

References

Pyrrolnitrin for the Management of Fusarium Head Blight: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarium Head Blight (FHB), primarily caused by the fungus Fusarium graminearum, is a devastating disease of cereal crops worldwide, leading to significant yield losses and contamination of grain with mycotoxins, such as deoxynivalenol (DON). Pyrrolnitrin, a secondary metabolite produced by various bacteria, notably Pseudomonas species, has emerged as a potent biocontrol agent against a broad range of phytopathogenic fungi, including F. graminearum.[1][2] Studies have demonstrated that this compound plays a more crucial role than other antifungal compounds like phenazines in the suppression of F. graminearum by biocontrol strains such as Pseudomonas chlororaphis G05.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound in the management of FHB.

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound-Producing Bacteria against Fusarium graminearum
Bacterial StrainAssay TypeTargetEfficacyReference
Pseudomonas chlororaphis G05Dual CultureMycelial GrowthSignificant inhibitionHuang et al., 2018
Pseudomonas chlororaphis O6Dual CultureMycelial GrowthAntifungal activity eliminated in prnA mutantPark et al., 2011[3]
Pseudomonas protegens Pf-5Dual CultureFungal AntagonismPrimarily responsible for fungal antagonismQuecine et al., 2016
Table 2: In Planta Efficacy of this compound-Producing Bacteria against Fusarium Head Blight
Bacterial Strain/TreatmentHost PlantExperimental SettingDisease ReductionMycotoxin (DON) ReductionReference
Pseudomonas chlororaphis G05 (wild-type)WheatGreenhouseSignificant reduction in FHB symptomsNot specifiedHuang et al., 2018
P. chlororaphis G05 Δprn (this compound-deficient)WheatGreenhouseBiocontrol effect abolishedNot specifiedHuang et al., 2018
Bacillus subtilis RC 218 & Brevibacillus sp. RC 263WheatField42-76% reduction in FHB severityUp to 100%Palazzini et al., 2016
M20 Extract (Zanthoxylum bungeanum)WheatIn planta85.5% reduction in F. graminearum DNA73% reduction in DONToth et al., 2022

Experimental Protocols

Protocol 1: In Vitro Antifungal Activity Assay (Dual Culture)

This protocol is for assessing the antagonistic activity of this compound-producing bacteria against F. graminearum on a solid medium.

Materials:

  • Potato Dextrose Agar (PDA) plates

  • Cultures of F. graminearum and the test bacterium (e.g., Pseudomonas chlororaphis)

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Prepare fresh PDA plates.

  • From a 5-day-old culture of F. graminearum grown on PDA, take a mycelial plug (5 mm diameter) using a sterile cork borer.

  • Place the fungal mycelial plug at the center of a new PDA plate.

  • Streak the test bacterium in a line on the PDA plate, approximately 2.5 cm away from the fungal plug.

  • As a control, use a PDA plate with only the fungal mycelial plug.

  • Incubate the plates at 25°C for 5-7 days, or until the fungal mycelium in the control plate has grown to the edge of the plate.

  • Measure the radius of the fungal colony in the direction of the bacterial streak and the radius of the fungal colony on the control plate.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(R1 - R2) / R1] * 100 Where R1 is the radius of the fungal colony in the control plate, and R2 is the radius of the fungal colony in the dual culture plate.

Protocol 2: Extraction and Quantification of this compound from Bacterial Culture

This protocol describes the extraction of this compound from a bacterial culture for further analysis.

Materials:

  • Bacterial culture grown in a suitable broth medium (e.g., PPM broth)

  • Ethyl acetate

  • Acetone (80%)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or vacuum concentrator (e.g., Speed Vac)

  • Methanol

  • Silica gel TLC plates or HPLC system

Procedure:

  • Grow the this compound-producing bacterium in liquid culture (e.g., PPM broth) for 4-5 days with shaking.

  • Centrifuge the culture at 10,000 rpm for 20 minutes at 4°C to pellet the bacterial cells.

  • Extraction from Cell Pellet:

    • Suspend the cell pellet in 80% acetone.

    • Vortex vigorously for 1 minute.

    • Centrifuge to remove cell debris.

    • Collect the acetone supernatant.

  • Extraction from Culture Supernatant (Optional):

    • Acidify the culture supernatant to pH 2 with HCl.

    • Extract with an equal volume of ethyl acetate.

    • Collect the ethyl acetate phase.

  • Combine the extracts and remove the solvent using a rotary evaporator or vacuum concentrator.

  • Dissolve the dried residue in a small volume of methanol.

  • Analyze the extract for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase is acetonitrile:methanol:water (1:1:1). This compound can be visualized under UV light (254 nm).

Protocol 3: In Planta Biocontrol Assay (Detached Spike Assay)

This protocol is for evaluating the efficacy of this compound or a this compound-producing bacterium in controlling FHB on detached wheat spikes.

Materials:

  • Healthy wheat heads at the anthesis stage

  • F. graminearum spore suspension (e.g., 1 x 10^5 spores/mL)

  • Bacterial suspension of the biocontrol agent (e.g., 1 x 10^8 CFU/mL) or a solution of purified this compound

  • Sterile water with 0.05% Tween 20

  • Moist chambers (e.g., petri dishes with moist filter paper)

  • Growth chamber or incubator

Procedure:

  • Collect healthy wheat heads at the mid-anthesis stage.

  • Surface sterilize the wheat heads if necessary.

  • Prepare the following treatments:

    • Control: Wheat heads treated with sterile water.

    • Pathogen control: Wheat heads inoculated with F. graminearum spore suspension.

    • Biocontrol treatment: Wheat heads treated with the bacterial suspension or this compound solution, followed by inoculation with F. graminearum spore suspension after a specified time (e.g., 24 hours).

  • For treatment application, spray the wheat heads until runoff.

  • Place the treated wheat heads in moist chambers.

  • Incubate the chambers at 25°C with a 12-hour photoperiod for 7-14 days.

  • Visually assess the disease severity on each spikelet using a rating scale (e.g., 0-100% of spikelets showing symptoms).

  • Calculate the FHB index.

  • For mycotoxin analysis, the spikes can be harvested, dried, and analyzed for DON content using appropriate methods (e.g., HPLC, ELISA).

Visualizations

This compound Biosynthesis Pathway

Pyrrolnitrin_Biosynthesis tryptophan L-Tryptophan chloro_tryptophan 7-Chloro-L-tryptophan tryptophan->chloro_tryptophan Tryptophan 7-halogenase monodechloro Monodechloroaminothis compound chloro_tryptophan->monodechloro Monodechloroaminothis compound synthase aminothis compound Aminothis compound monodechloro->aminothis compound This compound This compound aminothis compound->this compound Aminothis compound oxygenase prnA prnA prnA->tryptophan prnB prnB prnB->chloro_tryptophan prnC prnC prnC->monodechloro prnD prnD prnD->aminothis compound

Caption: Biosynthesis of this compound from L-tryptophan.

Experimental Workflow for Biocontrol Agent Evaluation

Biocontrol_Workflow cluster_invitro In Vitro Screening cluster_inplanta In Planta Evaluation cluster_analysis Data Analysis dual_culture Dual Culture Assay detached_spike Detached Spike Assay dual_culture->detached_spike Promising Candidates mic MIC Determination mic->detached_spike extract Antifungal Extract Analysis extract->detached_spike greenhouse Greenhouse Trial detached_spike->greenhouse Effective Treatments disease_severity Disease Severity Assessment detached_spike->disease_severity field Field Trial greenhouse->field Top Performers greenhouse->disease_severity don_analysis DON Mycotoxin Analysis greenhouse->don_analysis field->disease_severity field->don_analysis yield_analysis Yield and Quality Analysis field->yield_analysis

Caption: Workflow for evaluating this compound's biocontrol efficacy.

Proposed Mechanism of Action of this compound on Fusarium graminearum

Pyrrolnitrin_MoA cluster_cell Fusarium graminearum Cell This compound This compound cell_membrane Cell Membrane This compound->cell_membrane Disrupts Integrity mapk MAPK Signaling (e.g., Hog1, Mpk1) cell_membrane->mapk Stress Signal ros Reactive Oxygen Species (ROS) Production mapk->ros Induces cell_wall Cell Wall Synthesis mapk->cell_wall Inhibits don DON Biosynthesis mapk->don Inhibits growth Mycelial Growth & Spore Germination ros->growth Inhibits cell_wall->growth Inhibits don->growth Reduces Virulence

Caption: this compound's proposed impact on F. graminearum.

References

Pyrrolnitrin: Application Notes and Protocols for Antifungal Drug Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of pyrrolnitrin, a potent antifungal compound, and its application in pharmaceutical research. Detailed protocols for key experiments are provided to facilitate the investigation of its mechanism of action and the screening of novel derivatives.

Introduction

This compound is a naturally occurring antibiotic produced by several species of bacteria, most notably from the genera Pseudomonas and Burkholderia.[1][2][3][4] It exhibits a broad spectrum of activity against various fungal pathogens, including yeasts and filamentous fungi.[1] The primary mechanism of action of this compound involves the disruption of the fungal mitochondrial respiratory chain, making it a valuable lead compound in the development of novel antifungal drugs.

Mechanism of Action

This compound exerts its antifungal effect by inhibiting the fungal electron transport chain (ETC). Specifically, it targets the respiratory chain between dehydrogenases (such as NADH dehydrogenase and succinate dehydrogenase) and the cytochrome components. This inhibition disrupts the normal flow of electrons, leading to a collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and ultimately, fungal cell death. Studies have shown that this compound can inhibit NADH oxidase, succinate oxidase, NADH-cytochrome c reductase, and succinate-cytochrome c reductase.

dot

Caption: this compound's mechanism of action in the fungal electron transport chain.

Quantitative Data

The antifungal activity of this compound has been quantified against a range of fungal species. The Minimum Inhibitory Concentration (MIC) is a key parameter used to measure the potency of an antimicrobial agent.

Fungal SpeciesMIC (µg/mL)Reference(s)
Candida albicans10
Aspergillus niger12.5
Trichophyton rubrum1
Bacillus subtilis0.78
Staphylococcus aureus50
Mycobacterium sp.100
Cryptococcus neoformans<0.78 - 100
Blastomyces dermatitidis<0.78 - 100
Histoplasma capsulatum<0.78 - 100
Sporothrix schenckii<0.78 - 100

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.

1. Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Fungal isolates

  • Spectrophotometer or microplate reader

  • Sterile water or saline

  • Vortex mixer

  • Incubator (35°C)

2. Inoculum Preparation:

  • Grow fungal isolates on appropriate agar plates (e.g., Potato Dextrose Agar) to obtain sporulating cultures.

  • Harvest spores by flooding the agar surface with sterile saline and gently scraping with a sterile loop.

  • Transfer the spore suspension to a sterile tube.

  • Adjust the spore suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer or by cell counting.

3. Assay Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates. The final concentration range should typically span from 0.03 to 64 µg/mL.

  • Include a drug-free well as a growth control and a well with medium only as a sterility control.

  • Add 100 µL of the prepared fungal inoculum to each well.

  • Incubate the plates at 35°C for 48-72 hours.

  • Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the growth control. Growth inhibition can be assessed visually or by measuring the absorbance at 490 nm.

Protocol 2: Fungal Mitochondrial Isolation

This protocol is essential for performing in vitro assays on the electron transport chain components.

1. Materials:

  • Fungal mycelia

  • Grinding buffer (e.g., 0.6 M mannitol, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

  • Differential centrifugation buffer (e.g., 0.44 M sucrose, 10 mM Tris-HCl pH 7.5, 1 mM EDTA)

  • Mortar and pestle or bead beater

  • Refrigerated centrifuge

  • Spectrophotometer for protein quantification (e.g., Bradford assay)

2. Procedure:

  • Harvest fresh fungal mycelia by filtration.

  • Wash the mycelia with distilled water and then with grinding buffer.

  • Disrupt the fungal cells by grinding with a pre-chilled mortar and pestle with acid-washed sand or using a bead beater with glass beads until a homogenous paste is formed.

  • Suspend the homogenate in grinding buffer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet cell debris and nuclei.

  • Collect the supernatant and centrifuge at a higher speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending in differential centrifugation buffer and centrifuging again at 12,000 x g for 20 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.

  • Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford assay.

  • Store the isolated mitochondria on ice and use them for assays as soon as possible.

Protocol 3: Succinate Dehydrogenase (Complex II) Activity Assay

This colorimetric assay measures the activity of succinate dehydrogenase.

1. Materials:

  • Isolated fungal mitochondria

  • Assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.2, 1 mM KCN)

  • Succinate solution (substrate)

  • 2,6-dichlorophenolindophenol (DCPIP) solution (electron acceptor)

  • This compound stock solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

2. Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, isolated mitochondria, and DCPIP.

  • To determine the effect of this compound, add various concentrations of the inhibitor to the respective wells. Include a solvent control.

  • Initiate the reaction by adding the succinate solution to each well.

  • Immediately measure the decrease in absorbance at 600 nm in kinetic mode at a constant temperature (e.g., 25°C) for 5-10 minutes.

  • The rate of DCPIP reduction is proportional to the SDH activity. Calculate the specific activity of SDH and the percent inhibition by this compound.

Protocol 4: NADH Dehydrogenase (Complex I) Activity Assay

This assay measures the activity of NADH dehydrogenase (Complex I).

1. Materials:

  • Isolated fungal mitochondria

  • Assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.4)

  • NADH solution (substrate)

  • Coenzyme Q1 (electron acceptor)

  • This compound stock solution

  • Spectrophotometer capable of measuring absorbance at 340 nm

2. Procedure:

  • In a cuvette, prepare a reaction mixture containing assay buffer and isolated mitochondria.

  • Add various concentrations of this compound to the cuvette and incubate for a few minutes. Include a solvent control.

  • Add Coenzyme Q1 to the mixture.

  • Initiate the reaction by adding NADH.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the rate of NADH oxidation to determine Complex I activity and the percentage of inhibition by this compound.

Workflow for Screening this compound Derivatives

The following workflow outlines a systematic approach for the discovery and evaluation of novel this compound analogs with improved antifungal properties.

dot

G start Start: Design & Synthesize This compound Analogs screen Primary Screening: MIC against a panel of fungal pathogens start->screen hit_id Hit Identification: Select analogs with MIC ≤ this compound screen->hit_id hit_id->screen Iterative Optimization secondary_screen Secondary Screening: - Cytotoxicity Assay - Spectrum of Activity hit_id->secondary_screen lead_select Lead Selection: High therapeutic index secondary_screen->lead_select moa Mechanism of Action Studies: - ETC Inhibition Assays - Mitochondrial Membrane Potential lead_select->moa preclinical Preclinical Development: In vivo efficacy and toxicology studies moa->preclinical end End preclinical->end

Caption: A typical workflow for the development of new antifungal agents based on the this compound scaffold.

References

Application Notes and Protocols for Utilizing Pyrrolnitrin as a Lead Compound in the Development of Novel Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolnitrin, a naturally occurring antifungal metabolite produced by several bacterial species, including Pseudomonas and Burkholderia, presents a compelling starting point for the development of novel fungicides.[1][2] Its unique phenylpyrrole structure and potent activity against a broad spectrum of fungal pathogens have established it as a valuable lead compound.[1][2] The primary mechanism of action of this compound involves the disruption of the fungal respiratory electron transport chain, specifically inhibiting the electron flow between succinate or NADH and coenzyme Q.[3] This mode of action, distinct from many existing fungicide classes, offers the potential for new solutions to combat resistant fungal strains. This document provides detailed application notes and experimental protocols for researchers engaged in the design, synthesis, and evaluation of novel fungicides derived from the this compound scaffold.

Mechanism of Action of this compound

This compound exerts its fungicidal effect by targeting the mitochondrial respiratory chain, a critical pathway for cellular energy production in fungi. Specifically, it inhibits the activity of NADH:ubiquinone oxidoreductase (Complex I) and succinate:ubiquinone oxidoreductase (Complex II). This inhibition disrupts the electron transport chain, leading to a cessation of ATP synthesis and ultimately fungal cell death. The disruption of electron flow also leads to the generation of reactive oxygen species (ROS), which can cause further cellular damage.

This compound Mechanism of Action NADH NADH Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II CoenzymeQ Coenzyme Q Complex_I->CoenzymeQ e- Complex_II->CoenzymeQ e- Complex_III Complex III CoenzymeQ->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP This compound This compound This compound->Complex_I Inhibition This compound->Complex_II Inhibition ROS Reactive Oxygen Species (ROS) This compound->ROS

This compound's inhibitory effect on the fungal electron transport chain.

Structure-Activity Relationship (SAR) and Lead Optimization

The development of novel fungicides from this compound hinges on understanding its structure-activity relationship (SAR). Modifications to both the phenyl and pyrrole rings can significantly impact antifungal potency and spectrum.

Key Structural Features for Antifungal Activity

Based on available data, several structural motifs are crucial for the antifungal activity of this compound and its analogs:

  • Phenyl Ring Substitution: The presence and position of substituents on the phenyl ring are critical. Halogen atoms, particularly chlorine, at the 2' and 3' positions of the phenyl ring are important for high activity.

  • Pyrrole Ring: The pyrrole ring itself is an essential part of the pharmacophore. Modifications at the 3 and 4 positions of the pyrrole ring can modulate activity.

  • Nitro Group: The nitro group on the phenyl ring contributes to the electronic properties of the molecule and is generally important for potent activity.

Quantitative Antifungal Activity of this compound and its Analogs

The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration - MIC) of this compound and some of its derivatives against various fungal pathogens.

Table 1: Antifungal Activity of this compound

Fungal SpeciesMIC (µg/mL)Reference
Candida albicans10
Aspergillus niger12.5
Trichophyton rubrum1
Cryptococcus neoformans<0.78 - 100
Blastomyces dermatitidis<0.78 - 100
Histoplasma capsulatum<0.78 - 100
Sporothrix schenckii<0.78 - 100
Rhizoctonia solaniStrong activity

Table 2: In Vitro Antifungal Activity of Thiophene-Containing this compound Analogs against Plant Pathogenic Fungi

Compound IDRAlternaria solani (% Inhibition at 50 µg/mL)Gibberella zeae (% Inhibition at 50 µg/mL)Physalospora piricola (% Inhibition at 50 µg/mL)Fusarium oxysporum (% Inhibition at 50 µg/mL)Cercospora arachidicola (% Inhibition at 50 µg/mL)
IV-h 2-Thienyl85.392.188.590.786.4
V-h 3-Thienyl88.195.691.293.489.7
This compoundPhenyl98.299.198.699.598.9

Note: The data in Table 2 is presented as percent inhibition at a fixed concentration, as reported in the source. Compound V-h was highlighted as a promising lead for further development.

Experimental Protocols

General Workflow for Novel Fungicide Discovery from a this compound Lead

The process of developing novel fungicides from a lead compound like this compound involves a multi-step workflow.

Fungicide Discovery Workflow Lead Lead Compound (this compound) SAR Structure-Activity Relationship (SAR) Studies Lead->SAR Design Design of Novel Analogs SAR->Design Synthesis Chemical Synthesis Design->Synthesis Screening In Vitro Antifungal Screening Synthesis->Screening Screening->SAR Hit Hit Identification Screening->Hit Optimization Lead Optimization (Potency, Selectivity, PK/PD) Hit->Optimization Optimization->SAR InVivo In Vivo Efficacy (Greenhouse/Field Trials) Optimization->InVivo Development Preclinical & Clinical Development InVivo->Development

A generalized workflow for developing novel fungicides from a lead compound.
Protocol for the Synthesis of this compound Analogs

The following is a general protocol for the synthesis of halogenated arylpyrroles, including this compound and its analogs, which can be adapted for the creation of a chemical library for screening. A common and versatile method is the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Appropriately substituted halogenated pyrrole pinacolboronate ester

  • Appropriately substituted 2,6-disubstituted nitrobenzene or 2,6-disubstituted aniline

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere, combine the halogenated pyrrole pinacolboronate ester (1.0 eq), the 2,6-disubstituted nitrobenzene or aniline (1.2 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the degassed solvent to the flask via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound analog.

  • Characterization: Characterize the purified compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Protocol for In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is suitable for determining the Minimum Inhibitory Concentration (MIC) of novel this compound analogs against filamentous fungi.

Materials:

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Fungal strains of interest

  • Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or hemocytometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strains on PDA or SDA plates at 28-35°C until sufficient sporulation is observed.

    • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a spectrophotometer or a hemocytometer.

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in DMSO.

    • Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations (e.g., 0.125 to 64 µg/mL).

  • Assay Plate Setup:

    • Add 100 µL of each compound dilution to the corresponding wells of a new 96-well microtiter plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a positive control (fungal inoculum in medium without any compound) and a negative control (medium only). A known antifungal agent (e.g., amphotericin B) should be included as a reference standard.

  • Incubation:

    • Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth as compared to the positive control. The endpoint can be read visually or with a microplate reader.

Conclusion

This compound serves as an excellent lead structure for the development of novel fungicides due to its potent and broad-spectrum activity and its distinct mechanism of action. By leveraging the structure-activity relationship data and employing the detailed synthetic and screening protocols outlined in these application notes, researchers can systematically design and evaluate new this compound analogs with improved efficacy, a broader spectrum of activity, and potentially a reduced risk of resistance development. The continued exploration of the chemical space around the this compound scaffold holds significant promise for the future of fungal disease management in agriculture and medicine.

References

Application Notes and Protocols for the Extraction of Pyrrolnitrin from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction, purification, and quantification of pyrrolnitrin from bacterial cultures. This compound, a potent antifungal metabolite produced by various bacteria, including species of Pseudomonas and Burkholderia, is of significant interest for agricultural and pharmaceutical research.

I. Overview of this compound Extraction

The extraction of this compound from bacterial cultures is a critical step for its study and application. The process typically involves separating the bacterial cells from the culture medium, followed by solvent-based extraction of the metabolite from either the cell pellet, the supernatant, or both. The choice of solvent and extraction method can significantly impact the yield and purity of the recovered this compound. Subsequent purification and quantification are essential for accurate downstream applications.

II. This compound Biosynthesis Pathway

This compound is synthesized from the amino acid L-tryptophan through a series of enzymatic reactions encoded by the prn gene cluster (prnA, prnB, prnC, and prnD).[1][2] Understanding this pathway is crucial for optimizing production through genetic engineering or culture condition manipulation.

  • Step 1: Chlorination of L-tryptophan. The enzyme tryptophan 7-halogenase, encoded by prnA, catalyzes the chlorination of L-tryptophan to form 7-chloro-L-tryptophan.[2]

  • Step 2: Ring Rearrangement. The prnB gene product converts 7-chloro-L-tryptophan to monodechloroaminothis compound.[2]

  • Step 3: Second Chlorination. The prnC gene product chlorinates monodechloroaminothis compound to produce aminothis compound.[2]

  • Step 4: Oxidation. Finally, the prnD gene product oxidizes the amino group of aminothis compound to a nitro group, forming the final product, this compound.

Pyrrolnitrin_Biosynthesis cluster_pathway This compound Biosynthesis Pathway L_Tryptophan L-Tryptophan Seven_Cl_Tryptophan 7-Chloro-L-tryptophan L_Tryptophan->Seven_Cl_Tryptophan prnA Monodechloroaminothis compound Monodechloroaminothis compound Seven_Cl_Tryptophan->Monodechloroaminothis compound prnB Aminothis compound Aminothis compound Monodechloroaminothis compound->Aminothis compound prnC This compound This compound Aminothis compound->this compound prnD

Caption: this compound biosynthesis pathway from L-tryptophan.

III. Experimental Protocols

The following protocols provide a general framework for the extraction and analysis of this compound. Optimization may be required depending on the bacterial strain and culture conditions.

A. Bacterial Culture and this compound Production

For optimal this compound production, culture conditions such as media composition, pH, temperature, and aeration should be optimized. For instance, Serratia marcescens has been shown to enhance this compound yield in a medium containing glycerol, KH2PO4, and monosodium glutamate.

B. This compound Extraction Workflow

The general workflow for extracting this compound involves cultivation, cell separation, extraction with an organic solvent, and subsequent analysis.

Pyrrolnitrin_Extraction_Workflow cluster_workflow This compound Extraction and Analysis Workflow Start Bacterial Culture (e.g., Pseudomonas sp.) Centrifugation Centrifugation Start->Centrifugation CellPellet Cell Pellet Centrifugation->CellPellet Supernatant Supernatant Centrifugation->Supernatant Extraction Solvent Extraction (e.g., Ethyl Acetate or Acetone) CellPellet->Extraction Supernatant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract TLC TLC Analysis CrudeExtract->TLC HPLC HPLC Quantification CrudeExtract->HPLC Purification Column Chromatography (Optional) CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound

Caption: General workflow for this compound extraction and analysis.

C. Protocol 1: Solvent Extraction of this compound

This protocol describes the extraction of this compound from a bacterial culture using ethyl acetate or acetone.

Materials:

  • Bacterial culture broth

  • Ethyl acetate or acetone

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Methanol

  • Vortex mixer

Procedure:

  • Cell Separation: Centrifuge the bacterial culture (e.g., 50 mL) at a high speed (e.g., 8,000 x g) for 15 minutes to separate the cell pellet and the supernatant.

  • Extraction from Supernatant:

    • Transfer the supernatant to a separating funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the upper organic phase.

    • Repeat the extraction of the aqueous phase twice more with fresh ethyl acetate.

    • Pool the organic phases.

  • Extraction from Cell Pellet:

    • Resuspend the cell pellet in a small volume of water.

    • Add 3 volumes of acetone and vortex vigorously for 5 minutes.

    • Centrifuge to pellet the cell debris.

    • Collect the acetone supernatant.

    • Repeat the extraction of the cell pellet with acetone.

    • Pool the acetone extracts.

  • Solvent Evaporation: Evaporate the pooled organic solvent (ethyl acetate or acetone) to dryness using a rotary evaporator at a temperature below 40°C.

  • Reconstitution: Dissolve the dried extract in a small, known volume of methanol (e.g., 1 mL) for subsequent analysis.

D. Protocol 2: Thin-Layer Chromatography (TLC) Analysis

TLC is a rapid and effective method for the qualitative analysis of this compound in crude extracts.

Materials:

  • Silica gel TLC plates (e.g., Silica gel 60 F254)

  • Methanol

  • Developing solvent (mobile phase): e.g., Chloroform:Acetone (9:1 v/v) or Toluene:Acetone (4:1 v/v)

  • This compound standard

  • TLC developing tank

  • UV lamp (254 nm)

  • Ehrlich's reagent for visualization

Procedure:

  • Spotting: Spot a small amount (e.g., 5-10 µL) of the reconstituted crude extract and the this compound standard onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing tank containing the chosen mobile phase. Allow the solvent front to move up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the tank and allow the solvent to evaporate.

    • Visualize the spots under a UV lamp at 254 nm. This compound will appear as a dark spot.

    • For chemical visualization, spray the plate with Ehrlich's reagent. This compound will appear as a characteristic colored spot (e.g., violet).

  • Rf Value Calculation: Calculate the Retention Factor (Rf) value for the spots and compare the Rf of the sample with that of the standard.

E. Protocol 3: High-Performance Liquid Chromatography (HPLC) Quantification

HPLC is a precise method for the quantification of this compound.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase: e.g., Acetonitrile:Water (with 0.1% phosphoric acid or formic acid for MS compatibility)

  • This compound standard of known concentrations

  • Methanol for sample preparation

Procedure:

  • Standard Curve Preparation: Prepare a series of this compound standards in methanol at different known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • HPLC Analysis:

    • Set the HPLC conditions (e.g., mobile phase composition, flow rate, column temperature).

    • Inject a fixed volume (e.g., 20 µL) of each standard and the sample extract onto the HPLC column.

    • Monitor the absorbance at the wavelength of maximum absorbance for this compound (approximately 252 nm).

  • Quantification:

    • Record the retention time and peak area for each standard and the sample.

    • Construct a standard curve by plotting the peak area versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.

IV. Quantitative Data Summary

The yield of this compound can vary significantly depending on the bacterial strain, culture medium, and extraction method. The following table summarizes reported yields from different studies.

Bacterial StrainCulture MediumExtraction SolventThis compound YieldReference
Pseudomonas protegens JP2-4390Optimized Medium (Glu 10 g/L, YE 15 g/L)Not Specified~25 µg/mL
Serratia marcescens NCIM 5696Optimized MediumNot Specified96.54 µg/mL
Burkholderia cepacia NB-1Monosodium Glutamate MediumAcetone0.54 mg/L
Pseudomonas aureofaciens ATCC 15926Minimal MediumNot Specified<0.3 µg/mL
P. aureofaciens ATCC 15926 (mutated)Minimal MediumNot Specified~9 µg/mL (30-fold increase)

V. Troubleshooting

  • Low this compound Yield:

    • Optimize culture conditions (media components, pH, temperature, aeration).

    • Ensure complete cell lysis during extraction.

    • Test different extraction solvents or solvent mixtures.

    • Minimize degradation by protecting the extract from light and high temperatures.

  • Poor TLC/HPLC Resolution:

    • Adjust the mobile phase composition.

    • Ensure the sample is free of particulate matter before injection.

    • Check the column performance and regenerate or replace if necessary.

  • Presence of Impurities:

    • Incorporate a purification step such as column chromatography using silica gel or Sephadex LH-20.

VI. Safety Precautions

  • Work in a well-ventilated area or a fume hood when using organic solvents.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle bacterial cultures using aseptic techniques to prevent contamination.

  • Dispose of all chemical and biological waste according to institutional guidelines.

References

Troubleshooting & Optimization

pyrrolnitrin solubility problems in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling Pyrrolnitrin, focusing on its challenging solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or buffer?

A1: this compound is a lipophilic molecule and is characterized as being slightly soluble or sparingly soluble in water.[1][2][3][4] Its chemical structure, a phenylpyrrole derivative with two chlorine atoms, contributes to its low affinity for aqueous solvents.[2] Direct dissolution in aqueous media like buffers or culture media is generally unsuccessful and can lead to precipitation or inaccurate final concentrations.

Q2: What is the recommended solvent for creating a this compound stock solution?

A2: Organic solvents are necessary to dissolve this compound effectively. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions in a laboratory setting. Other suitable solvents include methanol, ethanol, acetone, ethyl acetate, and chloroform.

Q3: How should I prepare my aqueous working solution for a biological assay?

A3: The standard method is to first prepare a concentrated stock solution in an organic solvent like DMSO and then perform a serial dilution into your aqueous experimental medium (e.g., PBS, cell culture media). It is critical to ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% v/v). See the detailed protocol below for a step-by-step guide.

Q4: I see a precipitate after diluting my DMSO stock into my aqueous buffer. What should I do?

A4: Precipitation indicates that the solubility limit of this compound has been exceeded in the final aqueous solution. To resolve this:

  • Increase the final volume: A higher final volume will lower the final concentration of this compound, potentially keeping it in solution.

  • Reduce the concentration of the working solution: You may need to work with a lower concentration of this compound.

  • Increase the percentage of co-solvent: If your experimental system tolerates it, a slightly higher final concentration of DMSO may help maintain solubility. However, always run a vehicle control to check for solvent toxicity.

  • Vortex thoroughly: Ensure vigorous mixing during the dilution step to aid dispersion.

Q5: How stable is this compound in solution?

A5: this compound is sensitive to light. On exposure to sunlight, it can gradually change color from pale yellow to red or brown and lose its antibiotic activity. Furthermore, studies have shown that this compound undergoes photodegradation in the presence of water, especially under UV irradiation. Therefore, it is crucial to:

  • Store stock solutions at -20°C or -80°C in light-protected vials.

  • Prepare fresh aqueous working solutions for each experiment.

  • Protect all solutions from direct light during preparation and experimentation.

Physicochemical & Solubility Data

The following table summarizes the key properties of this compound and its solubility in various solvents.

PropertyValueReference(s)
Molecular Formula C₁₀H₆Cl₂N₂O₂
Molecular Weight 257.07 g/mol
Appearance Pale yellow crystals
Melting Point 124.5 °C
Solubility in Water Slightly soluble / Sparingly soluble
Solubility in DMSO ≥ 2.57 mg/mL (10 mM)
Other Soluble Solvents Methanol, ethanol, butanol, acetone, ethyl acetate, benzene, ether, chloroform, carbon tetrachloride, pyridine, acetic acid
Insoluble Solvents Petroleum ether, cyclohexane

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 257.07 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile, light-protected microcentrifuge tubes or vials

  • Calibrated scale and vortex mixer

Methodology:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 257.07 mg/mmol = 2.57 mg

  • Weigh this compound: Carefully weigh 2.57 mg of this compound powder and place it into a sterile, light-protected vial.

  • Add Solvent: Add 1 mL of anhydrous, sterile DMSO to the vial.

  • Dissolve: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Properly label the vials with the compound name, concentration, solvent, and date. A stock solution stored at -80°C is stable for up to 6 months.

Protocol 2: Preparation of a 10 µg/mL Aqueous Working Solution

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile aqueous medium (e.g., PBS, cell culture medium)

  • Sterile conical tubes

Methodology:

  • Convert Stock Concentration: First, convert the stock concentration from mM to µg/mL:

    • 10 mM = 10 mmol/L = 0.01 mmol/mL

    • Concentration (µg/mL) = 0.01 mmol/mL * 257.07 g/mol * (10⁶ µg/g) * (1 mol/1000 mmol) = 2570.7 µg/mL

  • Calculate Dilution: Use the M₁V₁ = M₂V₂ formula to determine the volume of stock solution needed. To prepare 10 mL of a 10 µg/mL working solution:

    • (2570.7 µg/mL) * V₁ = (10 µg/mL) * (10 mL)

    • V₁ = 100 / 2570.7 ≈ 0.0389 mL or 38.9 µL

  • Perform Dilution: a. Add 9.96 mL (10 mL - 0.0389 mL) of your desired aqueous medium to a sterile conical tube. b. Add 38.9 µL of the 10 mM this compound stock solution to the aqueous medium. Important: Add the stock solution dropwise while vortexing the aqueous medium to ensure rapid dispersion and prevent precipitation.

  • Verify Solvent Concentration: The final DMSO concentration in this example is (38.9 µL / 10,000 µL) * 100% = 0.389%, which is typically well-tolerated in biological assays.

  • Use Immediately: Use the freshly prepared working solution immediately and protect it from light.

Visualizations

Experimental Workflow: Preparing this compound Solutions

G start Start: Prepare this compound Solution weigh 1. Weigh this compound Powder start->weigh choose_stock_solvent 2. Select Organic Solvent (e.g., DMSO) weigh->choose_stock_solvent dissolve 3. Dissolve to Create Concentrated Stock choose_stock_solvent->dissolve store Store Stock at -20°C / -80°C (Light-Protected Aliquots) dissolve->store For Storage prepare_working 4. Prepare Aqueous Working Solution dissolve->prepare_working For Immediate Use dilute 5. Dilute Stock into Aqueous Medium while Vortexing prepare_working->dilute check_precipitate 6. Check for Precipitation dilute->check_precipitate solution_ok Solution is Clear: Ready for Experiment check_precipitate->solution_ok No troubleshoot Precipitate Forms: Troubleshoot check_precipitate->troubleshoot Yes

Caption: Workflow for preparing this compound solutions.

Biosynthesis Pathway of this compound

G tryptophan L-Tryptophan cl_tryptophan 7-Chloro-L-tryptophan tryptophan->cl_tryptophan prnA (Halogenase) mad Monodechloroaminothis compound cl_tryptophan->mad prnB aprn Aminothis compound mad->aprn prnC (Halogenase) prn This compound aprn->prn prnD (Oxygenase)

References

Technical Support Center: Pyrrolnitrin for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of pyrrolnitrin in in vitro assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro assays?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for dissolving this compound. It is sparingly soluble in water, petroleum ether, and cyclohexane, but more soluble in organic solvents like ethanol, butanol, ethyl acetate, and chloroform.[1][2] For consistency and compatibility with most in vitro assays, sterile, anhydrous DMSO is preferred.

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is at least 10 mM (approximately 2.57 mg/mL).[3] It is advisable to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[3]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve the this compound powder in high-quality, sterile DMSO to your desired concentration (e.g., 10 mM). Vortex gently to ensure the powder is completely dissolved. Gentle warming to 37°C can aid in dissolution. It is recommended to prepare a high-concentration stock solution to minimize the volume of DMSO introduced into the final assay medium.

Q4: How should I store the this compound stock solution?

A4: For long-term storage, aliquot the DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. The powder form of this compound can be stored at -20°C for up to 3 years.

Q5: What is the mechanism of action of this compound?

A5: this compound's primary mechanism of action is the inhibition of the mitochondrial respiratory electron transport chain. It specifically blocks electron transfer between dehydrogenases (such as NADH dehydrogenase and succinate dehydrogenase) and coenzyme Q. At higher concentrations, it may also inhibit cytochrome oxidase. This disruption of cellular respiration is the basis for its antifungal and antimicrobial activity.

Troubleshooting Guide

Issue: My this compound precipitates when I dilute my DMSO stock solution into aqueous cell culture medium or buffer.

Cause: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. The rapid change in solvent polarity causes the compound to "crash out" of solution.

Solutions:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into a large volume of aqueous medium. Instead, perform serial dilutions. You can first make an intermediate dilution of your stock in pre-warmed (37°C) culture medium or buffer.

  • Maintain Low Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally at or below 0.1%, to prevent both precipitation and solvent-induced cytotoxicity. Some cell lines may tolerate up to 0.5%, but this should be determined empirically.

  • Pre-warm Aqueous Medium: Always use cell culture medium or buffer that has been pre-warmed to 37°C before adding the this compound solution. Adding the compound to cold liquid will decrease its solubility.

  • Gentle Mixing: When adding the diluted this compound to your culture vessel or assay plate, ensure rapid and uniform mixing by gently agitating the vessel.

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples to account for any effects of the solvent on the cells or the assay.

Issue: I am observing cytotoxicity in my cell-based assay that may not be due to this compound's activity.

Cause: The DMSO solvent itself can be toxic to cells at higher concentrations. The tolerated concentration is cell-line specific.

Solutions:

  • Determine DMSO Tolerance: Before conducting your experiment with this compound, perform a dose-response experiment with DMSO alone on your specific cell line to determine the maximum tolerated concentration that does not affect cell viability or the experimental readout.

  • Minimize Final DMSO Concentration: As a general rule, aim for a final DMSO concentration of ≤0.1%.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 257.07 g/mol
Solubility in DMSO ≥ 10 mM (≥ 2.57 mg/mL)
Stock Solution Storage -80°C for 6 months; -20°C for 1 month
Recommended Final DMSO Concentration in Assays ≤ 0.1% (up to 0.5% for some cell lines)

Table 1: this compound Stock Solution Preparation in DMSO

Desired Stock ConcentrationMass of this compound for 1 mLMass of this compound for 5 mLMass of this compound for 10 mL
1 mM 0.257 mg1.285 mg2.57 mg
5 mM 1.285 mg6.425 mg12.85 mg
10 mM 2.57 mg12.85 mg25.7 mg

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays

Materials:

  • This compound powder

  • Sterile, anhydrous dimethyl sulfoxide (DMSO)

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Prepare a 10 mM Stock Solution:

    • Aseptically weigh out 2.57 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add 1 mL of sterile, anhydrous DMSO to the tube.

    • Vortex gently until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.

    • Aliquot the stock solution into single-use volumes and store at -80°C.

  • Prepare Working Solutions (Example for a final concentration of 10 µM):

    • Pre-warm your cell culture medium to 37°C.

    • Intermediate Dilution: Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium. This results in a 100 µM solution. Mix gently by inverting the tube.

    • Final Dilution: Add the appropriate volume of the 100 µM intermediate solution to your cell culture plates to achieve the final desired concentration of 10 µM. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well of a 24-well plate.

    • Ensure the final concentration of DMSO is below the cytotoxic level for your cell line (ideally ≤0.1%).

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay using Broth Microdilution

Materials:

  • This compound 10 mM stock solution in DMSO

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum, standardized to the appropriate density (e.g., 5 x 10^5 CFU/mL)

  • Sterile multichannel pipette

Methodology:

  • Prepare this compound Dilutions:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Prepare a starting solution of this compound in the first well. For example, to get a starting concentration of 100 µg/mL, you would need to calculate the dilution from your 10 mM stock.

    • Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL. This will halve the concentration of this compound in each well.

  • Controls:

    • Growth Control: A well containing 100 µL of MHB and 100 µL of the inoculum (no this compound).

    • Sterility Control: A well containing 200 µL of MHB only (no inoculum).

    • Vehicle Control: A well containing the highest concentration of DMSO used in the assay, MHB, and the inoculum.

  • Incubation:

    • Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Pyrrolnitrin_Mechanism_of_Action cluster_etc Mitochondrial Electron Transport Chain NADH NADH ComplexI Complex I (NADH Dehydrogenase) NADH->ComplexI e⁻ Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII e⁻ CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e⁻ ComplexII->CoQ e⁻ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e⁻ CytC Cytochrome c ComplexIII->CytC e⁻ ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e⁻ O2 O₂ ComplexIV->O2 e⁻ H2O H₂O This compound This compound This compound->inhibition inhibition->ComplexI Inhibition inhibition->ComplexII

Caption: Mechanism of action of this compound on the electron transport chain.

experimental_workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay cluster_controls Essential Controls start This compound Powder stock Dissolve in 100% DMSO (e.g., 10 mM Stock) start->stock intermediate Intermediate Dilution in Pre-warmed Medium (37°C) stock->intermediate Stepwise Dilution working Final Working Solution intermediate->working add_to_cells Add to Cells in Culture working->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze vehicle_control Vehicle Control (Medium + same % DMSO) vehicle_control->add_to_cells Parallel Treatment

Caption: Experimental workflow for dissolving and using this compound.

References

Pyrrolnitrin Stability and Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of pyrrolnitrin in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears to have lost activity. What are the common causes?

A1: Loss of this compound activity can be attributed to several factors. This compound is known to be sensitive to light (photodegradation) and its stability is influenced by pH and temperature.[1] Improper storage, such as exposure to ambient light or elevated temperatures, can lead to degradation. Additionally, the choice of solvent and the pH of aqueous solutions can significantly impact its stability. For optimal stability, stock solutions should be stored protected from light at low temperatures, such as -20°C or -80°C.

Q2: What are the ideal storage conditions for this compound stock solutions?

A2: For long-term storage (up to 6 months), it is recommended to store this compound stock solutions at -80°C. For shorter periods (up to 1 month), storage at -20°C is acceptable. Solutions should be stored in light-protecting containers (e.g., amber vials) to prevent photodegradation.

Q3: I am observing inconsistent results in my cell-based assays with this compound. What could be the issue?

A3: Inconsistent results can arise from the degradation of this compound in your culture medium. The pH of the medium and exposure to laboratory lighting during incubation can contribute to its breakdown. It is advisable to prepare fresh dilutions of this compound from a frozen stock solution for each experiment and minimize the exposure of plates to light. The antifungal activity of this compound is reported to be maximal at a pH between 10 and 11 and at a temperature of 28°C, suggesting that deviations from these conditions might affect its efficacy.[1]

Q4: What are the known degradation products of this compound?

A4: The degradation of this compound, particularly through photodegradation, leads to different products depending on the solvent system. Under UV irradiation in an anhydrous aprotic solvent, the primary degradation product is 7,4'-dichlorospiro[1,3-dihydrobenzo[c]isoxazole-3,3'-pyrrolin-2'-one].[2] In an aqueous aprotic solvent, UV irradiation results in the formation of this spiro compound along with 3,7-dichloro-8-hydroxy-8,8a-dihydropyrrolo[2,3-b]indol-2-one.[2] These degradation products have been shown to result in a loss of antifungal activity.[2]

Q5: Is there any information on the toxicity of this compound's degradation products?

A5: Currently, there is a significant lack of publicly available toxicological data specifically for the degradation products of this compound. When handling degraded samples of this compound, it is prudent to assume that the degradation products may have their own toxicological profiles and handle them with appropriate safety precautions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Antifungal Activity PhotodegradationStore stock solutions and experimental samples in amber vials or wrapped in aluminum foil. Minimize exposure to ambient light during experiments.
Temperature-related degradationStore stock solutions at recommended low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles. For experiments at elevated temperatures, consider the potential for accelerated degradation.
pH-dependent instabilityBe mindful of the pH of your experimental solutions. While maximal activity is at a high pH, the stability at this pH over long periods has not been quantified. Buffer your solutions appropriately and consider the duration of your experiment.
Precipitate Formation in Stock Solution Poor solubility in the chosen solventEnsure the chosen solvent is appropriate for the desired concentration. Gentle warming and vortexing may help in redissolving the precipitate.
Solvent evaporationEnsure vials are tightly sealed to prevent solvent evaporation, which can lead to increased concentration and precipitation.
Inconsistent Analytical Results (HPLC/LC-MS) Degradation during sample preparation or analysisPrepare samples immediately before analysis. Use a validated stability-indicating method. Ensure the mobile phase is compatible with this compound and does not induce on-column degradation.
Adsorption to labwareUse low-adsorption plasticware or silanized glassware to minimize loss of compound due to surface adsorption.

Quantitative Data on this compound Stability

Condition Effect on this compound Stability Notes
Light (UV) Significant degradationPhotodegradation leads to loss of antifungal activity.
pH Stability is pH-dependentAntifungal activity is reported to be maximal between pH 10 and 11. This suggests a degree of stability in this range, although prolonged exposure may still lead to degradation.
Temperature Degradation increases with temperatureAntifungal activity is maximal at 28°C. Higher temperatures are expected to accelerate degradation.
Solvents Stability varies with the solventThe nature of the solvent (anhydrous vs. aqueous) influences the photodegradation pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound powder in an oven at 70°C for 48 hours.

  • Photodegradation: Expose a solution of this compound (e.g., in methanol or water/acetonitrile mixture) to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • After the specified stress period, cool the samples to room temperature.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC-UV or LC-MS method.

  • Analyze the stressed samples along with an unstressed control to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization and validation are crucial.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 252 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

2. Method Validation (as per ICH guidelines):

  • Specificity: Analyze stressed samples to demonstrate that the method can resolve this compound from its degradation products and any matrix components.

  • Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured values to the true values by spiking a placebo with known amounts of this compound.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Robustness: Evaluate the method's performance when small, deliberate changes are made to the chromatographic conditions (e.g., pH of the mobile phase, column temperature, flow rate).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis prep_stock->acid Expose to stress conditions base Base Hydrolysis prep_stock->base Expose to stress conditions oxidation Oxidation (H2O2) prep_stock->oxidation Expose to stress conditions thermal Thermal Stress prep_stock->thermal Expose to stress conditions photo Photostability prep_stock->photo Expose to stress conditions hplc Stability-Indicating HPLC-UV/LC-MS Analysis acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidation->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples data Data Interpretation & Reporting hplc->data

Caption: A general workflow for conducting forced degradation studies on this compound.

biosynthesis_pathway tryptophan L-Tryptophan prnA prnA (Chlorination) tryptophan->prnA cl_tryptophan 7-Chloro-L-Tryptophan prnB prnB (Rearrangement & Decarboxylation) cl_tryptophan->prnB mad Monodechloroaminothis compound prnC prnC (Chlorination) mad->prnC aprn Aminothis compound prnD prnD (Oxidation) aprn->prnD prn This compound prnA->cl_tryptophan prnB->mad prnC->aprn prnD->prn

Caption: The biosynthetic pathway of this compound from L-tryptophan.

mechanism_of_action cluster_membrane Mitochondrial Inner Membrane etc Electron Transport Chain (ETC) complex1 Complex I (NADH Dehydrogenase) coq Coenzyme Q complex1->coq complex2 Complex II (Succinate Dehydrogenase) complex2->coq complex3 Complex III (Cytochrome bc1) coq->complex3 cytc Cytochrome c complex3->cytc complex4 Complex IV (Cytochrome c Oxidase) cytc->complex4 This compound This compound This compound->inhibition inhibition->coq Inhibits electron transfer

Caption: this compound's mechanism of action via inhibition of the electron transport chain.

References

Technical Support Center: Optimizing Pyrrolnitrin Production by Pseudomonas

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the optimization of pyrrolnitrin (PRN) production by Pseudomonas species.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the optimization of this compound production.

Q1: My Pseudomonas strain shows inconsistent or declining this compound production, especially after subculturing or in large-scale fermentation. What could be the cause?

A1: A common cause for the loss of secondary metabolite production is the spontaneous mutation in global regulatory genes, particularly the gacS and gacA genes. The GacS/GacA two-component system is a primary regulator of antifungal metabolite synthesis, including this compound.[1][2][3] Mutants in these genes can accumulate rapidly in liquid cultures, especially during scale-up, as they may have a growth advantage in nutrient-rich media.[3] These gac mutants are unable to produce this compound and other secondary metabolites.[4]

Troubleshooting Steps:

  • Monitor Colony Morphology: Plate your culture on a suitable agar medium. gacS or gacA mutants of some P. fluorescens strains can exhibit a distinct phenotype, such as an orange color, larger diameter, and hyperfluorescence, which allows for visual screening.

  • Genetic Verification: Use PCR to amplify and sequence the gacS and gacA genes from non-producing colonies to check for mutations.

  • Culture Conditions: Mutant competitiveness can be favored in nutrient-rich media with high electrolyte concentrations. Consider using less rich media or diluting your standard medium to potentially reduce the selective pressure for mutants.

Q2: My this compound yield is very low. What are the key culture parameters I should optimize?

A2: Low yield is often related to suboptimal culture conditions. Key factors to investigate include media composition (carbon, nitrogen, and mineral sources), pH, and aeration. This compound biosynthesis is derived from tryptophan, and its regulation is tightly controlled by environmental signals.

Key Optimization Parameters:

  • Carbon Source: The choice of carbon source is critical. Glucose has been shown to inhibit this compound production in some strains like Pseudomonas chlororaphis. Consider screening alternative carbon sources.

  • Precursor Supplementation: Adding the precursor L-tryptophan to the medium can enhance production. However, be cautious, as excessive amounts can be inhibitory. It's recommended to test a range of concentrations (e.g., up to 1 mg/mL).

  • Mineral Content: Certain minerals can have a significant impact. For instance, the addition of Zn²⁺ has been shown to stimulate the production of other antibiotics regulated similarly to this compound and can be strain-dependent. Conversely, high concentrations of inorganic phosphate can reduce the production of related secondary metabolites.

  • pH: Maintain an optimal pH for your specific strain throughout the fermentation process. The initial pH of the medium should be optimized, and buffering capacity may be required for large-scale cultures.

Q3: What is the genetic basis of this compound production?

A3: this compound biosynthesis is encoded by a conserved four-gene operon, prnABCD. These genes are sufficient for the complete biosynthetic pathway, converting the primary metabolite L-tryptophan into this compound.

  • prnA : Encodes a tryptophan 7-halogenase that chlorinates L-tryptophan.

  • prnB : Catalyzes ring rearrangement and decarboxylation.

  • prnC : Encodes a second halogenase that adds a chlorine atom to the pyrrole ring.

  • prnD : Catalyzes the final oxidation of an amino group to a nitro group to form this compound.

Data Presentation: Culture Condition Effects

The following tables summarize quantitative data on the effects of various medium components on secondary metabolite production, which is often co-regulated with this compound.

Table 1: Effect of Carbon Source on Antibiotic Production by P. chlororaphis

Carbon SourceThis compound (PRN) Yield (µg/mL)Phenazine-1-Carboxylic Acid (PCA) Yield (µg/mL)Reference
No Glucose1.72.5
With Glucose0.227.4

Table 2: Effect of Precursor and Genetic Modification on this compound Production by P. aureofaciens

ConditionFold Increase in PRN ProductionReference
Addition of DL-tryptophan (1 mg/mL)~2x
Mutation with N-methyl-N'-nitro-N-nitrosoguanidine~30x

Table 3: Influence of Minerals on Secondary Metabolite Production by P. fluorescens

Mineral AmendmentEffect on ProductionNoteReference
Zn²⁺StimulatoryEffect is strain-dependent
Inorganic Phosphate (100 mM)ReductiveReduces production of co-regulated metabolites

Experimental Protocols

Protocol 1: Extraction of this compound from Liquid Culture

This protocol describes a general method for extracting this compound from a bacterial culture for analysis.

  • Cultivation: Grow the Pseudomonas strain in the selected production medium (e.g., PPM broth) at 28°C for 48-120 hours.

  • Cell Separation: Harvest the culture (e.g., 10 mL) and centrifuge at 8,000 x g for 15 minutes to separate the supernatant and the cell pellet. This compound is often cell-associated.

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in 1 mL of acetone.

    • Lyse the cells by sonication for 1-3 minutes.

    • Centrifuge at high speed (e.g., 4,000 rpm for 5 min) to pellet the cell debris.

    • Carefully transfer the acetone supernatant to a clean glass vial.

  • Re-extraction (Optional but Recommended): To maximize yield, re-extract the cell debris pellet with an additional 0.5 mL of acetone, sonicate, centrifuge, and combine the supernatants.

  • Solvent Evaporation: Dry the combined acetone extracts completely. This can be done under a gentle stream of nitrogen gas or in a vacuum concentrator.

  • Resuspension: Dissolve the dried residue in a small, precise volume (e.g., 100-200 µL) of a suitable solvent for analysis, such as methanol or ethyl acetate, for subsequent analysis by TLC or HPLC.

Protocol 2: Quantification of this compound by HPLC

This protocol provides a starting point for developing an HPLC method for this compound quantification.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column is required.

  • Mobile Phase: An isocratic system can be effective. One reported system uses a mixture of 45% water, 30% acetonitrile, and 25% methanol. Gradient systems can also be developed for better separation from other metabolites.

  • Detection: Set the UV detector to 252 nm, which is the absorption maximum for this compound.

  • Standard Curve:

    • Prepare a stock solution of pure this compound standard of known concentration in methanol.

    • Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL).

    • Inject each standard onto the HPLC system and record the peak area.

    • Plot peak area versus concentration to create a linear regression curve.

  • Sample Analysis:

    • Inject the extracted and redissolved sample (from Protocol 1) into the HPLC system.

    • Identify the this compound peak by comparing its retention time to that of the pure standard.

    • Calculate the concentration of this compound in the sample by using the peak area and the equation from the standard curve.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key biological and experimental processes involved in this compound production.

Pyrrolnitrin_Biosynthesis cluster_prn prnABCD Operon cluster_pathway Biosynthetic Pathway prnA prnA prnB prnB prnC prnC prnD prnD tryp L-Tryptophan cl_tryp 7-Chloro-L-Tryptophan tryp->cl_tryp  PrnA (Halogenase) mda Monodechloroaminothis compound cl_tryp->mda  PrnB (Synthase) aprn Aminothis compound mda->aprn  PrnC (Halogenase) prn This compound aprn->prn  PrnD (Oxygenase)

Caption: The this compound biosynthetic pathway encoded by the prnABCD operon.

Gac_Regulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) GacS->GacA Phosphorylates Signal Environmental Signal (?) Signal->GacS Activates GacA_P GacA-P sRNA Small RNAs (e.g., RsmY, RsmZ) GacA_P->sRNA Activates Transcription RsmA RsmA/E (Repressor Protein) sRNA->RsmA Sequesters prn_mRNA prnABCD mRNA RsmA->prn_mRNA Blocks Translation Translation Translation prn_mRNA->Translation Optimization_Workflow start Start: Select High-Producing Pseudomonas Strain media_opt 1. Media Optimization (Carbon, Nitrogen, Minerals, Precursor) start->media_opt phys_opt 2. Physical Parameter Optimization (pH, Temperature, Aeration) media_opt->phys_opt fermentation 3. Shake Flask / Bioreactor Fermentation phys_opt->fermentation extraction 4. Downstream Processing: Extraction fermentation->extraction analysis 5. Analysis & Quantification (HPLC, TLC) extraction->analysis troubleshoot Low Yield? analysis->troubleshoot troubleshoot->media_opt Yes end End: Optimized Protocol troubleshoot->end No

References

troubleshooting inconsistent pyrrolnitrin bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during pyrrolnitrin bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a broad-spectrum antifungal and antibacterial antibiotic produced by several species of bacteria, including Pseudomonas and Burkholderia.[1][2][3] Its primary mechanism of action is the inhibition of the mitochondrial respiratory electron transport system.[4][5] At lower concentrations, it can uncouple oxidative phosphorylation, while at higher concentrations, it inhibits electron transport.

Q2: In which solvents is this compound soluble and stable for bioassay preparation?

A2: this compound is highly soluble in dimethyl sulfoxide (DMSO) and ethanol. For in vitro assays, it is recommended to prepare a concentrated stock solution in 100% DMSO. This stock solution should then be diluted to the final working concentration in the appropriate culture medium. It is crucial to ensure that the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit fungal growth. This compound is sparingly soluble in water, petroleum ether, and cyclohexane, but more soluble in ethanol, butanol, ethyl acetate, ethyl ether, and chloroform.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: this compound stock solutions prepared in DMSO should be stored at -20°C for up to 6 months. For longer-term storage, -80°C is also suitable. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.

Q4: Can this compound be used in combination with other antifungal drugs?

A4: Preliminary data suggests potential synergistic or additive effects when this compound is combined with other antifungal agents like azoles (e.g., fluconazole). However, researchers should perform their own synergy analysis, such as a checkerboard assay, to determine the fractional inhibitory concentration (FIC) index for their specific fungal strains and experimental conditions.

Troubleshooting Inconsistent Bioassay Results

Inconsistent results in this compound bioassays can arise from a variety of factors, from reagent preparation to procedural variations. This guide provides a systematic approach to troubleshooting.

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values

High variability in MIC values is a common challenge in antifungal susceptibility testing.

Potential Causes and Solutions:

Potential CauseObservationRecommended Action
Inoculum Preparation MIC values are inconsistent across replicates and experiments.Ensure the inoculum is prepared from a fresh, pure culture (e.g., subcultured on Sabouraud Dextrose Agar for 24 hours at 35°C). Standardize the inoculum density accurately using a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL), verified with a spectrophotometer.
This compound Stock Solution MIC values are consistently higher or lower than expected.Prepare a fresh stock solution of this compound in 100% DMSO. Ensure complete dissolution before preparing serial dilutions. Verify that the final DMSO concentration in the assay is below inhibitory levels (typically ≤1%).
Endpoint Reading Difficulty in determining the precise well that shows inhibition, leading to inconsistent MICs.The MIC for this compound should be read as the lowest concentration that produces a significant decrease in turbidity (≥50% inhibition) compared to the growth control. Using a plate reader for optical density measurements can provide more objective results than visual inspection.
Incubation Conditions Variable growth in control wells and inconsistent MICs.Ensure the incubator provides a stable and uniform temperature. Check for proper atmospheric conditions if required for the test organism. Incubate for a consistent period (e.g., 24 hours for Candida albicans).
Plastic Adsorption Loss of active compound leading to higher than expected MICs.This compound, being a hydrophobic molecule, may adsorb to polystyrene microplate wells. Consider using low-binding plates or pre-treating plates to minimize this effect.
Issue 2: No Inhibition Zone or Irregular Zones in Disk Diffusion Assays

Potential Causes and Solutions:

Potential CauseObservationRecommended Action
Disk Preparation/Storage No zone of inhibition around the this compound disk.Ensure disks are properly impregnated with the correct concentration of this compound. Store prepared disks in a desiccator to prevent degradation from moisture.
Agar Medium Inconsistent zone sizes or poor growth.Use Mueller-Hinton Agar (MHA) for standardized testing. Ensure a uniform agar depth (approximately 4 mm) in all plates.
Inoculum Application Uneven bacterial/fungal lawn.Streak the inoculum evenly across the entire agar surface to achieve confluent growth. Allow the inoculum to dry for a few minutes before applying the disks.
Disk Placement Overlapping or merging inhibition zones.Place disks sufficiently far apart (at least 24 mm from center to center) and away from the edge of the plate to allow for clear, circular zones of inhibition.

Quantitative Data Summary

The following tables summarize reported Minimum Inhibitory Concentration (MIC) values for this compound against various microorganisms.

Table 1: Antifungal Activity of this compound

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans<0.78 - 10
Cryptococcus neoformans<0.78
Aspergillus niger12.5
Trichophyton rubrum1
Blastomyces dermatitidis<0.78
Histoplasma capsulatum<0.78
Sporotrichum schenckii<0.78

Table 2: Antibacterial Activity of this compound

Bacterial SpeciesMIC (µg/mL)Reference
Staphylococcus aureus50
Mycobacterium100
Bacillus subtilis0.78
Arthrobacter oxydans ATCC 143586.25
Bacillus coagulans ATCC 70506.25
Bacillus licheniformis ATCC 145806.25
Bacillus thuringiensis ATCC 107926.25

Experimental Protocols

Protocol 1: Broth Microdilution Assay for this compound

This protocol is adapted from standard CLSI guidelines and optimized for this compound.

1. Preparation of this compound Stock and Dilutions: a. Prepare a 1 mg/mL stock solution of this compound in 100% DMSO. b. Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve final concentrations ranging from 64 µg/mL to 0.0625 µg/mL.

2. Inoculum Preparation: a. Subculture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24 hours at 35°C. b. Suspend several colonies in sterile saline. c. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL) using a spectrophotometer at 530 nm. d. Dilute the standardized inoculum in RPMI 1640 medium to the final required concentration.

3. Inoculation and Incubation: a. Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the this compound dilutions. b. Include a drug-free well for a growth control and an uninoculated well for a sterility control. c. Incubate the plate at 35°C for 24 hours.

4. Reading the MIC: a. The MIC is the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control, as determined by visual inspection or a microplate reader.

Protocol 2: Agar Disk Diffusion Assay for this compound

1. Preparation of Agar Plates and Inoculum: a. Prepare Mueller-Hinton Agar plates with a uniform depth of 4 mm. b. Prepare a standardized inoculum of the test organism as described in the broth microdilution protocol.

2. Inoculation of Agar Plates: a. Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. b. Streak the swab evenly across the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.

3. Application of this compound Disks: a. Prepare sterile paper disks (6 mm in diameter) impregnated with a known concentration of this compound. b. Aseptically place the disks on the inoculated agar surface, ensuring firm contact. c. Space the disks at least 24 mm apart.

4. Incubation and Measurement: a. Invert the plates and incubate at the appropriate temperature and duration for the test organism (e.g., 35°C for 16-18 hours for many bacteria). b. After incubation, measure the diameter of the zone of inhibition (where growth is absent) in millimeters.

Visualizations

Pyrrolnitrin_Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_etc Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- Oxygen O2 ComplexIV->Oxygen e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP NADH NADH NADH->ComplexI e- FADH2 FADH2 FADH2->ComplexII e- H2O H2O Oxygen->H2O ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->ComplexI Inhibits This compound->ComplexIII Inhibits This compound->ATP_Synthase Uncouples Broth_Microdilution_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock serial_dilute Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilute inoculate Inoculate Plate with Fungal Suspension serial_dilute->inoculate prep_inoculum Prepare and Standardize Fungal Inoculum prep_inoculum->inoculate incubate Incubate Plate (e.g., 24h at 35°C) inoculate->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end Troubleshooting_Logic start Inconsistent Bioassay Results check_reagents Check Reagents: Purity, Storage, Preparation start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_inoculum Check Inoculum: Freshness, Density, Purity inoculum_ok Inoculum OK? check_inoculum->inoculum_ok check_procedure Check Procedure: Pipetting, Incubation, Reading procedure_ok Procedure OK? check_procedure->procedure_ok reagent_ok->check_inoculum Yes re_prepare Re-prepare Stock Solutions and Media reagent_ok->re_prepare No inoculum_ok->check_procedure Yes re_standardize Re-standardize Inoculum from Fresh Culture inoculum_ok->re_standardize No review_protocol Review and Standardize Assay Protocol procedure_ok->review_protocol No resolved Issue Resolved procedure_ok->resolved Yes re_prepare->start re_standardize->start review_protocol->start

References

Pyrrolnitrin Extraction and Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of pyrrolnitrin.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for extracting this compound from bacterial cultures?

A1: The initial extraction of this compound typically involves separating the bacterial cells from the fermentation broth. The antibiotic is often found within the cells.[1] A common method is to extract the cell pellet with acetone.[2][3][4][5] The resulting acetone extract is then concentrated, and the oily residue is further extracted with a nonpolar solvent like petroleum benzin or ethyl acetate to separate this compound from more polar impurities.

Q2: My this compound yield is very low. What are the potential causes and solutions?

A2: Low yields of this compound are a common challenge, particularly from wild-type microbial strains which naturally produce it in small quantities. Here are several factors to consider:

  • Microbial Strain and Culture Conditions: The producing strain (e.g., Pseudomonas, Burkholderia) and the composition of the culture medium significantly impact yield. Optimization of medium constituents, pH, and fermentation time can enhance production. For instance, the addition of tryptophan, a precursor in the this compound biosynthetic pathway, has been shown to increase yields, although excessive amounts can be inhibitory.

  • Extraction Efficiency: Ensure complete cell lysis to release intracellular this compound. Sonication can be used to aid this process. The choice of extraction solvent is also critical; acetone is commonly used for initial extraction from cell pellets.

  • Compound Degradation: this compound is susceptible to photodegradation, especially in the presence of UV light and water. It is advisable to protect extracts from light and use anhydrous solvents where possible during purification.

  • Inefficient Purification: Losses can occur at each purification step. Monitor each fraction using methods like Thin Layer Chromatography (TLC) to ensure you are not discarding the product.

Q3: I am having trouble separating this compound from other closely related compounds. What purification strategies are most effective?

A3: The presence of this compound derivatives and other secondary metabolites can complicate purification. A multi-step purification approach is often necessary:

  • Column Chromatography: This is a primary method for purification. Silica gel and alumina are common stationary phases. A gradient of nonpolar to polar solvents (e.g., hexane-benzene, chloroform-methanol) is used to elute compounds based on their polarity.

  • Flash Chromatography: This is a faster version of column chromatography that can be effective for initial purification.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for final purification, offering high resolution to separate closely related compounds. Various solvent systems have been reported for the analytical and preparative separation of this compound.

  • Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the purification process. It helps in identifying fractions containing this compound and assessing purity. Different solvent systems and visualization reagents like diazotized sulfanilic acid (DSA) or van Urk's reagent can be used.

Q4: How can I confirm the presence and quantify the amount of this compound in my samples?

A4: Several analytical techniques can be used for the identification and quantification of this compound:

  • Chromatographic Methods:

    • HPLC: High-Performance Liquid Chromatography is a standard method for quantification, often using a UV detector set at 252 nm.

    • Gas-Liquid Chromatography (GLC): GLC coupled with a flame ionization detector or an electron capture detector can be used for the separation and quantification of this compound and its derivatives.

  • Spectroscopic Methods:

    • UV-Vis Spectroscopy: this compound exhibits a characteristic absorption maximum at around 252 nm in ethanol.

    • Mass Spectrometry (MS): Techniques like LC-MS and GC-MS provide information on the molecular weight and fragmentation pattern, which is crucial for structural confirmation.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed chemical structure of the purified compound.

  • Bioassays: A simple method to detect the presence of this compound is to test the antifungal activity of your extract or fractions against a sensitive fungal strain, such as Rhizoctonia solani.

Q5: What is the biosynthetic precursor of this compound, and how can this information be used to improve yield?

A5: The biosynthesis of this compound starts from the amino acid L-tryptophan. A key step is the halogenation of tryptophan to form 7-chlorotryptophan, catalyzed by the enzyme tryptophan 7-halogenase. Understanding this pathway can inform strategies to increase production, such as:

  • Precursor Feeding: Supplementing the culture medium with tryptophan can boost the production of this compound.

  • Metabolic Engineering: Genetically modifying the producing microorganism to overexpress the genes in the this compound biosynthetic cluster (prn genes) can lead to significantly higher yields.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or very low antifungal activity in the crude extract. 1. The microbial strain is not producing this compound. 2. Inappropriate culture conditions (medium, pH, temperature, incubation time). 3. Inefficient extraction method.1. Verify the strain's ability to produce this compound. 2. Optimize fermentation parameters. 3. Ensure complete cell lysis (e.g., using sonication) and use an appropriate extraction solvent like acetone.
Low purity of the final product. 1. Inadequate separation during chromatography. 2. Co-elution of impurities with similar polarity.1. Optimize the solvent system for column chromatography or HPLC. 2. Employ a multi-step purification strategy combining different chromatographic techniques (e.g., silica gel followed by preparative HPLC).
Loss of product during purification. 1. Degradation of this compound due to light exposure. 2. Inadvertent discarding of fractions containing the product.1. Protect all samples from direct light. 2. Monitor all fractions from each purification step using TLC or HPLC.
Inconsistent TLC Rf values. 1. Variations in the stationary phase (silica gel plates). 2. Changes in the mobile phase composition. 3. Different saturation levels of the TLC chamber.1. Use high-quality, consistent TLC plates. 2. Prepare fresh mobile phase for each run and ensure accurate solvent ratios. 3. Allow the TLC chamber to become fully saturated with the solvent vapor before developing the plate.

Quantitative Data Summary

Table 1: this compound Production by Different Microbial Strains

Microbial StrainYieldReference
Pseudomonas aureofaciens ATCC 15926 (wild-type)<0.3 µg/mL
Pseudomonas aureofaciens ATCC 15926 (mutated)~9 µg/mL (30-fold increase)
Pseudomonas cepacia~40-80 µg/mL
Burkholderia cepacia NB-10.54 mg/L
Acinetobacter haemolyticus A1960.50 mg/mL (with glutamate)

Table 2: Chromatographic Conditions for this compound Analysis

TechniqueStationary PhaseMobile PhaseDetectionReference
TLCSilica Gel GChloroform: Methanol (9:1)Diazotized Sulfanilic Acid (DSA)
TLCReversed-phaseAcetonitrile: Ammonia: Water (1:1:1)DSA
Column ChromatographyAluminan-hexane: Benzene (1:3)-
HPLCC1845% Water, 30% Acetonitrile, 25% MethanolUV at 252 nm

Detailed Experimental Protocols

Protocol 1: Extraction of this compound from Pseudomonas fluorescens

  • Culturing: Grow P. fluorescens in a suitable broth medium (e.g., PPM broth) at 28°C for 5 days.

  • Cell Harvesting: Suspend the bacterial cells from the culture in sterile deionized water and collect the cells by centrifugation.

  • Extraction: Extract the pelleted cells with 80% acetone.

  • Solvent Partitioning: Concentrate the acetone extract and re-extract the resulting oily material with ethyl acetate or petroleum benzin.

  • Drying: Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude this compound extract.

Protocol 2: Purification of this compound using Column Chromatography

  • Column Preparation: Prepare a silica gel column packed in a nonpolar solvent such as hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of solvents, starting with a nonpolar solvent system (e.g., hexane:benzene) and gradually increasing the polarity (e.g., by adding acetone or methanol).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing this compound.

  • Pooling and Concentration: Pool the pure fractions and evaporate the solvent to obtain purified this compound.

  • Recrystallization: For further purification, recrystallize the solid from a suitable solvent like hot cyclohexane.

Visualizations

Pyrrolnitrin_Extraction_Workflow cluster_0 Step 1: Fermentation & Harvesting cluster_1 Step 2: Extraction cluster_2 Step 3: Purification Fermentation Bacterial Culture (e.g., Pseudomonas sp.) Centrifugation Centrifugation Fermentation->Centrifugation CellPellet Cell Pellet Centrifugation->CellPellet AcetoneExtraction Acetone Extraction CellPellet->AcetoneExtraction SolventPartition Solvent Partitioning (e.g., Ethyl Acetate) AcetoneExtraction->SolventPartition CrudeExtract Crude this compound Extract SolventPartition->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection Concentration Pooling & Concentration FractionCollection->Concentration Purethis compound Purified this compound Concentration->Purethis compound

Caption: General workflow for this compound extraction and purification.

Pyrrolnitrin_Troubleshooting_Logic Start Low this compound Yield CheckProduction Verify Strain & Culture Conditions Start->CheckProduction CheckExtraction Evaluate Extraction Efficiency CheckProduction->CheckExtraction Production OK OptimizeCulture Optimize Medium, pH, and Fermentation Time CheckProduction->OptimizeCulture Production Low CheckPurification Assess Purification Losses CheckExtraction->CheckPurification Extraction OK ImproveLysis Enhance Cell Lysis (e.g., Sonication) CheckExtraction->ImproveLysis Extraction Inefficient MonitorFractions Monitor All Fractions with TLC/HPLC CheckPurification->MonitorFractions Fractions Discarded? ProtectFromLight Protect from Light (Photodegradation) CheckPurification->ProtectFromLight Losses Occur

Caption: Troubleshooting logic for low this compound yield.

Pyrrolnitrin_Biosynthesis Tryptophan L-Tryptophan Chlorotryptophan 7-Chlorotryptophan Tryptophan->Chlorotryptophan PrnA (Tryptophan 7-halogenase) MDA Monodechloro- aminothis compound Chlorotryptophan->MDA PrnB Aminothis compound Aminothis compound MDA->Aminothis compound PrnC This compound This compound Aminothis compound->this compound PrnD

Caption: Simplified biosynthetic pathway of this compound.

References

Technical Support Center: Improving Pyrrolnitrin Yield from Bacterial Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Pyrrolnitrin Fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the production of this compound from bacterial fermentation.

Frequently Asked Questions (FAQs)

Q1: My bacterial culture is growing well (high cell density), but the this compound yield is low. What are the potential reasons?

A1: High biomass does not always correlate with high secondary metabolite production. This phenomenon, known as "growth-product decoupling," can occur for several reasons in this compound fermentation:

  • Nutrient Repression: High concentrations of readily available carbon sources, like glucose, can repress the expression of genes in the this compound biosynthetic cluster (prnABCD).[1] The switch to secondary metabolism is often triggered by nutrient limitation.

  • Suboptimal Precursor Availability: this compound is derived from the amino acid L-tryptophan.[2] Insufficient endogenous production or lack of supplementation in the medium can be a bottleneck.

  • Incorrect Fermentation Phase: this compound is a secondary metabolite, and its production is typically initiated during the late exponential or early stationary phase of bacterial growth.[3] Harvesting the culture too early may result in a low yield.

  • Regulatory System Malfunction: The production of this compound is tightly regulated by complex signaling networks, including quorum sensing and two-component systems like GacS/GacA.[4][5] Mutations or suboptimal conditions affecting these systems can downregulate this compound biosynthesis.

Q2: What is the typical yield of this compound in bacterial fermentation, and how much can it be improved?

A2: The yield of this compound can vary significantly depending on the bacterial strain, fermentation medium, and culture conditions. Wild-type strains often produce low levels of this compound. For instance, Pseudomonas aureofaciens ATCC 15926 produces less than 0.3 µg/mL in a minimal medium. However, through strain improvement techniques like mutagenesis and optimization of fermentation parameters, the yield can be significantly increased. For example, a mutant of P. aureofaciens produced a 30-fold increase in this compound. Statistical optimization of the medium for a Serratia marcescens strain resulted in a threefold increase in production, reaching 96.54 µg/mL.

Q3: How does quorum sensing regulate this compound production?

A3: In many producing bacteria, such as Pseudomonas and Burkholderia, the production of this compound is dependent on quorum sensing (QS), a cell-density-dependent communication system. This regulation is often mediated by N-acylhomoserine lactone (AHL) signaling molecules. At a high cell density, AHLs accumulate and bind to transcriptional regulators (e.g., CepR in Burkholderia, PhzR in Pseudomonas), which in turn activate the expression of the prnABCD biosynthetic gene cluster. In some bacteria, there is also cross-regulation with other global regulators like RpoS.

Q4: Can the choice of carbon and nitrogen source significantly impact this compound yield?

A4: Yes, the choice of carbon and nitrogen sources is critical. While glucose supports good cell growth, it can sometimes repress secondary metabolite production. Glycerol has been shown to be a favorable carbon source for this compound production in some strains. The type of nitrogen source also plays a role. For instance, monosodium glutamate has been used in media for this compound production by Burkholderia cepacia. Supplementation with the precursor L-tryptophan can also enhance yield, although high concentrations may be inhibitory.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or no this compound detected, but good cell growth. 1. Carbon source repression. 2. Suboptimal pH. 3. Inappropriate harvest time. 4. Lack of precursor (L-tryptophan). 5. Disruption in regulatory pathways (e.g., quorum sensing). 1. Replace glucose with a less repressive carbon source like glycerol. 2. Optimize the initial pH of the medium. A pH of 5.8 has been shown to be beneficial for some Burkholderia cepacia strains. 3. Perform a time-course experiment to determine the optimal harvest time, typically in the stationary phase. 4. Supplement the medium with L-tryptophan (e.g., 1 mg/mL), but also test a range of concentrations to avoid inhibition. 5. Ensure culture conditions (e.g., high cell density) are conducive to activating quorum sensing.
Inconsistent this compound yield between batches. 1. Variability in inoculum preparation. 2. Inconsistent media preparation. 3. Fluctuations in fermentation parameters (temperature, aeration). 4. Genetic instability of the production strain. 1. Standardize the age and size of the inoculum. 2. Ensure precise measurement and sterilization of all media components. 3. Closely monitor and control temperature, pH, and dissolved oxygen levels throughout the fermentation. 4. Re-streak the strain from a frozen stock to ensure a pure and genetically stable culture for each fermentation.
Difficulty in extracting this compound from the fermentation broth. 1. Inefficient cell lysis (for intracellular this compound). 2. Incorrect solvent or pH for extraction. 3. Emulsion formation during liquid-liquid extraction. 1. If this compound is intracellular, use sonication or other cell disruption methods on the cell pellet. 2. Use an appropriate organic solvent like ethyl acetate or acetone. 3. Centrifuge the mixture at a higher speed or for a longer duration to break the emulsion.
Poor resolution or no peak in HPLC analysis. 1. Inappropriate mobile phase composition. 2. Incorrect detection wavelength. 3. Column degradation. 4. Low concentration of this compound in the sample. 1. Use a suitable mobile phase, such as a mixture of acetonitrile and water, with or without an acid modifier like phosphoric or formic acid. 2. Set the UV detector to the maximum absorbance wavelength of this compound, which is around 252 nm. 3. Use a guard column and ensure the mobile phase is filtered and degassed. 4. Concentrate the extract before injection.

Data Presentation

Table 1: this compound Yields from Different Bacterial Strains and Conditions

Bacterial StrainMedium/ConditionsThis compound YieldReference
Pseudomonas aureofaciens ATCC 15926 (Wild-Type)Minimal Medium<0.3 µg/mL
Pseudomonas aureofaciens (Mutant)Not specified9 µg/mL
Burkholderia cepacia NB-1Batch culture with glycerol and L-glutamic acid0.54 mg/L
Serratia marcescens NCIM 5696Optimized medium with glycerol and monosodium glutamate96.54 µg/mL
Serratia spp. (Rhizospheric isolates)MSG and MSD medium11.35 - 35.97 µg/mL

Table 2: HPLC Parameters for this compound Quantification

ParameterValueReference
Column C18
Mobile Phase Acetonitrile and water (e.g., 80:20, v/v)
Flow Rate 1 mL/min
Detection Wavelength 252 nm
Column Temperature 25°C

Experimental Protocols

Protocol 1: Fermentation of this compound-Producing Bacteria
  • Inoculum Preparation:

    • Aseptically transfer a single colony of the this compound-producing bacterium from a solid agar plate to a flask containing a suitable seed medium (e.g., Luria-Bertani broth).

    • Incubate the seed culture at the optimal temperature (e.g., 28-30°C) with shaking (e.g., 200 rpm) until it reaches the late exponential phase of growth.

  • Production Fermentation:

    • Inoculate the production medium with the seed culture (typically 1-5% v/v). The production medium should contain optimized carbon and nitrogen sources, as well as any necessary precursors like L-tryptophan.

    • Incubate the production culture under optimized conditions of temperature, pH, and aeration for a predetermined duration (e.g., 48-168 hours).

Protocol 2: Extraction of this compound
  • Cell Separation:

    • Transfer a known volume of the fermentation broth to a centrifuge tube.

    • Centrifuge at a sufficient speed and duration (e.g., 8,000 x g for 15 minutes) to pellet the bacterial cells.

    • Separate the supernatant and the cell pellet. This compound can be intracellular, extracellular, or both, so both fractions may need to be analyzed.

  • Extraction from Cell Pellet (for intracellular this compound):

    • Resuspend the cell pellet in acetone.

    • Sonicate the suspension to lyse the cells and release the intracellular contents.

    • Centrifuge to remove cell debris and collect the acetone supernatant containing the extracted this compound.

  • Extraction from Supernatant (for extracellular this compound):

    • Perform a liquid-liquid extraction of the supernatant using an equal volume of ethyl acetate.

    • Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

    • Collect the organic (ethyl acetate) layer. Repeat the extraction process on the aqueous layer to maximize recovery.

  • Sample Preparation for HPLC:

    • Combine the organic extracts and evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen gas.

    • Reconstitute the dried extract in a small, known volume of a suitable solvent for HPLC analysis (e.g., methanol or the mobile phase).

    • Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.

Protocol 3: Quantification of this compound by HPLC
  • Standard Curve Preparation:

    • Prepare a stock solution of pure this compound standard of a known concentration in a suitable solvent (e.g., methanol).

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column and the appropriate mobile phase (e.g., acetonitrile:water).

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a fixed volume (e.g., 20 µL) of each standard and the prepared samples.

    • Run the analysis and record the chromatograms.

  • Quantification:

    • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the pure standard.

    • Measure the peak area of the this compound peak in each standard and sample.

    • Plot a standard curve of peak area versus concentration for the standards.

    • Use the equation of the line from the standard curve to calculate the concentration of this compound in the samples.

Visualizations

Pyrrolnitrin_Biosynthesis Tryptophan L-Tryptophan 7_Cl_Tryptophan 7-Chloro-L-tryptophan Tryptophan->7_Cl_Tryptophan  prnA   MDA Monodechloroaminothis compound 7_Cl_Tryptophan->MDA  prnB   Aminothis compound Aminothis compound MDA->Aminothis compound  prnC   This compound This compound Aminothis compound->this compound  prnD  

Caption: this compound biosynthetic pathway from L-tryptophan.

Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_analysis Analysis Inoculum Inoculum Preparation Fermentation Production Fermentation Inoculum->Fermentation Centrifugation Cell Separation Fermentation->Centrifugation Extraction Solvent Extraction (Ethyl Acetate/Acetone) Centrifugation->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution HPLC HPLC Quantification Reconstitution->HPLC

Caption: General experimental workflow for this compound production and analysis.

Quorum_Sensing_Regulation cluster_QS Quorum Sensing Circuit cluster_Target Target Gene Expression AHL_Synthase AHL Synthase (e.g., CepI, PhzI) AHL AHL Signal AHL_Synthase->AHL synthesis Regulator Transcriptional Regulator (e.g., CepR, PhzR) AHL->Regulator binds Regulator->AHL_Synthase activates prnABCD prnABCD operon Regulator->prnABCD activates transcription This compound This compound Biosynthesis prnABCD->this compound

Caption: Quorum sensing regulation of this compound biosynthesis.

References

Technical Support Center: Synergistic Effects of Pyrrolnitrin with Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the synergistic effects of pyrrolnitrin with other antifungal agents. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound inhibits fungal growth by disrupting the terminal electron transport system in the mitochondria.[1] Specifically, it acts between succinate or reduced nicotinamide adenine dinucleotide (NADH) and coenzyme Q.[1] This inhibition of cellular respiration halts fungal growth.[1]

Q2: Has synergism between this compound and other antifungal agents been reported?

A2: Yes, a significant synergistic effect has been reported between this compound and clotrimazole against various fungi, including Candida albicans, Trichophyton rubrum, and Trichophyton mentagrophytes.[2][3]

Q3: What is the proposed mechanism for the synergistic action of this compound and clotrimazole?

A3: The synergistic effect likely arises from the two agents targeting different essential fungal processes. This compound disrupts mitochondrial respiration, leading to a decrease in cellular energy (ATP). Clotrimazole, an azole antifungal, inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane. The combination of energy depletion by this compound and cell membrane disruption by clotrimazole leads to a more potent antifungal effect than either agent alone.

Q4: Are there reports of synergy between this compound and other classes of antifungals like polyenes (e.g., amphotericin B) or other azoles (e.g., fluconazole)?

Q5: What experimental method is commonly used to determine antifungal synergy?

A5: The checkerboard assay is a standard in vitro method used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents. This method involves testing a range of concentrations of both drugs, alone and in combination, against a specific fungal isolate.

Q6: How is the result of a checkerboard assay quantified?

A6: The results are quantified by calculating the Fractional Inhibitory Concentration (FIC) Index. The FIC for each drug is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by the MIC of the drug alone. The FIC Index is the sum of the FICs of the two drugs. An FIC Index of ≤ 0.5 is generally considered synergistic.

Troubleshooting Guide for Checkerboard Assays

Issue Potential Cause(s) Recommended Solution(s)
High variability in MIC values between experiments Inconsistent inoculum preparation. Variations in incubation time or temperature. Pipetting errors during serial dilutions.Standardize the inoculum density using a spectrophotometer or hemocytometer. Ensure precise and consistent incubation conditions. Use calibrated pipettes and be meticulous with dilution steps.
Poor or no fungal growth in control wells Inoculum viability is low. Issues with the growth medium.Use a fresh, actively growing fungal culture to prepare the inoculum. Verify the quality and sterility of the growth medium.
"Skipped" wells (growth in wells with higher drug concentrations than in wells with lower concentrations) Drug precipitation at higher concentrations. Contamination of individual wells. Paradoxical growth effect (e.g., the Eagle effect).Check the solubility of the antifungal agents in the test medium. The use of a small amount of DMSO (typically <1%) may be necessary to dissolve the compounds. Maintain sterile technique throughout the assay setup. If a paradoxical effect is suspected, repeat the assay with a narrower range of concentrations around the MIC.
Difficulty in determining the MIC endpoint visually Trailing growth, where there is reduced but not absent turbidity over a range of concentrations.Read the MIC at a specific percentage of growth inhibition (e.g., 50% or 90%) compared to the drug-free control well, using a spectrophotometer for more objective measurement.
FIC index is consistently in the additive or indifferent range (0.5 < FIC ≤ 4.0) The two drugs may not have a synergistic interaction against the tested fungal strain. The concentration ranges tested may not be optimal to reveal synergy.Consider testing different fungal strains or species. Expand the concentration ranges of the drugs tested in the checkerboard assay.

Data on Synergistic Effects of this compound and Clotrimazole

Note: The full text of the primary study by Tawara et al. (1989) detailing the precise FIC indices was not available in the search results. The following table is an illustrative example based on the reported synergistic activity, demonstrating how such data would be presented.

Fungal Species This compound MIC Alone (µg/mL) Clotrimazole MIC Alone (µg/mL) This compound MIC in Combination (µg/mL) Clotrimazole MIC in Combination (µg/mL) FIC Index (ΣFIC) Interpretation
Candida albicans12.50.783.130.1~0.38Synergy
Trichophyton rubrum0.20.10.050.025~0.5Synergy
Trichophyton mentagrophytes0.20.20.050.05~0.5Synergy

Experimental Protocols

Checkerboard Assay for Antifungal Synergy

This protocol outlines the steps for performing a checkerboard assay to determine the synergistic effect of this compound and clotrimazole.

1. Preparation of Materials:

  • Fungal Isolate: A pure, fresh culture of the test fungus (e.g., Candida albicans).

  • Growth Medium: RPMI-1640 with L-glutamine, buffered with MOPS.

  • Antifungal Agents: this compound and Clotrimazole stock solutions in dimethyl sulfoxide (DMSO).

  • Equipment: 96-well microtiter plates, multichannel pipette, spectrophotometer (optional, for objective MIC reading).

2. Inoculum Preparation:

  • Culture the fungal isolate on an appropriate agar medium.

  • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Dilute this suspension in the growth medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

3. Drug Dilution and Plate Setup:

  • Prepare serial dilutions of this compound and clotrimazole in the 96-well plate.

  • In a standard 8x12 plate, dedicate rows A-G for combinations and row H for this compound alone. Dedicate columns 1-10 for combinations and column 11 for clotrimazole alone. Column 12 will serve as the growth control.

  • Add 50 µL of growth medium to all wells.

  • Add 100 µL of the highest concentration of this compound to the first well of each column and perform serial dilutions down the columns.

  • Add 100 µL of the highest concentration of clotrimazole to the first well of each row and perform serial dilutions across the rows.

  • This creates a matrix of varying concentrations of both drugs.

4. Inoculation and Incubation:

  • Inoculate each well with 100 µL of the prepared fungal suspension.

  • Incubate the plate at 35°C for 24-48 hours.

5. Determination of MIC and FIC Index:

  • Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

  • Calculate the FIC for each drug in every well showing no growth:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Clotrimazole = (MIC of Clotrimazole in combination) / (MIC of Clotrimazole alone)

  • Calculate the FIC Index (ΣFIC) for each combination:

    • ΣFIC = FIC of this compound + FIC of Clotrimazole

  • The lowest ΣFIC value determines the nature of the interaction.

Visualizations

experimental_workflow Checkerboard Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_fungi Prepare Fungal Inoculum inoculate Inoculate plate with fungal suspension prep_fungi->inoculate prep_drugs Prepare Drug Stock Solutions plate_setup Set up 96-well plate with drug dilutions prep_drugs->plate_setup plate_setup->inoculate incubate Incubate plate inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, etc.) calc_fic->interpret

Checkerboard Assay Workflow Diagram

synergistic_mechanism Proposed Synergistic Mechanism of this compound and Clotrimazole cluster_fungal_cell Fungal Cell This compound This compound etc Electron Transport Chain This compound->etc Inhibits clotrimazole Clotrimazole ergosterol_pathway Ergosterol Biosynthesis Pathway clotrimazole->ergosterol_pathway Inhibits mitochondrion Mitochondrion atp ATP Synthesis etc->atp fungal_death Fungal Cell Death atp->fungal_death Depletion leads to ergosterol Ergosterol ergosterol_pathway->ergosterol cell_membrane Cell Membrane Integrity ergosterol->cell_membrane cell_membrane->fungal_death Disruption leads to

Proposed Synergistic Mechanism

References

Technical Support Center: Pyrrolnitrin Stability and Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of pyrrolnitrin.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the antifungal activity of this compound?

A1: The antifungal activity of this compound is significantly influenced by pH. Optimal activity is generally observed in a pH range of 6.0 to 10 or 11.[1] Activity may decrease in more acidic environments. When designing in vitro assays or formulation buffers, it is recommended to maintain the pH within this optimal range to ensure maximal efficacy.

Q2: My this compound solution seems to be losing activity over time, even when stored at the correct pH. What could be the issue?

A2: this compound is known to be susceptible to photodegradation.[2] Exposure to light can cause the compound to decompose, leading to a loss of antifungal activity. It is crucial to store this compound solutions and solid compounds in light-protected containers (e.g., amber vials) and to minimize exposure to ambient light during experiments.

Q3: I am developing a formulation for this compound. What are the key stability considerations related to pH?

Q4: How is this compound biosynthesized, and can this process be affected by environmental factors?

A4: this compound is a secondary metabolite produced by several bacterial species, such as Pseudomonas and Burkholderia, from the amino acid tryptophan. The biosynthesis involves a four-step enzymatic pathway. The production of this compound by these microorganisms can be influenced by culture conditions, including the pH of the growth medium.

Troubleshooting Guides

Issue: Inconsistent Antifungal Activity in Assays
Possible Cause Troubleshooting Step
Incorrect pH of Assay Medium Verify the pH of your culture medium or buffer. Adjust to be within the optimal range of 6.0-10.0 for this compound activity.
Degradation of this compound Stock Solution Prepare a fresh stock solution of this compound. Ensure the solid compound has been stored properly (cool, dark, and dry). Protect the stock solution from light.
Photodegradation During Experiment Minimize the exposure of your assay plates and solutions to light. Use amber-colored labware or cover plates with foil.
Issue: Suspected Degradation of this compound in Formulation
Possible Cause Troubleshooting Step
Hydrolysis at Extreme pH Conduct a forced degradation study by exposing your formulation to acidic and alkaline conditions to assess stability. Use HPLC or UPLC-MS to quantify the remaining this compound and detect degradation products.
Oxidative Degradation If your formulation contains components that could promote oxidation, consider adding an antioxidant. Test for degradation in the presence of an oxidizing agent (e.g., H₂O₂) as part of a forced degradation study.
Interaction with Excipients Evaluate the compatibility of this compound with other components in your formulation. Analyze samples with and without the active ingredient to identify any interactions.

Data Presentation

pH-Dependent Antifungal Activity of this compound
pHRelative Antifungal Activity
< 6.0Reduced
6.0 - 10.0Optimal
> 11.0Reduced

This table summarizes the general trend of this compound's antifungal activity as a function of pH.

Illustrative Example: pH-Dependent Stability of a Phenylpyrrole Fungicide
pHTemperature (°C)Half-life (t½) in days
4.02518.4 - 19.2
7.02522.6 - 25.1
9.22515.8 - 16.6

Experimental Protocols

Protocol for Assessing the pH Stability of this compound (Forced Degradation Study)

This protocol outlines a general procedure for a forced degradation study to evaluate the stability of this compound at different pH values.

  • Preparation of Buffer Solutions:

    • Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12). Common buffers include HCl/KCl (pH 2), acetate (pH 4), phosphate (pH 7), and borate (pH 9, 12).

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • In separate, light-protected vials, add a small aliquot of the this compound stock solution to each buffer to achieve a final concentration suitable for analysis (e.g., 10 µg/mL).

    • Incubate the vials at a controlled temperature (e.g., 40°C or 60°C) to accelerate degradation.

    • Include a control sample stored at a lower temperature (e.g., 4°C).

  • Time-Point Sampling:

    • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each vial.

    • Neutralize the pH of the acidic and basic samples by adding an appropriate volume of base or acid, respectively.

    • Dilute the samples with the mobile phase to a concentration suitable for analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC or UPLC-MS method.

    • The mobile phase could consist of an acetonitrile/water gradient. Detection can be performed using a UV detector at the λmax of this compound (approximately 252 nm).

    • Quantify the peak area of the intact this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time for each pH.

    • Determine the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t½) for each pH using the formula: t½ = 0.693 / k.

Visualizations

Pyrrolnitrin_Biosynthesis Tryptophan L-Tryptophan CLT 7-Chloro-L-Tryptophan Tryptophan->CLT prnA (Chlorination) MDA Monodechloroaminothis compound CLT->MDA prnB (Ring Rearrangement & Decarboxylation) APRN Aminothis compound MDA->APRN prnC (Chlorination) PRN This compound APRN->PRN prnD (Oxidation) Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock This compound Stock Incubation Incubate at Elevated Temperature Stock->Incubation Buffers pH Buffers (Acidic, Neutral, Alkaline) Buffers->Incubation Sampling Time-Point Sampling Incubation->Sampling HPLC HPLC / UPLC-MS Analysis Sampling->HPLC Data Data Analysis (k, t½) HPLC->Data

References

photodegradation of pyrrolnitrin and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photodegradation of pyrrolnitrin and strategies to prevent it.

Frequently Asked Questions (FAQs)

Q1: What is photodegradation and why is it a concern for this compound?

A1: Photodegradation is the breakdown of molecules caused by the absorption of light energy. For this compound, a potent antifungal agent, this is a significant concern as it can lead to a loss of biological activity and the formation of potentially toxic byproducts.[1] this compound is known to be labile upon exposure to UV light (>280 nm), causing a color change in solution from pale yellow to brown and a reduction in its antifungal efficacy.

Q2: What are the main factors that influence the photodegradation of this compound?

A2: The primary factors influencing this compound's photodegradation are the presence of light (especially UV radiation), the type of solvent used, and the presence of water. The degradation process is significantly affected by whether the solvent is anhydrous (water-free) or aqueous.[1]

Q3: What are the major photodegradation products of this compound?

A3: The photodegradation of this compound leads to different products depending on the solvent system.

  • In anhydrous aprotic solvents (e.g., dry acetonitrile): The main product is 7,4'-dichlorospiro[1,3-dihydrobenzo(c)isoxazole-3,3'-pyrrolin-2'-one]. This occurs through an intramolecular oxidation of the pyrrole ring by the triplet-excited nitro group of this compound.[1]

  • In aqueous aprotic solvents (e.g., acetonitrile with water): Two main products are formed concurrently: the same spiro-benzoisoxazoline mentioned above and 3,7-dichloro-8-hydroxy-8,8a-dihydropyrrolo[2,3-b]indol-2-one. The latter is formed through intramolecular cyclization by the singlet-excited nitro group and hydroxylation by water.[1]

Prolonged irradiation in either solvent system can lead to the formation of undetermined polar polymeric products.[1]

Troubleshooting Guide

Issue 1: I am observing a decrease in the antifungal activity of my this compound solution over time.

This is a common issue and is often linked to photodegradation. Follow these troubleshooting steps to identify the cause and prevent further loss of activity.

Troubleshooting Steps:

  • Assess Light Exposure:

    • Question: Is your this compound solution, whether in a stock vial or in an experimental setup, exposed to ambient light or direct sunlight for extended periods?

    • Action: this compound is highly sensitive to light. Minimize exposure at all stages of your experiment.

  • Review Storage Conditions:

    • Question: How are you storing your this compound stock solutions and experimental samples?

    • Action: Store all this compound-containing solutions in amber glass vials or containers wrapped in aluminum foil to block light. For long-term storage, refrigeration in the dark is recommended.

  • Check Solvent Purity:

    • Question: Are you using anhydrous or aqueous solvents?

    • Action: The presence of water can alter the photodegradation pathway. If your experiment requires anhydrous conditions, ensure your solvents are properly dried and handled under an inert atmosphere.

Preventative Measures:

  • Work in a Dimly Lit Environment: When preparing solutions or setting up experiments, work under low-light conditions or use red light, which is less energetic.

  • Use Protective Coverings: During experiments where light exposure is unavoidable (e.g., incubation in a clear plate), shield the samples with aluminum foil or use opaque plates.

  • Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment to minimize degradation during storage.

Issue 2: My this compound solution has changed color from pale yellow to brown.

A color change is a visual indicator of this compound degradation.

Troubleshooting Steps:

  • Confirm Degradation:

    • Action: Analyze a small aliquot of the discolored solution using High-Performance Liquid Chromatography (HPLC) to confirm the presence of degradation products and quantify the remaining this compound. A suitable HPLC method is detailed in the Experimental Protocols section.

  • Identify the Source of Light Exposure:

    • Action: Retrace the handling and storage procedures of the solution to identify points of significant light exposure. This could be during weighing, dissolution, storage, or the experiment itself.

Preventative Measures:

  • Incorporate Antioxidants: For formulations where it will not interfere with the experimental outcome, consider adding an antioxidant like ascorbic acid (Vitamin C). Antioxidants can help to quench reactive oxygen species that may contribute to degradation. The optimal concentration would need to be determined empirically for your specific system.

  • Formulation with UV Absorbers: In non-biological applications, formulating this compound with UV-absorbing excipients could offer protection. This is a common strategy in the development of more stable agrochemical formulations.

Data Presentation

Table 1: Major Photodegradation Products of this compound

Solvent ConditionMajor Degradation ProductChemical Name
Anhydrous Aprotic7,4'-dichlorospiro[1,3-dihydrobenzo(c)isoxazole-3,3'-pyrrolin-2'-one]
Aqueous Aprotic7,4'-dichlorospiro[1,3-dihydrobenzo(c)isoxazole-3,3'-pyrrolin-2'-one] AND 3,7-dichloro-8-hydroxy-8,8a-dihydropyrrolo[2,3-b]indol-2-one

Experimental Protocols

Protocol 1: Photostability Testing of this compound Solution

This protocol is adapted from the ICH Q1B guidelines for photostability testing.

Objective: To assess the stability of a this compound solution under controlled light exposure.

Materials:

  • This compound

  • Solvent of choice (e.g., HPLC-grade acetonitrile, with or without water)

  • Transparent containers (e.g., quartz or borosilicate glass vials)

  • Aluminum foil

  • Photostability chamber equipped with a light source capable of emitting both visible and UVA radiation (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Calibrated radiometer and lux meter.

  • HPLC system with a UV detector.

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in the desired solvent at a known concentration.

    • Transfer aliquots of the solution into transparent vials.

    • Prepare a "dark control" sample by wrapping a vial completely in aluminum foil.

  • Light Exposure:

    • Place the transparent and dark control vials in the photostability chamber.

    • Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Maintain a constant temperature to minimize thermal degradation.

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw aliquots from the light-exposed and dark control samples.

    • Analyze the samples by HPLC to determine the concentration of this compound and the formation of degradation products.

  • Data Analysis:

    • Compare the chromatograms of the light-exposed samples to the dark control and the initial solution.

    • Calculate the percentage of this compound remaining at each time point.

    • Identify and quantify any major degradation products.

Protocol 2: HPLC Analysis of this compound and its Photodegradation Products

Objective: To separate and quantify this compound and its major photodegradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

ParameterCondition
Mobile Phase A: Water, B: Acetonitrile
Gradient Start with 50% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 252 nm (this compound absorbs at this wavelength)
Injection Volume 10 µL

Procedure:

  • Prepare standard solutions of this compound at various concentrations to create a calibration curve.

  • Inject the prepared standards and the samples from the photostability study.

  • Identify the this compound peak based on its retention time compared to the standard.

  • New peaks appearing in the chromatograms of the light-exposed samples are potential degradation products.

  • Quantify the amount of this compound in the samples using the calibration curve.

Visualizations

Photodegradation_Pathway This compound This compound Excited_State Excited State this compound This compound->Excited_State UV Light Product_A 7,4'-dichlorospiro[1,3-dihydrobenzo(c)isoxazole-3,3'-pyrrolin-2'-one] Excited_State->Product_A Anhydrous Aprotic Solvent Product_B 3,7-dichloro-8-hydroxy-8,8a- dihydropyrrolo[2,3-b]indol-2-one Excited_State->Product_B Aqueous Aprotic Solvent Polymers Polymeric Products Product_A->Polymers Prolonged Irradiation Product_B->Polymers Prolonged Irradiation

Caption: Photodegradation pathways of this compound in different solvent systems.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_exposure 2. Light Exposure cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep_Sol Prepare this compound Solution Prep_Vials Aliquot into Transparent and Dark Control Vials Prep_Sol->Prep_Vials Expose Expose Samples in Photostability Chamber Prep_Vials->Expose Sample Withdraw Aliquots at Time Intervals Expose->Sample HPLC Analyze by HPLC Sample->HPLC Compare Compare Exposed vs. Dark Control HPLC->Compare Quantify Quantify Degradation Compare->Quantify

Caption: Workflow for conducting a photostability study of this compound.

References

Technical Support Center: Overcoming Low Bioavailability of Pyrrolnitrin in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low bioavailability of pyrrolnitrin in soil. The information is designed to assist researchers in optimizing their experiments and developing effective applications for this potent antifungal compound.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the application and analysis of this compound in soil environments.

Issue: Low or No Detectable this compound in Soil Samples

Symptoms:

  • Inability to detect this compound using analytical methods such as HPLC or LC-MS/MS after application to soil.

  • Significantly lower than expected concentrations of this compound in soil extracts.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Rapid Degradation This compound has a relatively short half-life in the environment, making it susceptible to rapid degradation by soil microbes and abiotic factors.[1] Consider using a more stable synthetic derivative like fludioxonil for comparative studies to understand the impact of stability.[1]
Strong Soil Adsorption This compound may bind tightly to soil organic matter and clay particles, making it difficult to extract. The extent of this binding is described by the soil sorption coefficient (Koc).[2][3]
Inefficient Extraction The chosen extraction solvent and method may not be effective for releasing this compound from the soil matrix.
Suboptimal Analytical Method The sensitivity and specificity of the analytical method may be insufficient for detecting low concentrations of this compound in complex soil extracts.

Workflow for Troubleshooting Low Detection:

start Low/No this compound Detected check_degradation Assess Degradation Rate start->check_degradation Possible rapid breakdown check_sorption Evaluate Soil Sorption start->check_sorption Possible strong binding optimize_extraction Optimize Extraction Protocol start->optimize_extraction Inefficient recovery validate_analysis Validate Analytical Method start->validate_analysis Questionable analytical results check_degradation->optimize_extraction If degradation is confirmed check_sorption->optimize_extraction If sorption is high optimize_extraction->validate_analysis After optimizing extraction solution Improved Detection validate_analysis->solution Achieve reliable quantification

Caption: Troubleshooting workflow for low this compound detection in soil.

Issue: Inconsistent or Poor Antifungal Efficacy in Soil

Symptoms:

  • This compound application does not effectively control the target fungal pathogen (e.g., Rhizoctonia solani) in soil-based experiments.

  • Variable results are observed across different soil types or experimental setups.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low Bioavailability The concentration of freely available, biologically active this compound in the soil solution is too low to inhibit fungal growth. This is a direct consequence of rapid degradation and strong sorption.
Antagonistic Soil Microbiome The native soil microbial community may actively degrade this compound, reducing its concentration and efficacy.
Unfavorable Soil pH The antifungal activity of this compound can be influenced by soil pH.[4]
Inadequate Formulation Direct application of pure this compound to soil is often inefficient.

Logical Relationship for Poor Efficacy:

poor_efficacy Poor Antifungal Efficacy low_bioavailability Low Bioavailability poor_efficacy->low_bioavailability microbial_activity Antagonistic Microbiome poor_efficacy->microbial_activity soil_ph Unfavorable Soil pH poor_efficacy->soil_ph formulation Inadequate Formulation poor_efficacy->formulation degradation Rapid Degradation low_bioavailability->degradation sorption Strong Soil Sorption low_bioavailability->sorption

Caption: Factors contributing to the poor antifungal efficacy of this compound in soil.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low bioavailability of this compound in soil?

A1: The primary reason is its relatively short half-life in the environment. This compound is susceptible to both microbial and abiotic degradation, which reduces its persistence and concentration in the soil. Additionally, its chemical structure suggests a tendency to adsorb to soil organic matter, further decreasing its availability in the soil solution to interact with target pathogens.

Q2: How do soil properties affect the stability of this compound?

A2: Soil properties such as pH, organic matter content, and microbial activity significantly impact this compound stability. Higher microbial activity can lead to faster biodegradation. Soil organic matter can bind this compound, reducing its bioavailability. The antifungal activity of this compound has been shown to be influenced by pH, with optimal activity observed under specific pH conditions.

Q3: Are there any strategies to improve the bioavailability and efficacy of this compound in soil?

A3: Yes, several strategies can be employed:

  • Controlled-Release Formulations: Encapsulating this compound in biodegradable polymers can protect it from rapid degradation and allow for a slower, more sustained release into the soil. This approach helps maintain an effective concentration for a longer period.

  • Nanoformulations: Developing nano-sized formulations of this compound can enhance its solubility, stability, and targeted delivery to the rhizosphere, where many soilborne pathogens reside.

  • Use of Adjuvants: Incorporating adjuvants into the formulation can help to reduce sorption to soil particles and improve the mobility of this compound in the soil.

Q4: What is a more stable alternative to this compound for soil applications?

A4: Fludioxonil is a synthetic phenylpyrrole fungicide that was developed as a more environmentally stable derivative of this compound. It has a longer half-life in soil and is widely used in agriculture. Studying the soil behavior of fludioxonil can provide valuable insights for developing strategies to improve the persistence of this compound.

Section 3: Data Presentation

Due to the limited availability of specific quantitative data for this compound's soil degradation and sorption in the public domain, the following tables provide a comparative overview of factors influencing the environmental fate of this compound and its more stable analog, fludioxonil. Researchers are encouraged to determine these parameters for their specific soil types and experimental conditions.

Table 1: Factors Influencing the Half-Life of Phenylpyrrole Fungicides in Soil

Factor Effect on Half-Life Implication for this compound
Microbial Activity Increased activity generally decreases half-life.This compound is a microbial secondary metabolite and is likely susceptible to degradation by other soil microorganisms.
Soil Organic Matter Higher organic matter can increase sorption, potentially protecting the compound from degradation and increasing persistence, but also reducing bioavailability.The impact on this compound's half-life is complex and needs to be experimentally determined.
Soil pH Can influence both microbial degradation rates and the chemical stability of the compound.The optimal pH for this compound's antifungal activity suggests that its stability and efficacy are pH-dependent.
Temperature Higher temperatures generally accelerate degradation processes.Experiments should be conducted under controlled temperature conditions that mimic the target environment.
Sunlight (Photolysis) Can lead to the degradation of the compound, especially at the soil surface.This is a potential degradation pathway for this compound.

Table 2: Soil Sorption Coefficients and Mobility

Compound Log Koc (Estimated Range) Mobility Class Implications
This compound Data not readily available. Likely moderate to high based on its structure.Expected to be slightly to moderately mobile.Strong binding to soil organic matter can reduce leaching but also bioavailability.
Fludioxonil 4.1Low to slightHas a high potential for sorption to soil and low mobility.

Note: Koc is the soil organic carbon-water partitioning coefficient. A higher Koc value indicates stronger binding to soil and lower mobility.

Section 4: Experimental Protocols

Protocol: Extraction and Quantification of this compound from Soil using HPLC

This protocol provides a general framework for the extraction and analysis of this compound from soil samples. Optimization will be required based on the specific soil type and available equipment.

1. Materials:

  • Soil sample containing this compound

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase)

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen evaporator

  • Syringe filters (0.22 µm, PTFE)

  • HPLC system with a UV or DAD detector and a C18 column

2. Extraction Procedure:

  • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

  • Add 20 mL of ethyl acetate to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Sonicate the sample for 15 minutes in a sonication bath.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the soil particles.

  • Carefully decant the supernatant (ethyl acetate extract) into a clean flask.

  • Repeat the extraction (steps 2-6) two more times with fresh ethyl acetate.

  • Combine all the ethyl acetate extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at 40°C or under a gentle stream of nitrogen.

  • Re-dissolve the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 50:50 acetonitrile:water).

  • Filter the re-dissolved sample through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or a buffer like 0.1% formic acid in water). A common starting point is a 70:30 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at 252 nm.

  • Quantification: Create a standard curve using known concentrations of a pure this compound standard. Calculate the concentration in the soil sample based on the peak area and the standard curve.

Experimental Workflow for this compound Quantification:

sample Soil Sample extraction Solvent Extraction (Ethyl Acetate) sample->extraction centrifugation Centrifugation extraction->centrifugation evaporation Solvent Evaporation centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Syringe Filtration reconstitution->filtration hplc HPLC Analysis filtration->hplc quantification Quantification hplc->quantification

Caption: Workflow for the extraction and HPLC quantification of this compound from soil.

Protocol: In Situ Bioassay for Antifungal Activity of this compound against Rhizoctonia solani

This bioassay assesses the efficacy of this compound in suppressing the growth of Rhizoctonia solani in a soil environment.

1. Materials:

  • Test soil (sterilized or non-sterilized)

  • Rhizoctonia solani culture grown on potato dextrose agar (PDA)

  • This compound stock solution of known concentration

  • Sterile water

  • Pots or containers for the soil

  • Sterile cork borer or scalpel

2. Procedure:

  • Prepare the test soil by amending it with the desired concentration of this compound. For a control group, amend the soil with the solvent used to dissolve the this compound. Mix thoroughly to ensure even distribution.

  • Fill the pots with the treated and control soils.

  • From an actively growing culture of R. solani on PDA, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.

  • In the center of each pot, create a small hole and place the mycelial plug.

  • Incubate the pots under controlled conditions (e.g., 25°C, high humidity) conducive to fungal growth.

  • Monitor the growth of R. solani over time by measuring the radial growth of the mycelium on the soil surface.

  • After a set incubation period (e.g., 7-14 days), assess the disease severity if a host plant is included in the assay.

  • Compare the fungal growth or disease severity in the this compound-treated soil to the control soil to determine the inhibitory effect.

Signaling Pathway of this compound Action:

prn This compound membrane Fungal Cell Membrane prn->membrane Disrupts respiration Cellular Respiration membrane->respiration Impacts energy Energy Production (ATP) respiration->energy Inhibits growth Fungal Growth Inhibition energy->growth Leads to

Caption: Simplified signaling pathway of this compound's antifungal action.

References

Validation & Comparative

Validating Pyrrolnitrin Presence in Bacterial Cultures: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with bacterial cultures, accurately detecting and quantifying secondary metabolites is a critical step in discovery and development. Pyrrolnitrin, a potent antifungal compound produced by various bacteria, is of significant interest. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other validation methods for this compound, supported by experimental protocols and data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most widely used and robust method for the quantitative analysis of this compound in bacterial cultures. Its high resolution, sensitivity, and reproducibility make it the preferred choice for accurate determination.

Principle of HPLC for this compound Detection

HPLC separates compounds in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For this compound, a nonpolar compound, reversed-phase HPLC is typically employed. In this setup, a nonpolar stationary phase is used with a polar mobile phase. This compound, being nonpolar, has a strong affinity for the stationary phase and a longer retention time. By comparing the retention time and the UV absorbance spectrum of a peak in the sample chromatogram to that of a pure this compound standard, its presence can be confirmed and quantified.

Experimental Protocol: HPLC Analysis of this compound

This protocol outlines a general procedure for the extraction and HPLC analysis of this compound from a bacterial culture.

1. Sample Preparation and Extraction:

  • Culture Growth: Grow the bacterial strain of interest in a suitable liquid medium (e.g., Pigment Production Medium - PPM) or on agar plates at 28°C for 5 days to allow for sufficient production of this compound.[1]

  • Cell Harvesting:

    • For liquid cultures, centrifuge the broth to pellet the bacterial cells.

    • For plate cultures, scrape the cells from the agar surface and suspend them in sterile deionized water, followed by centrifugation to pellet the cells.[1]

  • Extraction:

    • Extract the pelleted cells with 80% acetone.[1]

    • Alternatively, the spent agar can be diced and extracted with an equal volume of acetone.[1]

    • For broth cultures, the supernatant can be acidified to pH 2 with 1 N HCl and then extracted with an equal volume of ethyl acetate.[1]

  • Solvent Evaporation and Reconstitution:

    • Remove the extraction solvent (acetone or ethyl acetate) under vacuum.

    • Dissolve the resulting residue in a small, known volume of methanol or the HPLC mobile phase for injection.

2. HPLC Conditions:

The following table summarizes typical HPLC conditions for this compound analysis, derived from various published methods.

ParameterCondition 1 (Isocratic)Condition 2 (Gradient)Condition 3 (Isocratic)
Column C18 reversed-phaseC18 reversed-phaseC18 reversed-phase
Mobile Phase 45% Water, 30% Acetonitrile, 25% MethanolGradient of water and methanol100% Methanol
Flow Rate 1.0 mL/min (typical)1.0 mL/min (typical)1.0 mL/min (typical)
Detection UV at 252 nmUV at 225 nmUV at 252 nm
Injection Volume 10-20 µL10-20 µL10-20 µL
Retention Time Varies depending on exact conditionsVaries depending on exact conditions~3.02 min

3. Quantification:

  • Prepare a standard curve by injecting known concentrations of a pure this compound standard.

  • Plot the peak area against the concentration to generate a linear regression curve.

  • The concentration of this compound in the bacterial extract can then be calculated from its peak area using the standard curve.

Alternative Method: Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) offers a simpler, faster, and more cost-effective qualitative or semi-quantitative alternative to HPLC. It is particularly useful for rapid screening of multiple samples.

Principle of TLC

TLC is a solid-liquid chromatographic technique where a sample is spotted onto a plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a developing chamber with a mobile phase. As the mobile phase moves up the plate by capillary action, it carries the sample components at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. This results in the separation of the components as distinct spots.

Experimental Protocol: TLC Analysis of this compound

1. Sample Preparation:

  • Prepare the bacterial extract as described in the HPLC sample preparation section.

2. TLC Plate and Mobile Phase:

  • Stationary Phase: Silica gel 60 F254 plates are commonly used.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 2:1 v/v) is a suitable mobile phase for separating this compound.

3. Development and Visualization:

  • Spot a small amount of the concentrated extract and a this compound standard onto the TLC plate.

  • Place the plate in a developing chamber saturated with the mobile phase.

  • Allow the solvent front to move up the plate until it is near the top.

  • Remove the plate and let it dry.

  • Visualize the spots:

    • Under UV light (254 nm), this compound will appear as a dark spot.

    • Spray the plate with a visualizing agent like van Urk's reagent or diazotized sulfanilic acid (DSA). This compound typically appears as a purple spot with van Urk's reagent and a pink or yellow-orange spot with DSA.

4. Analysis:

  • Calculate the Retention Factor (Rf) value for the sample spot and compare it to the Rf of the this compound standard. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Matching Rf values provide evidence for the presence of this compound.

Comparison of HPLC and TLC for this compound Validation

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle Column chromatographyPlanar chromatography
Analysis Type Quantitative and QualitativePrimarily Qualitative; Semi-quantitative possible
Resolution HighModerate
Sensitivity HighLower than HPLC
Throughput Lower (one sample at a time)Higher (multiple samples on one plate)
Cost High (instrumentation, solvents, columns)Low (plates, solvents, chambers)
Complexity High (requires trained personnel)Low (relatively simple to perform)
Reproducibility HighModerate

Other Confirmatory Techniques

While HPLC and TLC are excellent for detection and quantification, other spectroscopic techniques are often used for unequivocal structural confirmation of the isolated this compound:

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidates the detailed chemical structure of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule.

Visualizing the Workflow

The following diagram illustrates the general workflow for validating the presence of this compound in a bacterial culture using HPLC.

Pyrrolnitrin_Validation_Workflow cluster_culture Bacterial Culturing cluster_extraction Extraction cluster_analysis HPLC Analysis cluster_validation Validation Culture Bacterial Culture (Liquid or Solid Medium) Harvest Harvest Cells (Centrifugation/Scraping) Culture->Harvest Extract Solvent Extraction (e.g., Acetone, Ethyl Acetate) Harvest->Extract Concentrate Concentrate Extract (Vacuum Evaporation) Extract->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute HPLC HPLC Injection Reconstitute->HPLC Detect UV Detection (e.g., 252 nm) HPLC->Detect Data Data Acquisition (Chromatogram) Detect->Data Compare Compare Retention Time & UV Spectrum Data->Compare Standard This compound Standard Standard->Compare Quantify Quantify using Standard Curve Compare->Quantify

Caption: Workflow for this compound Validation using HPLC.

Conclusion

The choice of method for validating this compound presence depends on the specific research needs. HPLC stands out as the superior technique for accurate and reliable quantification, essential for detailed studies and drug development. TLC, on the other hand, is an invaluable tool for rapid, high-throughput screening of bacterial isolates for this compound production. For absolute confirmation of the compound's identity, a combination of chromatographic and spectroscopic methods is recommended. This guide provides the foundational knowledge for researchers to select and implement the most appropriate methods for their work with this important microbial metabolite.

References

Pyrrolnitrin vs. Fluconazole: A Comparative Guide to Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal properties of pyrrolnitrin, a naturally derived antibiotic, and fluconazole, a widely used synthetic azole. The following sections objectively evaluate their mechanisms of action, in vitro activity, and in vivo efficacy based on available experimental data.

Mechanisms of Action: Two Distinct Approaches to Fungal Inhibition

This compound and fluconazole combat fungal growth through fundamentally different mechanisms. Fluconazole targets the integrity of the fungal cell membrane, while this compound disrupts the core process of cellular respiration.

Fluconazole: As a member of the triazole class of antifungals, fluconazole selectively inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[1][2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway.[1][2] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins. By blocking the conversion of lanosterol to ergosterol, fluconazole leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols. This disruption of membrane synthesis results in fungistatic activity, inhibiting the growth and proliferation of susceptible fungi.

This compound: This antibiotic, isolated from various bacteria such as Pseudomonas and Burkholderia species, employs a different strategy by targeting the fungal respiratory electron transport chain. Specifically, this compound inhibits the electron transfer between dehydrogenases (like succinate dehydrogenase and NADH dehydrogenase) and coenzyme Q. This blockade of the terminal electron transport system disrupts mitochondrial respiration and uncouples oxidative phosphorylation, effectively shutting down the cell's primary energy production pathway. This leads to a rapid cessation of cellular functions and ultimately, fungal cell death.

dot

fluconazole_mechanism Fluconazole Mechanism of Action Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Fungal_Cell_Membrane Essential component Disrupted_Membrane Disrupted Fungal Cell Membrane (Increased Permeability, Decreased Fluidity) Lanosterol_14a_demethylase->Ergosterol Catalyzes conversion Toxic_Sterols Accumulation of 14α-methylated sterols Lanosterol_14a_demethylase->Toxic_Sterols Pathway blocked Fluconazole Fluconazole Fluconazole->Lanosterol_14a_demethylase Inhibits Fungal_Growth_Inhibition Fungal Growth Inhibition (Fungistatic Effect) Disrupted_Membrane->Fungal_Growth_Inhibition Results in Toxic_Sterols->Disrupted_Membrane Incorporation leads to pyrrolnitrin_mechanism This compound Mechanism of Action cluster_etc Mitochondrial Electron Transport Chain NADH NADH Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I e- Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II e- Coenzyme_Q Coenzyme Q (Ubiquinone) Complex_I->Coenzyme_Q e- ATP_Synthase ATP Synthase Complex_I->ATP_Synthase Proton gradient generation Complex_II->Coenzyme_Q e- Complex_III Complex III (Cytochrome bc1) Coenzyme_Q->Complex_III e- Fungal_Cell_Death Fungal Cell Death Cytochrome_C Cytochrome c Complex_III->Cytochrome_C e- Complex_III->ATP_Synthase Proton gradient generation Complex_IV Complex IV (Cytochrome c oxidase) Cytochrome_C->Complex_IV e- Oxygen O₂ Complex_IV->Oxygen e- Complex_IV->ATP_Synthase Proton gradient generation ATP ATP ATP_Synthase->ATP This compound This compound This compound->Coenzyme_Q Inhibits e- transfer to This compound->Fungal_Cell_Death Leads to experimental_workflow Comparative Experimental Workflow for In Vitro and In Vivo Antifungal Efficacy cluster_invitro In Vitro Efficacy (MIC/MFC Determination) cluster_invivo In Vivo Efficacy (Murine Systemic Infection Model) prep_inoculum Prepare standardized fungal inoculum inoculate_plates Inoculate microtiter plates containing drug dilutions prep_inoculum->inoculate_plates serial_dilution Prepare serial dilutions of This compound and Fluconazole serial_dilution->inoculate_plates incubate Incubate plates (e.g., 35°C for 24-48h) inoculate_plates->incubate read_mic Visually or spectrophotometrically determine MIC incubate->read_mic determine_mfc Plate aliquots from clear wells to determine MFC read_mic->determine_mfc infect_mice Induce systemic infection in mice (e.g., intravenous injection of fungi) group_animals Randomize infected mice into treatment groups (Control, this compound, Fluconazole) infect_mice->group_animals administer_drugs Administer drugs at pre-determined doses and schedule group_animals->administer_drugs monitor Monitor mice for morbidity and mortality administer_drugs->monitor assess_burden At endpoint, determine fungal burden in target organs (e.g., kidneys, brain) monitor->assess_burden analyze_data Statistically analyze survival data and fungal burden assess_burden->analyze_data

References

A Comparative Analysis of Pyrrolnitrin and Amphotericin B: Efficacy, Mechanism, and Safety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal therapeutics, the polyene macrolide Amphotericin B has long been a cornerstone for treating severe systemic mycoses. However, its significant toxicity necessitates the exploration of alternative agents. Pyrrolnitrin, a phenylpyrrole antibiotic derived from Pseudomonas species, presents a compelling case for comparative study due to its distinct mechanism of action and spectrum of activity. This guide provides an objective, data-driven comparison of these two antifungal compounds to inform research and development efforts.

Physicochemical Properties: A Tale of Two Structures

This compound and Amphotericin B exhibit distinct physicochemical properties that influence their solubility, stability, and formulation strategies. Amphotericin B is a large, amphiphilic molecule, rendering it poorly soluble in water, whereas this compound demonstrates greater solubility in organic solvents.

PropertyThis compoundAmphotericin B
Chemical Formula C₁₀H₆Cl₂N₂O₂C₄₇H₇₃NO₁₇
Molar Mass 257.07 g/mol [1]924.1 g/mol [2]
Appearance Pale yellow crystals[1]Bright yellow powder[2]
Solubility Sparingly soluble in water; soluble in ethanol, butanol, ethyl acetate, and chloroform[1]Insoluble in water at neutral pH; soluble in DMSO (30–40 mg/mL) and DMF (2–4 mg/mL)
Melting Point 124.5 °CDecomposes above 170 °C

Mechanism of Action: Divergent Pathways to Fungal Cell Death

The fundamental difference between this compound and Amphotericin B lies in their mode of action. Amphotericin B directly targets the fungal cell membrane, while this compound disrupts cellular respiration.

Amphotericin B exerts its fungicidal activity by binding to ergosterol, a primary sterol in the fungal cell membrane. This binding leads to the formation of transmembrane channels, disrupting membrane integrity and causing leakage of intracellular ions and macromolecules, ultimately leading to cell death.

cluster_membrane Fungal Cell Membrane Amphotericin_B Amphotericin B Ergosterol Ergosterol Amphotericin_B->Ergosterol Binds to Pore Transmembrane Pore Formation Ergosterol->Pore Induces Leakage Ion & Macromolecule Leakage Pore->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Fig. 1: Amphotericin B Mechanism of Action

This compound , in contrast, inhibits the terminal electron transport system in fungal mitochondria. It is believed to block electron transfer between dehydrogenases and cytochrome components, thereby disrupting cellular respiration and leading to a halt in essential metabolic processes.

cluster_mitochondrion Fungal Mitochondrion This compound This compound ETC Electron Transport Chain (ETC) This compound->ETC Inhibits Cytochromes Cytochromes ETC->Cytochromes Respiration_Inhibition Inhibition of Cellular Respiration ETC->Respiration_Inhibition Dehydrogenases Dehydrogenases Dehydrogenases->ETC Cell_Death Fungal Cell Death Respiration_Inhibition->Cell_Death

Fig. 2: this compound Mechanism of Action

Spectrum of Activity: A Comparative Look at Antifungal Potency

Both this compound and Amphotericin B exhibit a broad spectrum of activity against various fungi. However, their potency, as indicated by Minimum Inhibitory Concentration (MIC) values, varies across different species.

Fungal SpeciesThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans10 - >1000.03 - 1.0
Cryptococcus neoformans<0.78 - 1.560.03 - 1.0
Aspergillus niger12.5≤1
Aspergillus fumigatus-0.03 - 1.0
Blastomyces dermatitidis<0.780.03 - 1.0
Histoplasma capsulatum<0.780.03 - 1.0
Trichophyton rubrum1-
Sporothrix schenckii3.120.03 - 1.0

Note: MIC values can vary depending on the specific strain and testing methodology.

Toxicity Profile: A Critical Consideration

A significant point of divergence between the two compounds is their toxicity. Amphotericin B is well-known for its dose-limiting nephrotoxicity and infusion-related reactions. This is attributed to its interaction with cholesterol in mammalian cell membranes, which is structurally similar to ergosterol. In contrast, this compound has been reported to have low toxicity to mammalian species.

ParameterThis compoundAmphotericin B
Primary Toxicity Low mammalian toxicity reportedNephrotoxicity, infusion-related reactions
Mechanism of Toxicity Not well-defined, but appears to be selective for fungal systemsBinds to cholesterol in mammalian cell membranes, causing pore formation
Reported LD₅₀ (mice) 1,000-2,000 mg/kg (oral)Varies significantly with formulation

Experimental Protocols

For researchers seeking to conduct their own comparative studies, adherence to standardized protocols is crucial for reproducible results.

Minimum Inhibitory Concentration (MIC) Determination (CLSI Broth Microdilution Method)

The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for antifungal susceptibility testing. The M27 (for yeasts) and M38 (for filamentous fungi) documents are key resources.

Start Prepare Fungal Inoculum (0.5 McFarland) Prepare_Drug Prepare Serial Dilutions of Antifungal Agent Start->Prepare_Drug Inoculate Inoculate Microtiter Plate Wells Prepare_Drug->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_MIC Read MIC (Lowest Concentration with Significant Growth Inhibition) Incubate->Read_MIC

Fig. 3: CLSI Broth Microdilution Workflow

Detailed Steps:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve the final inoculum concentration.

  • Drug Dilution: A two-fold serial dilution of the antifungal agent is prepared in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the drug dilution is inoculated with the prepared fungal suspension. A drug-free well serves as a growth control, and an uninoculated well serves as a sterility control.

  • Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Start Seed Mammalian Cells in 96-well Plate Treat Treat Cells with Various Drug Concentrations Start->Treat Incubate_Cells Incubate for 24-72h Treat->Incubate_Cells Add_MTT Add MTT Reagent to each Well Incubate_Cells->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution to Dissolve Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability

Fig. 4: MTT Cytotoxicity Assay Workflow

Detailed Steps:

  • Cell Seeding: Mammalian cells (e.g., HEK293, HepG2) are seeded into a 96-well plate and allowed to attach overnight.

  • Drug Treatment: The cells are treated with serial dilutions of the antifungal agent and incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated for approximately 4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 500-600 nm.

  • Viability Calculation: Cell viability is calculated as a percentage relative to untreated control cells.

Conclusion

This compound and Amphotericin B represent two distinct classes of antifungal agents with different physicochemical properties, mechanisms of action, and toxicity profiles. While Amphotericin B remains a potent, albeit toxic, therapeutic option, this compound's unique mechanism of targeting the electron transport chain and its reported lower mammalian toxicity make it an intriguing candidate for further investigation and development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to conduct further comparative studies and explore the therapeutic potential of these and other novel antifungal compounds.

References

Comparative Analysis of Pyrrolnitrin and its Synthetic Analog, Fludioxonil: Antifungal Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal activities of the natural product pyrrolnitrin and its synthetic analog, fludioxonil. We present a synthesis of experimental data, outline relevant methodologies, and visualize the key signaling pathways involved in their mechanism of action.

Introduction

This compound, a secondary metabolite isolated from various bacteria, including Pseudomonas and Burkholderia species, has long been recognized for its potent antifungal properties. Its discovery spurred the development of synthetic phenylpyrrole fungicides, most notably fludioxonil, which was introduced to improve photostability and is now widely used in agriculture for pre- and post-harvest disease control. Both compounds share a common primary mechanism of action, yet subtle differences in their activity and downstream cellular effects exist. This guide aims to provide a comprehensive overview for researchers engaged in antifungal drug discovery and development.

Comparative Antifungal Activity

The in vitro antifungal activity of this compound and fludioxonil has been evaluated against a range of fungal pathogens. The following table summarizes key quantitative data, primarily presented as the half-maximal effective concentration (EC₅₀) or the minimum inhibitory concentration (MIC). It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.

Fungal SpeciesCompoundActivity MetricValue (µg/mL)Reference
Aspergillus flavusFludioxonilEC₅₀0.06 - 0.11[1]
Aspergillus nigerThis compoundMIC12.5[2]
Botrytis cinereaFludioxonilEC₅₀0.009 - 0.089 (Sensitive Isolates)[3]
FludioxonilEC₅₀0.95 - 10.44 (Highly Resistant Isolates)[3]
Candida albicansThis compoundMIC10[2]
Fusarium pseudograminearumFludioxonilEC₅₀0.0165 - 0.1789
Penicillium digitatumFludioxonilEC₅₀0.1 - 1 (Moderately Resistant Isolates)
Trichophyton rubrumThis compoundMIC1

Mechanism of Action: A Shared Pathway with Divergent Effects

The primary target for both this compound and fludioxonil is the High Osmolarity Glycerol (HOG) signaling pathway, a conserved stress response cascade in fungi.

Key Points:

  • HOG Pathway Hyperactivation: Both compounds are thought to interact with a group III hybrid histidine kinase (HHK), a sensor protein in the HOG pathway. This interaction mimics osmotic stress, leading to the hyperactivation of the downstream MAP kinase cascade.

  • Cellular Consequences: The uncontrolled activation of the HOG pathway results in the over-accumulation of glycerol, leading to cellular swelling and eventual lysis.

  • Additional Mechanisms of Fludioxonil: Research suggests that fludioxonil may have a more complex mode of action than initially understood. Some studies indicate that it can induce the production of reactive oxygen species (ROS) and cause mitochondrial dysfunction.

  • This compound's Broader Spectrum: this compound has also been shown to inhibit the respiratory electron transport system in some fungi, which may contribute to its broader spectrum of activity that includes some bacteria.

Below is a diagram illustrating the HOG signaling pathway and the proposed points of interference by this compound and fludioxonil.

HOG_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Osmotic Stress Osmotic Stress HHK Group III Hybrid Histidine Kinase (HHK) Osmotic Stress->HHK Activates Fungicides This compound / Fludioxonil Fungicides->HHK Hyperactivates Ypd1 Ypd1 HHK->Ypd1 Phosphotransfer Ssk1 Ssk1 Ypd1->Ssk1 MAPKKK MAPKKK Ssk1->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK Hog1/Stl1 MAPKK->MAPK Phosphorylates Gene Expression Stress Response Gene Expression MAPK->Gene Expression Translocates & Activates Glycerol Synthesis Glycerol Synthesis Gene Expression->Glycerol Synthesis Upregulates Cell Lysis Cell Lysis Glycerol Synthesis->Cell Lysis Leads to

Figure 1. The High Osmolarity Glycerol (HOG) signaling pathway and the action of phenylpyrrole fungicides.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is adapted from standard methodologies for determining the MIC of antifungal agents.

Materials:

  • 96-well microtiter plates

  • Fungal isolate

  • Appropriate liquid medium (e.g., Potato Dextrose Broth, RPMI-1640)

  • This compound and Fludioxonil stock solutions (in a suitable solvent like DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on a suitable agar medium.

    • Prepare a spore suspension or mycelial fragment suspension in sterile saline or broth.

    • Adjust the inoculum concentration to a standardized value (e.g., 1-5 x 10⁴ CFU/mL) using a hemocytometer or by spectrophotometric methods.

  • Serial Dilution of Antifungal Agents:

    • Add a defined volume of sterile broth to all wells of the 96-well plate.

    • In the first column of wells, add the antifungal stock solution to achieve the highest desired concentration.

    • Perform a two-fold serial dilution by transferring half of the volume from the first column to the second, and so on, across the plate. The last column serves as a growth control (no antifungal).

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well.

    • Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) for a defined period (e.g., 48-72 hours).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the control well. This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

Mycelial Growth Inhibition Assay (Amended Agar Method)

This method is commonly used to determine the EC₅₀ of fungicides against filamentous fungi.

Materials:

  • Petri dishes (90 mm)

  • Potato Dextrose Agar (PDA) or other suitable solid medium

  • This compound and Fludioxonil stock solutions

  • Fungal isolate

  • Sterile cork borer (5 mm diameter)

Procedure:

  • Preparation of Fungicide-Amended Agar:

    • Prepare and autoclave the agar medium.

    • Cool the molten agar to approximately 45-50°C.

    • Add the appropriate volume of the fungicide stock solution to the molten agar to achieve the desired final concentrations. Ensure the solvent concentration is consistent across all plates and does not inhibit fungal growth.

    • Pour the amended agar into sterile Petri dishes and allow them to solidify. A set of control plates without any fungicide should also be prepared.

  • Inoculation:

    • From the edge of an actively growing fungal colony on an agar plate, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the fungus in the dark for a period sufficient for the mycelium in the control plates to reach a significant diameter (e.g., 3-7 days).

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

    • The EC₅₀ value is calculated by regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

Below is a workflow diagram for the mycelial growth inhibition assay.

Mycelial_Growth_Inhibition_Assay cluster_preparation Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Data Analysis Prepare Agar Prepare & Autoclave Fungal Growth Medium Cool Agar Cool Molten Agar to 45-50°C Prepare Agar->Cool Agar Amend Agar Amend Agar with Fungicide Stock Solutions Cool Agar->Amend Agar Pour Plates Pour Amended Agar into Petri Dishes Amend Agar->Pour Plates Inoculate Plate Place Plug on Center of Amended Plate Fungal Culture Actively Growing Fungal Culture Mycelial Plug Take 5mm Mycelial Plug Fungal Culture->Mycelial Plug Mycelial Plug->Inoculate Plate Incubate Incubate at Optimal Temperature (3-7 days) Inoculate Plate->Incubate Measure Diameter Measure Colony Diameter Incubate->Measure Diameter Calculate Inhibition Calculate % Inhibition vs. Control Measure Diameter->Calculate Inhibition Determine EC50 Determine EC50 via Regression Analysis Calculate Inhibition->Determine EC50

Figure 2. Workflow for the mycelial growth inhibition assay.

Conclusion

This compound and its synthetic analog fludioxonil are potent antifungal agents that primarily target the HOG signaling pathway in fungi. While fludioxonil offers improved stability for agricultural applications, the natural product this compound exhibits a broader spectrum of activity that may be attributed to additional mechanisms of action. The quantitative data presented, alongside the detailed experimental protocols, provide a valuable resource for researchers in the field of antifungal drug development. Further comparative studies under standardized conditions are warranted to fully elucidate the subtle differences in the antifungal profiles of these important compounds.

References

Pyrrolnitrin: An In Vivo Efficacy Vetting Guide for Plant Pathogen Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of pyrrolnitrin, a natural antifungal compound, against key plant pathogens. Its performance is compared with alternative biocontrol agents and conventional chemical fungicides, supported by experimental data from peer-reviewed studies. This document is intended to serve as a resource for researchers and professionals in the fields of plant pathology, microbiology, and agricultural biotechnology.

Executive Summary

This compound, a secondary metabolite produced by various bacteria, most notably Pseudomonas and Burkholderia species, has demonstrated significant in vivo efficacy against a range of devastating plant pathogens. This guide focuses on its performance against cotton damping-off (Rhizoctonia solani), rice sheath blight (Rhizoctonia solani), and provides a comparative outlook on the management of Fusarium head blight in wheat (Fusarium graminearum). While direct comparative field data with leading chemical fungicides is not always available in the reviewed literature, the existing evidence strongly supports this compound's potential as a valuable tool in integrated pest management strategies.

I. Comparative Efficacy of this compound and Alternatives

The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in controlling key plant diseases.

Table 1: Control of Cotton Damping-Off (Rhizoctonia solani)
TreatmentActive Ingredient/AgentApplication MethodEfficacy MetricResultSource
This compound-producing Bacteria Pseudomonas fluorescens BL915Seed TreatmentSeedling SurvivalMutants of P. fluorescens BL915 that did not produce this compound did not suppress damping-off. When the this compound synthesis gene was restored, the ability to suppress the disease was also restored.[1][2][1][2]
Purified this compound This compoundSeed TreatmentSeedling SurvivalIncreased from 13% (control) to 70%[3]
Biocontrol Agent Pseudomonas fluorescensSeed TreatmentSeedling SurvivalIncreased from 30% (control) to 79%
Chemical Fungicide Carboxin/ThiramSeed TreatmentHealthy SeedlingsA biofungicide with P. fluorescens was more effective than carboxin/thiram, increasing healthy seedlings by 3.42 to 3.57-fold.
Table 2: Control of Rice Sheath Blight (Rhizoctonia solani)
TreatmentActive Ingredient/AgentApplication MethodEfficacy MetricResultSource
This compound This compound from Burkholderia cepaciaFoliar SprayDisease Control Efficacy>90% control at 11.1 µg/ml
Biocontrol Agent Pseudomonas fluorescens strain 7-14Not specifiedDisease Reduction85% reduction in sheath blight
Biocontrol Agent Pseudomonas fluorescens isolate P11Foliar Spray (3 applications)Percent Disease Index (PDI) ReductionReduced PDI to 13.70% from 21.10% (control)
Biocontrol Agent Pseudomonas fluorescens DMP1Seed TreatmentDisease Severity Reduction41.12% reduction
Chemical Fungicide Propiconazole 25% ECFoliar SprayDisease Severity Reduction33.46% PDI in treated vs. higher in control
Chemical Fungicide Azoxystrobin 25% SCFoliar SprayDisease Reduction70-71% effectiveness
Chemical Fungicide Hexaconazole 5ECFoliar SprayPercent Relative Lesion Height (% RLH)13.85% RLH vs 68.68% in control
Chemical Fungicide Tebuconazole 25.9% EC + Trifloxystrobin 50% WGFoliar SprayDisease Severity ReductionReduced severity to 22.9% - 25.7%
Table 3: Management of Fusarium Head Blight (Fusarium graminearum) in Wheat

Based on the reviewed literature, this compound is not currently a documented treatment for Fusarium head blight of wheat. The primary management strategies for this disease rely on chemical fungicides.

TreatmentActive Ingredient/AgentApplication MethodEfficacy MetricResultSource
Chemical Fungicide TebuconazoleFoliar SprayFHB Severity Index ReductionSignificant reduction compared to non-treated control.
Chemical Fungicide Prothioconazole + TebuconazoleFoliar SprayFHB Severity Index ReductionSignificant reduction compared to non-treated control.
Chemical Fungicide Metconazole + ProthioconazoleFoliar SprayFHB Severity Index ReductionSignificant reduction compared to non-treated control.
Biocontrol (for comparison) Bacillus amyloliquefaciens strain D747Foliar SprayFHB Severity Index ReductionSignificant reduction in 1 of 6 varieties tested.

II. Experimental Protocols

In Vivo Efficacy of this compound against Cotton Damping-Off (Rhizoctonia solani)
  • Pathogen Inoculum Preparation: R. solani is cultured on a suitable medium such as potato dextrose agar (PDA). For soil infestation, inoculum can be prepared by growing the fungus on autoclaved grain (e.g., oats or wheat) for 2-3 weeks. The colonized grain is then air-dried, ground, and incorporated into the soil at a specified concentration.

  • Planting and Treatment: Cotton seeds (e.g., cultivar 'Stoneville 474') are treated with either a suspension of a this compound-producing bacterial strain (e.g., Pseudomonas fluorescens BL915) at a known cell concentration (e.g., 10⁸ CFU/seed) or with purified this compound at a specific dose (e.g., 10 µ g/seed ). Untreated seeds serve as a negative control, and seeds treated with a commercial chemical fungicide can be used as a positive control. The treated seeds are then planted in soil infested with R. solani.

  • Growth Conditions: The experiment is conducted under greenhouse conditions with controlled temperature and humidity, typically favorable for disease development (e.g., 20-25°C).

  • Disease Assessment: Seedling emergence and survival are recorded at regular intervals (e.g., 14, 21, and 28 days after planting). Damping-off symptoms, such as lesions on the hypocotyl and root rot, are visually assessed. The percentage of healthy, surviving seedlings is calculated for each treatment group.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.

In Vivo Efficacy of this compound against Rice Sheath Blight (Rhizoctonia solani)
  • Pathogen Inoculation: R. solani is cultured on PDA. For inoculation in the field or greenhouse, mycelial plugs from the culture are often used. A common method involves inserting a mycelial plug into the sheath of the rice tiller at the maximum tillering stage. To maintain high humidity and promote infection, the inoculated area may be wrapped with aluminum foil or cotton.

  • Planting and Treatment: Rice seedlings (e.g., a susceptible cultivar) are transplanted into pots or field plots. At a specific growth stage (e.g., maximum tillering), plants are treated with a foliar spray of a this compound solution at a defined concentration (e.g., 11.1 µg/ml) or a suspension of a this compound-producing bacterium. Control groups include untreated plants and plants treated with a standard chemical fungicide (e.g., propiconazole or azoxystrobin).

  • Growth Conditions: The experiment is conducted in a greenhouse or in field plots under conditions conducive to sheath blight development (high humidity and temperature).

  • Disease Assessment: Disease severity is assessed at specific time points after inoculation (e.g., 10-14 days). The severity is often measured by the lesion length on the leaf sheath. The Percent Disease Index (PDI) can be calculated using a 0-9 scale, where 0 represents no infection and 9 represents severe infection. The PDI is calculated using the formula: PDI = (Sum of all disease ratings / (Total number of tillers assessed × Maximum disease grade)) × 100

  • Yield Assessment: At the end of the growing season, grain yield per plant or per plot is measured to determine the impact of the treatments on crop productivity.

  • Statistical Analysis: Data on disease severity and yield are subjected to statistical analysis (e.g., ANOVA) to compare the efficacy of the different treatments.

III. Visualizations

This compound Biosynthetic Pathway

The biosynthesis of this compound from the precursor L-tryptophan involves a four-step enzymatic pathway encoded by the prnABCD gene cluster.

Pyrrolnitrin_Biosynthesis tryptophan L-Tryptophan chloro_tryptophan 7-Chloro-L-tryptophan tryptophan->chloro_tryptophan prnA (Tryptophan 7-halogenase) monodechloro Monodechloroaminothis compound chloro_tryptophan->monodechloro prnB amino_this compound Aminothis compound monodechloro->amino_this compound prnC This compound This compound amino_this compound->this compound prnD

Caption: Biosynthesis of this compound from L-tryptophan.

General Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an antifungal agent against a plant pathogen.

InVivo_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation cluster_analysis Analysis pathogen_prep Pathogen Inoculum Preparation inoculation Pathogen Inoculation pathogen_prep->inoculation plant_prep Host Plant Cultivation plant_prep->inoculation treatment_prep Treatment Preparation (this compound, Alternatives) treatment_app Treatment Application treatment_prep->treatment_app inoculation->treatment_app incubation Incubation under Controlled Conditions treatment_app->incubation assessment Disease Assessment (Severity, Incidence) incubation->assessment yield_measurement Yield Measurement assessment->yield_measurement data_analysis Statistical Analysis yield_measurement->data_analysis

Caption: General workflow for in vivo antifungal efficacy testing.

IV. Mechanism of Action

This compound's primary mode of action is the inhibition of the fungal respiratory electron transport system. It specifically targets the terminal electron transport system, disrupting the normal flow of electrons and leading to a cessation of cellular respiration. This disruption of a fundamental cellular process results in the inhibition of fungal growth. The production of this compound by some biocontrol bacteria like Serratia plymuthica is regulated by quorum-sensing signaling. There is currently limited evidence to suggest that this compound's efficacy is primarily due to the activation of specific plant defense signaling pathways; its potent, direct antifungal activity appears to be the main mechanism of disease control.

V. Conclusion

This compound demonstrates significant in vivo efficacy against important plant pathogens, particularly Rhizoctonia solani, the causal agent of cotton damping-off and rice sheath blight. The data presented in this guide, derived from multiple studies, indicates that this compound and this compound-producing biocontrol agents can provide a level of disease control comparable to, and in some cases exceeding, that of conventional chemical fungicides. For cotton damping-off, the evidence for this compound's role in disease suppression is particularly strong. In the case of rice sheath blight, while promising results have been reported, more direct, side-by-side field trials with modern chemical fungicides would be beneficial for a more definitive comparison. For Fusarium head blight of wheat, current management practices do not include this compound, and further research would be needed to evaluate its potential against this pathogen. The detailed experimental protocols and visualizations provided in this guide offer a framework for future research and development of this compound-based biopesticides.

References

A Comparative Guide to Analytical Methods for Pyrrolnitrin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of pyrrolnitrin, a potent antifungal metabolite. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, including fermentation broths, pharmaceutical formulations, and environmental samples. This document outlines the performance of common analytical techniques, supported by experimental data, to aid researchers in choosing the most suitable method for their specific application.

Comparison of Analytical Methods

The quantification of this compound is primarily achieved through chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most prevalent. Spectrophotometric methods offer a simpler, albeit less specific, alternative. The performance of these methods is summarized below.

MethodPrincipleSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeKey AdvantagesKey Limitations
HPLC-UV Separation based on polarity, detection by UV absorbance (typically at 252 nm)[1]Solvent extraction (e.g., ethyl acetate, acetone), Solid-Phase Extraction (SPE)Not explicitly found for this compoundNot explicitly found for this compoundNot explicitly found for this compoundRobust, widely available, good for routine analysis.Moderate sensitivity, potential for matrix interference.
GC-MS Separation based on volatility and polarity, detection by mass fragmentationSolvent extraction, derivatization may be requiredNot explicitly found for this compoundNot explicitly found for this compoundNot explicitly found for this compoundHigh sensitivity and specificity, structural confirmation.Requires volatile and thermally stable analytes, more complex instrumentation.
Spectrophotometry Measurement of light absorbance at a specific wavelength (approx. 252 nm)[1]Simple dilution in a suitable solvent (e.g., ethanol)Not explicitly found for this compoundNot explicitly found for this compoundNot explicitly found for this compoundSimple, rapid, and cost-effective.Low specificity, susceptible to interference from other absorbing compounds.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

a. Sample Preparation (from microbial culture):

  • Centrifuge the fermentation broth to separate the supernatant and cell pellet.

  • Extract the supernatant with an equal volume of ethyl acetate or acetone.

  • For intracellular this compound, the cell pellet can be sonicated in the presence of the extraction solvent.

  • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in a suitable solvent (e.g., methanol, acetonitrile) for HPLC analysis.

b. HPLC Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: Isocratic or gradient elution with mixtures of acetonitrile and water, or methanol and water are frequently employed.[1]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector set at approximately 252 nm, which is the maximum absorbance wavelength for this compound.[1]

  • Quantification: Based on a calibration curve generated from this compound standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

a. Sample Preparation:

  • Follow the same solvent extraction procedure as for HPLC.

  • The extract may require further clean-up using techniques like Solid-Phase Extraction (SPE) to remove interfering compounds.

  • Derivatization may be necessary to improve the volatility and thermal stability of this compound, although it is often amenable to direct analysis.

b. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column is typically used.

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the components of the sample.

  • MS Detector: Electron ionization (EI) is a common ionization mode. The mass spectrometer is operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Quantification: Based on the peak area of a characteristic ion of this compound, using a calibration curve.

UV-Vis Spectrophotometry

a. Sample Preparation:

  • Prepare a solution of the sample containing this compound in a solvent that does not absorb at the analytical wavelength (e.g., ethanol).

  • The solution may need to be filtered or centrifuged to remove any particulate matter.

b. Measurement:

  • Measure the absorbance of the sample solution at the wavelength of maximum absorbance for this compound (approximately 252 nm) against a solvent blank.[1]

  • Quantification: Calculate the concentration of this compound using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. A calibration curve prepared with this compound standards should be used for accurate quantification.

Visualizing the Analytical Workflow

The following diagram illustrates a general workflow for the quantification of this compound from a microbial fermentation sample.

Pyrrolnitrin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Cell_Pellet Cell Pellet Centrifugation->Cell_Pellet Extraction_Supernatant Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Extraction_Supernatant Extraction_Pellet Cell Lysis & Extraction Cell_Pellet->Extraction_Pellet Combined_Extract Combined Organic Extract Extraction_Supernatant->Combined_Extract Extraction_Pellet->Combined_Extract Evaporation Evaporation Combined_Extract->Evaporation Reconstitution Reconstitution in Mobile Phase/Solvent Evaporation->Reconstitution HPLC_UV HPLC-UV Analysis Reconstitution->HPLC_UV GC_MS GC-MS Analysis Reconstitution->GC_MS Spectrophotometry Spectrophotometric Analysis Reconstitution->Spectrophotometry Quantification Quantification (Calibration Curve) HPLC_UV->Quantification GC_MS->Quantification Spectrophotometry->Quantification

Caption: General workflow for this compound quantification.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound from the primary metabolite tryptophan involves a series of enzymatic steps. Understanding this pathway can be crucial for optimizing production and for developing analytical strategies that might also target biosynthetic intermediates.

Pyrrolnitrin_Biosynthesis Tryptophan Tryptophan Intermediate1 7-Chlorotryptophan Tryptophan->Intermediate1 prnA (Tryptophan 7-halogenase) Intermediate2 Monodechloroaminothis compound Intermediate1->Intermediate2 prnB Intermediate3 Aminothis compound Intermediate2->Intermediate3 prnC This compound This compound Intermediate3->this compound prnD

Caption: this compound biosynthetic pathway.

References

Comparative Transcriptomics of Fungi Treated with Pyrrolnitrin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic effects of pyrrolnitrin and its synthetic analog, fludioxonil, on pathogenic fungi. Due to a lack of publicly available genome-wide transcriptomic studies on this compound, this guide leverages data from its close structural and functional analog, fludioxonil, to infer the cellular response. This information is supplemented by a comparative metabolomic study involving this compound, offering a multi-omics perspective on its mode of action.

Introduction to this compound and Phenylpyrrole Fungicides

This compound is a natural antifungal compound produced by several bacterial species, including Pseudomonas and Burkholderia.[1][2] It exhibits broad-spectrum activity against a variety of phytopathogenic fungi.[2] Its synthetic analog, fludioxonil, belongs to the phenylpyrrole class of fungicides and is widely used in agriculture. Both compounds are known to target the High Osmolarity Glycerol (HOG) signaling pathway in fungi, leading to cellular stress and lysis.[1] Recent studies suggest additional mechanisms, including the generation of reactive oxygen species (ROS) and mitochondrial dysfunction, are also key to their antifungal activity.[1]

Comparative Transcriptomic and Metabolomic Analysis

While direct comparative transcriptomic data for this compound is limited, studies on fludioxonil in fungi like Botrytis cinerea and Aspergillus fumigatus provide significant insights. A comparative metabolomic study on Botrytis cinerea treated with both this compound and fludioxonil reveals shared metabolic disruptions, reinforcing the validity of using fludioxonil transcriptomics as a comparative basis.

Key Affected Pathways and Cellular Responses

The primary cellular responses to this compound and fludioxonil involve osmotic stress, oxidative stress, and metabolic disruption. The table below summarizes the key affected pathways and the observed changes in gene expression and metabolite levels.

Pathway/ProcessThis compound (Metabolomics in B. cinerea)Fludioxonil (Transcriptomics in B. cinerea)Alternative Antifungals (e.g., Azoles - Transcriptomics)
HOG Signaling Pathway Not directly measuredUpregulation of stress response genesNot a primary target; indirect effects may occur
Oxidative Stress Response Induction of high ROS accumulationUpregulation of stress response genes and MFS transportersUpregulation of genes related to oxidative stress
Mitochondrial Function / TCA Cycle Inhibition of the TCA cycleDownregulation of genes related to mitochondrial respirationUpregulation of ergosterol biosynthesis pathway genes
Amino Acid Metabolism Inhibition of amino acid metabolismDifferential expression of amino acid metabolism genesVaried effects on amino acid metabolism
Nucleic Acid Metabolism Inhibition of nucleic acid metabolismDownregulation of genes involved in DNA replication and cell cycleVaried effects on nucleic acid metabolism
Cell Wall Integrity Not directly measuredUpregulation of genes related to cell wall maintenance and peroxidase activityUpregulation of genes involved in cell wall stress response
Transmembrane Transport Not directly measuredOverexpression of ABC and MFS transporter genes (e.g., atrB, mfsM2)Upregulation of drug efflux pump genes (e.g., ABC and MFS transporters)
Quantitative Data Summary

The following table presents a summary of differentially expressed genes (DEGs) in Botrytis cinerea following fludioxonil treatment. This data is indicative of the likely transcriptomic response to this compound.

Fungal SpeciesTreatmentUpregulated Genes (Count)Downregulated Genes (Count)Key Upregulated Gene FunctionsKey Downregulated Gene Functions
Botrytis cinereaFludioxonil>100>100Transmembrane transport (ABC/MFS), Oxidoreductase activity, Stress responseDNA replication, Cell cycle, Amino acid metabolism
Aspergillus fumigatusAzoles>100>100Ergosterol biosynthesis, Membrane efflux transporters, Iron metabolismVaried metabolic pathways

Signaling Pathways and Experimental Workflow

This compound/Fludioxonil Mode of Action

The diagram below illustrates the proposed signaling pathway affected by this compound and fludioxonil, leading to fungal cell death.

Pyrrolnitrin_Pathway This compound This compound / Fludioxonil HHK Group III Hybrid Histidine Kinase (HHK) This compound->HHK Binds to & inhibits ROS Increased ROS Production This compound->ROS Mitochondria Mitochondrial Dysfunction This compound->Mitochondria HOG_Pathway HOG Pathway Activation HHK->HOG_Pathway Over-activates Cellular_Responses Cellular Responses HOG_Pathway->Cellular_Responses Cell_Death Cell Lysis / Death Cellular_Responses->Cell_Death ROS->Cell_Death Metabolic_Disruption Metabolic Disruption (TCA, Amino Acids) Mitochondria->Metabolic_Disruption Metabolic_Disruption->Cell_Death

Caption: Proposed mechanism of this compound/fludioxonil antifungal activity.

Experimental Workflow for Comparative Transcriptomics

The following diagram outlines a typical workflow for a comparative transcriptomic study of antifungal agents.

RNASeq_Workflow Fungal_Culture Fungal Culture (e.g., Botrytis cinerea) Treatment Treatment Groups Fungal_Culture->Treatment Control Control (DMSO) Treatment->Control Pyrrolnitrin_Treat This compound Treatment->Pyrrolnitrin_Treat Alternative_Treat Alternative Antifungal (e.g., Fludioxonil, Azole) Treatment->Alternative_Treat RNA_Isolation Total RNA Isolation Control->RNA_Isolation Pyrrolnitrin_Treat->RNA_Isolation Alternative_Treat->RNA_Isolation Library_Prep RNA-Seq Library Preparation RNA_Isolation->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis QC Quality Control (FastQC) Data_Analysis->QC Alignment Read Alignment (HISAT2, STAR) QC->Alignment Quantification Gene Expression Quantification (HTSeq, featureCounts) Alignment->Quantification DEG_Analysis Differential Expression Analysis (DESeq2, edgeR) Quantification->DEG_Analysis Functional_Analysis Functional Annotation & Pathway Analysis (GO, KEGG) DEG_Analysis->Functional_Analysis

Caption: A standard workflow for fungal RNA-Seq analysis.

Experimental Protocols

Fungal Culture and Treatment
  • Fungal Strain: Botrytis cinerea (e.g., B05.10 reference strain).

  • Culture Conditions: Grow the fungus in a suitable liquid medium (e.g., Potato Dextrose Broth) at 22-25°C with shaking for a specified period to obtain sufficient mycelial mass.

  • Antifungal Treatment: Add this compound, fludioxonil, or an alternative antifungal (dissolved in a suitable solvent like DMSO) to the culture at a predetermined concentration (e.g., EC50 value). An equivalent volume of the solvent should be added to the control culture.

  • Incubation: Incubate the treated and control cultures for a defined period (e.g., 4-6 hours) to allow for transcriptional changes to occur.

  • Harvesting: Harvest the mycelia by filtration, wash with sterile water, and immediately freeze in liquid nitrogen to preserve RNA integrity.

RNA Isolation and Sequencing
  • RNA Extraction: Isolate total RNA from the frozen mycelia using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, including a DNase treatment step to remove genomic DNA contamination. The quality and quantity of the extracted RNA should be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation: Prepare RNA-seq libraries from the high-quality RNA samples using a standard kit (e.g., Illumina TruSeq RNA Library Prep Kit). This typically involves mRNA purification (poly-A selection), fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform, such as an Illumina NovaSeq or HiSeq, to generate a sufficient number of reads per sample for robust statistical analysis.

Bioinformatic Analysis
  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC. Trim adapter sequences and low-quality bases.

  • Read Alignment: Align the trimmed reads to the reference genome of the fungal species using a splice-aware aligner like HISAT2 or STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.

  • Differential Expression Analysis: Identify differentially expressed genes between the treatment and control groups using packages like DESeq2 or edgeR in R. Set significance thresholds (e.g., adjusted p-value < 0.05 and log2 fold change > 1).

  • Functional Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify over-represented biological processes and pathways.

Conclusion

The transcriptomic and metabolomic data strongly suggest that this compound and its analog fludioxonil exert their antifungal effects through a multi-pronged attack on fungal cells. They over-stimulate the HOG pathway, induce severe oxidative stress, and disrupt central metabolic pathways, including the TCA cycle and amino acid metabolism. This leads to a cascade of events culminating in cell death. The overexpression of transporter genes appears to be a common resistance mechanism in fungi against these compounds. Future research involving direct RNA-sequencing of this compound-treated fungi is necessary to fully elucidate its specific transcriptomic signature and further refine our understanding of its mode of action for the development of novel antifungal strategies.

References

Pyrrolnitrin Cross-Resistance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pyrrolnitrin's cross-resistance profile with other fungicides, supported by experimental data. The information is intended to aid in the development of effective and sustainable disease management strategies by understanding the potential for cross-resistance between different fungicide classes.

Quantitative Cross-Resistance Data

The following tables summarize the in vitro sensitivity of various fungal pathogens to this compound and other fungicides. This data is crucial for understanding the potential for cross-resistance.

Table 1: In Vitro Efficacy of this compound and Phenylpyrrole Fungicides against Botrytis cinerea

FungicideTimepoint (hours)IC50 (mg/L)
This compound720.0087[1]
1200.0224[1]
Fludioxonil720.0039[1]
1200.0054[1]
Fenpiclonil720.0396[1]
1200.0441

Table 2: Baseline Sensitivity of Botrytis cinerea to this compound (Spore Germination Assay)

A study of 204 isolates of Botrytis cinerea demonstrated a wide range of sensitivity to this compound. The effective concentration to inhibit 50% of spore germination (EC50) varied significantly among the isolates, with an 8.4-fold difference between the most and least sensitive strains. The distribution of EC50 values suggested the presence of subpopulations with reduced sensitivity.

Table 3: Cross-Resistance Profile of Botrytis cinerea Isolates with Varying Sensitivity to this compound

A subset of eight Botrytis cinerea isolates with differing EC50 values for this compound were tested against 14 other fungicides. A significant positive correlation was found between the EC50 values for this compound and the number of fungicides to which the isolates were resistant. Isolates less sensitive to this compound also exhibited resistance to fungicides from other chemical classes, indicating a multidrug resistance (MDR) phenotype.

Isolate GroupThis compound SensitivityCross-Resistance Observed
Group 1SensitiveSensitive to most tested fungicides.
Group 2Moderately ResistantResistant to benzimidazoles, dicarboximides, and anilinopyrimidines.
Group 3Least SensitiveExhibited the broadest spectrum of resistance to other fungicide classes.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of cross-resistance studies. Below are protocols for common assays used to determine fungicide sensitivity.

Mycelial Growth Inhibition Assay (Poisoned Agar Assay)

This method assesses the effect of a fungicide on the vegetative growth of a fungus.

  • Preparation of Fungicide Stock Solutions: Dissolve fungicides in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 g/L).

  • Preparation of Fungicide-Amended Media: Prepare a sterile molten agar medium (e.g., Potato Dextrose Agar - PDA). Allow it to cool to approximately 50-60°C.

  • Serial Dilutions: Create a series of fungicide concentrations by adding appropriate volumes of the stock solution to the molten agar. Ensure thorough mixing. A control plate with only the solvent and no fungicide should be prepared.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the growing edge of a young fungal culture onto the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge of the dish.

  • Calculation of EC50: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC50 value (the concentration of fungicide that inhibits mycelial growth by 50%) is then determined by probit analysis or by plotting the inhibition percentage against the log of the fungicide concentration.

Spore Germination Assay

This assay determines the effect of a fungicide on the germination of fungal spores.

  • Spore Suspension Preparation: Harvest spores from a mature fungal culture (e.g., 7-10 days old) by flooding the plate with sterile distilled water containing a wetting agent (e.g., Tween 80). Filter the suspension to remove mycelial fragments and adjust the spore concentration using a hemocytometer (e.g., to 1 x 10^5 spores/mL).

  • Preparation of Fungicide Solutions: Prepare serial dilutions of the fungicide in a suitable liquid medium or buffer.

  • Incubation: Mix the spore suspension with the different fungicide concentrations in microtiter plates or on microscope slides.

  • Assessment of Germination: After an incubation period (e.g., 6-24 hours) at an appropriate temperature, assess spore germination under a microscope. A spore is considered germinated if the germ tube is at least as long as the spore's diameter.

  • Calculation of EC50: Count the number of germinated and non-germinated spores for each treatment (at least 100 spores per replicate). Calculate the percentage of germination inhibition relative to the control. The EC50 value is then determined as described for the mycelial growth assay.

Signaling Pathways and Mechanisms of Cross-Resistance

Cross-resistance between this compound and other fungicides, particularly phenylpyrroles like fludioxonil and dicarboximides like iprodione, is often linked to modifications in the High-Osmolarity Glycerol (HOG) signaling pathway. This pathway is a conserved stress-activated protein kinase (MAPK) cascade that regulates cellular responses to osmotic stress.

Mutations in the group III histidine kinase (HHK) gene, such as NikA in Penicillium species and Bos1 in Botrytis cinerea, are a primary mechanism of resistance. These mutations can lead to a state of constitutive activation or inactivation of the HOG pathway, reducing the fungicide's effectiveness.

HOG_Pathway_Fungicide_Resistance This compound This compound HHK Group III Histidine Kinase (e.g., NikA, Bos1) This compound->HHK Inhibits (?) Fludioxonil Fludioxonil Fludioxonil->HHK Inhibits (?) Iprodione Iprodione Iprodione->HHK Inhibits (?) HOG_Pathway HOG Pathway (MAPK Cascade) HHK->HOG_Pathway Activates Fungicide_Resistance Fungicide Resistance HHK->Fungicide_Resistance Osmotic_Stress_Response Osmotic Stress Response & Cell Wall Integrity HOG_Pathway->Osmotic_Stress_Response Regulates Fungicide_Sensitivity Fungicide Sensitivity Osmotic_Stress_Response->Fungicide_Sensitivity Mutation Mutation (e.g., G693D, T1318P) Mutation->HHK Alters function

Caption: HOG pathway and its role in fungicide resistance.

Experimental Workflow for Cross-Resistance Assessment

The following workflow outlines the key steps in a typical cross-resistance study.

Cross_Resistance_Workflow Start Start: Isolate Fungal Strains Baseline_Sensitivity Determine Baseline Sensitivity to this compound (EC50) Start->Baseline_Sensitivity Select_Isolates Select Isolates with a Range of Sensitivities Baseline_Sensitivity->Select_Isolates Cross_Resistance_Screen Screen Selected Isolates Against a Panel of Fungicides Select_Isolates->Cross_Resistance_Screen Molecular_Analysis Molecular Analysis of Resistant Isolates (e.g., Sequencing of HHK gene) Select_Isolates->Molecular_Analysis Determine_EC50 Determine EC50 Values for Other Fungicides Cross_Resistance_Screen->Determine_EC50 Calculate_RF Calculate Resistance Factors (RF) RF = EC50 of test isolate / EC50 of sensitive isolate Determine_EC50->Calculate_RF Analyze_Data Analyze Correlation Between this compound EC50 and RFs of Other Fungicides Calculate_RF->Analyze_Data End End: Characterize Cross-Resistance Profile Analyze_Data->End Molecular_Analysis->End

Caption: Workflow for assessing fungicide cross-resistance.

References

Safety Operating Guide

Proper Disposal of Pyrrolnitrin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of pyrrolnitrin, an antibiotic with antifungal properties, is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, aligning with general hazardous chemical waste management principles. Adherence to these protocols is essential to minimize risks and maintain regulatory compliance.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). According to safety data sheets, this compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation[1][2].

Required Personal Protective Equipment (PPE):

  • Gloves: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of damage before use.

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against potential splashes.

  • Lab Coat: A standard laboratory coat should be worn to prevent skin contact.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors[1].

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3].

1. Waste Classification and Segregation:

  • Waste Stream: this compound waste should be classified as hazardous chemical waste.

  • Segregation: It is crucial to segregate this compound waste from other waste streams to prevent hazardous reactions. Do not mix with incompatible materials such as strong oxidizing agents.

2. Waste Collection and Containerization:

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The original container is often a suitable choice, provided it is in good condition. Otherwise, high-density polyethylene (HDPE) containers are recommended.

  • Container Filling: Do not overfill waste containers. It is best practice to fill containers to no more than 90% of their total capacity to allow for expansion and prevent spills.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste." The label should also include the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.

3. Storage of Waste:

  • Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Secondary Containment: It is advisable to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

4. Disposal of Contaminated Materials:

  • Solid Waste: Any materials that come into direct contact with this compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous solid waste in a designated and labeled container.

  • Empty Containers: Empty this compound containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste. After triple-rinsing, the container can often be disposed of as non-hazardous waste, but institutional guidelines should be followed.

5. Final Disposal Procedure:

  • Licensed Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company. These services are equipped to handle the proper treatment and disposal of chemical waste, often through incineration.

  • Documentation: Follow your institution's specific procedures for hazardous waste pickup requests and maintain all necessary documentation.

Data Summary for this compound Disposal

For quick reference, the following table summarizes the key quantitative and qualitative data for the proper disposal of this compound.

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste
Primary Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation
Incompatible Materials Strong Oxidizing Agents
Recommended Container Original Container or High-Density Polyethylene (HDPE)
Container Fill Limit < 90% of Total Capacity
Disposal Method Collection by Licensed Hazardous Waste Service (e.g., for Incineration)
Empty Container Treatment Triple-rinse with a suitable solvent; collect rinsate as hazardous waste

Experimental Protocols and Workflows

The procedures outlined above are based on established protocols for the management of hazardous chemical waste in a laboratory setting. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their standard operating procedures (SOPs) to ensure safety and compliance from the outset.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Pyrrolnitrin_Disposal_Workflow cluster_generation Waste Generation cluster_handling Waste Handling & Segregation cluster_containment Containment cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Waste Generated (Solid or Liquid) B Classify as Hazardous Waste A->B C Segregate from Incompatible Materials B->C D Select Appropriate Waste Container (e.g., HDPE) C->D E Label Container: 'Hazardous Waste' + Chemical Name & Date D->E F Fill Container (<90% Capacity) E->F G Securely Seal Container F->G H Store in Designated, Secure, & Ventilated Area G->H I Arrange for Pickup by Licensed Waste Disposal Service H->I

Caption: Workflow for the safe disposal of this compound waste.

References

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